Volkensin
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
91933-11-8 |
|---|---|
Molekularformel |
C33H44O9 |
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C33H44O9/c1-8-16(2)30(37)42-24-13-23(40-18(4)34)31(5)15-39-27-28(31)32(24,6)22-12-25(35)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,7)29(27)36/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23-,24+,25-,27-,28+,29-,31-,32+,33-/m1/s1 |
InChI-Schlüssel |
KQNNSYZQMSOOQH-GLDAUDTLSA-N |
SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]4C[C@@H](O[C@H]5C[C@H](C(=C5[C@@]4([C@@H]3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |
Synonyme |
ibosome-inactivating protein type 2, Adenia volkensii RIP protein, A volkensii Harms volkensin |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Volkensin: A Technical Guide for Researchers
Volkensin, a potent type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii, stands as a subject of significant interest within the fields of toxicology, cell biology, and drug development. Its extreme cytotoxicity, comparable to that of ricin, stems from a highly efficient and specific mechanism of action that targets the fundamental process of protein synthesis. This technical guide provides an in-depth exploration of this compound's molecular interactions, cellular trafficking, and enzymatic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Molecular Architecture and Core Function
This compound is a heterodimeric glycoprotein with a molecular weight of approximately 62 kDa.[1] It is composed of two polypeptide chains, an A-chain (~29 kDa) and a B-chain (~36 kDa), linked by a disulfide bond.[1] This structure is characteristic of type 2 RIPs, where each chain possesses a distinct and crucial function in the intoxication process.
-
The B-Chain: The Key to Cellular Entry The B-chain of this compound is a galactose-specific lectin.[1] Its primary role is to recognize and bind to specific carbohydrate moieties, namely galactose-containing glycoproteins and glycolipids, on the surface of eukaryotic cells.[2] This binding event is the initial and essential step for the toxin's entry into the cell.
-
The A-Chain: The Catalytic Warhead The A-chain is the enzymatically active component of this compound. It possesses highly specific N-glycosidase activity. Once inside the cell, the A-chain catalytically cleaves a single adenine residue (A4324 in rat liver 28S rRNA) from a universally conserved GAGA loop in the 28S ribosomal RNA of the large ribosomal subunit.[2] This irreversible modification of the ribosome prevents the binding of elongation factors, thereby halting protein synthesis and leading to apoptotic cell death.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's activity, providing a basis for comparative analysis and experimental design.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~1 x 10-10 M | HeLa | [4][5] |
| Number of Binding Sites | ~2 x 105 per cell | HeLa | [4][5] |
| LD50 (in vivo) | 50-60 ng/kg | Rats | [6] |
| Toxin | IC50 (Protein Synthesis Inhibition) | Cell Line | Reference |
| Kirkiin (a related Adenia RIP) | 1.3 x 10-13 M | NB100 | [3] |
| Ricin | 2.2 x 10-13 M | NB100 | [3] |
Cellular Uptake and Intracellular Trafficking
The journey of this compound from the cell surface to its ribosomal target is a multi-step process involving endocytosis and retrograde transport.
Binding and Internalization
The initial interaction of the this compound B-chain with cell surface galactose residues triggers its internalization. While the precise endocytic pathway for this compound has not been definitively elucidated, it is known to be rapidly taken up by cells.[7] Following endocytosis, the toxin is transported through the endosomal system.
Retrograde Transport to the Trans-Golgi Network and Endoplasmic Reticulum
A crucial step in this compound's intoxication pathway is its retrograde transport from the endosomes to the trans-Golgi network (TGN) and subsequently to the endoplasmic reticulum (ER).[4] This trafficking route is essential for the translocation of the A-chain into the cytosol where it can access the ribosomes. Disruption of the Golgi apparatus, for instance with Brefeldin A, has been shown to protect cells from this compound's toxicity, highlighting the importance of this pathway.[4]
Enzymatic Mechanism of Action: Ribosome Inactivation
Once in the cytosol, the this compound A-chain acts as a potent N-glycosidase. Its catalytic activity is highly specific for the adenine at position 4324 within the sarcin-ricin loop (SRL) of the 28S rRNA. The removal of this single adenine base is sufficient to completely and irreversibly inactivate the ribosome, leading to a cessation of protein synthesis and subsequent cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of this compound on cultured cells and to calculate its IC50 value.
Materials:
-
Target cell line (e.g., HeLa, Vero, NB100)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the culture medium from the cells and replace it with the this compound dilutions. Include a control group with medium only.
-
Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and plot the results to determine the IC50 value.
Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)
This assay directly measures the inhibition of protein synthesis in cells treated with this compound.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution
-
[³H]-Leucine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Seed cells in a multi-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Towards the end of the incubation period, add [³H]-Leucine to each well and incubate for a short period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized proteins.[3]
-
Wash the cells with cold PBS to remove unincorporated [³H]-Leucine.
-
Precipitate the proteins by adding cold TCA.
-
Wash the protein precipitate to remove any remaining free [³H]-Leucine.
-
Solubilize the protein precipitate.
-
Measure the amount of incorporated [³H]-Leucine using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the control.
N-Glycosidase Activity Assay
This assay directly demonstrates the enzymatic activity of the this compound A-chain on ribosomes.
Materials:
-
Rabbit reticulocyte lysate
-
This compound A-chain
-
Aniline
-
RNA extraction reagents
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Incubate rabbit reticulocyte lysate with the this compound A-chain.
-
Extract the total RNA from the lysate.
-
Treat the extracted RNA with aniline, which will cleave the phosphodiester backbone at the depurinated site.
-
Analyze the RNA fragments by PAGE. The appearance of a specific cleavage product indicates N-glycosidase activity.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key steps in this compound's mechanism of action and the workflow of a typical cytotoxicity experiment.
References
- 1. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmsl.cz [mmsl.cz]
- 3. Kirkiin: A New Toxic Type 2 Ribosome-Inactivating Protein from the Caudex of Adenia kirkii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of this compound with HeLa cells: binding, uptake, intracellular localization, degradation and exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cloning and expression of the B chain of this compound, type 2 ribosome inactivating protein from Adenia volkensii harms: co-folding with the A chain for heterodimer reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cytotoxicity of methanol extracts of Elaeis guineensis on MCF-7 and Vero cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
An In-depth Technical Guide to the Core Structure and Subunits of Volkensin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volkensin, a potent type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii, presents a significant area of interest for toxicological and therapeutic research. Its profound cytotoxicity is attributed to its unique heterodimeric structure, which facilitates cellular entry and subsequent enzymatic inactivation of ribosomes, leading to the cessation of protein synthesis and eventual cell death. This technical guide provides a comprehensive overview of the core structural features of this compound, its constituent subunits, and the experimental methodologies employed in their characterization. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
This compound Protein Structure and Subunits
This compound is a glycoprotein with a total molecular weight of approximately 62,000 Da.[1][2] It is a heterodimer composed of two distinct polypeptide chains, the A-chain and the B-chain, linked by a disulfide bridge and non-covalent interactions.[1][2]
-
The A-Chain (VTA): This subunit is the enzymatically active component, functioning as an N-glycosidase. It is responsible for the toxic activity of this compound. The A-chain has a molecular weight of approximately 29,000 Da.[1][2]
-
The B-Chain (VTB): This subunit is a lectin, possessing carbohydrate-binding properties. It specifically recognizes and binds to galactose-containing glycoproteins and glycolipids on the cell surface. This interaction is crucial for the internalization of the toxin into the cell. The B-chain has a molecular weight of approximately 36,000 Da.[1][2]
Gene sequence analysis has revealed that the precursor of this compound is encoded by a 1569-base pair open reading frame (ORF) which translates into a 523-amino acid residue polypeptide without any introns.[3][4] This precursor is subsequently processed to yield the mature A and B chains, which are connected by a 45-base pair internal linker sequence that is excised during post-translational modification.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound protein and its genetic blueprint.
| Parameter | Value | Reference |
| Total Molecular Weight | ~62,000 Da | [1][2] |
| A-Chain Molecular Weight | ~29,000 Da | [1][2] |
| B-Chain Molecular Weight | ~36,000 Da | [1][2] |
| Neutral Sugar Content | 5.74% | [1][2] |
| Gene ORF Length | 1569 bp | [3][4] |
| Encoded Amino Acids | 523 | [3][4] |
| Internal Linker Sequence | 45 bp | [3][4] |
| Subunit | Calculated Molecular Weight (from gene sequence) | Number of Amino Acids |
| A-Chain | 28,071.04 Da | 250 |
| B-Chain | 28,483.23 Da | 258 |
Experimental Protocols
This section details the methodologies used for the purification, characterization, and structural analysis of this compound.
Purification of Native this compound by Affinity Chromatography
This compound is purified from the roots of Adenia volkensii based on the specific affinity of its B-chain for galactose residues.[1][2]
Protocol:
-
Preparation of Affinity Matrix: Sepharose 6B is acid-treated to expose galactose residues, creating an effective affinity matrix.
-
Column Packing and Equilibration: The acid-treated Sepharose 6B is packed into a chromatography column and equilibrated with a binding buffer (e.g., Phosphate-Buffered Saline, pH 7.2).
-
Sample Application: A crude protein extract from Adenia volkensii roots is loaded onto the equilibrated column.
-
Washing: The column is washed extensively with the binding buffer to remove unbound proteins.
-
Elution: this compound is eluted from the column using a competitive sugar, such as a high concentration of galactose (e.g., 0.2 M galactose in the binding buffer), which displaces the B-chain from the matrix.
-
Analysis: The purity of the eluted fractions is assessed by SDS-PAGE.
Subunit Analysis by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate the A and B chains of this compound based on their molecular weight.
Protocol:
-
Sample Preparation: Purified this compound is treated with a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol) to denature the protein and break the disulfide bond linking the A and B chains. The sample is heated (e.g., at 95-100°C for 5 minutes) to ensure complete denaturation.
-
Gel Electrophoresis: The prepared sample is loaded onto a polyacrylamide gel (e.g., 12% acrylamide). An electric field is applied to separate the proteins.
-
Staining: After electrophoresis, the gel is stained with a protein dye, such as Coomassie Brilliant Blue, to visualize the protein bands.
-
Analysis: The molecular weights of the separated A and B chains are estimated by comparing their migration distance to that of molecular weight standards run on the same gel.
Gene Cloning and Recombinant A-Chain Expression
The gene encoding the this compound A-chain has been cloned and expressed in Escherichia coli.[5]
Protocol:
-
PCR Amplification: The 750 bp DNA fragment encoding the this compound A-chain is amplified from Adenia volkensii genomic DNA using specific primers.
-
Cloning: The amplified PCR product is ligated into an expression vector (e.g., pET-21a).
-
Transformation: The recombinant vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)).
-
Expression: The transformed E. coli are cultured, and protein expression is induced (e.g., with IPTG).
-
Purification and Refolding: The recombinant A-chain, often found in inclusion bodies, is purified and then refolded into its active conformation. Refolding can be achieved by dialysis against a buffer containing a reducing agent and gradually decreasing concentrations of a denaturant (e.g., guanidinium chloride).[5]
N-Terminal Sequencing
The N-terminal amino acid sequence of the this compound subunits is determined by Edman degradation.
Protocol:
-
Sample Preparation: The purified A and B chains, separated by SDS-PAGE, are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Edman Degradation: The protein-bound membrane is placed in an automated protein sequencer. The N-terminal amino acid is derivatized, cleaved, and identified by chromatography. This cycle is repeated to determine the sequence.
Molecular Modeling
Due to the high sequence identity with the well-characterized toxin ricin, a 3D molecular model of this compound has been constructed using homology modeling.[3]
Protocol:
-
Template Selection: The crystal structure of ricin is used as a template.
-
Sequence Alignment: The amino acid sequence of this compound is aligned with the sequence of ricin.
-
Model Building: A 3D model of this compound is generated based on the aligned sequences and the known structure of the template using molecular modeling software.
-
Model Refinement and Validation: The generated model is energetically minimized and validated using various computational tools to ensure its stereochemical quality.
Visualizations
The following diagrams illustrate key structural and functional aspects of this compound.
Conclusion
This compound's intricate structure, comprising a catalytic A-chain and a cell-binding B-chain, is the foundation of its potent biological activity. The methodologies outlined in this guide, from purification to molecular modeling, have been instrumental in dissecting its structure-function relationship. A thorough understanding of this compound's molecular architecture is paramount for the development of potential therapeutic applications, such as targeted cancer therapies, as well as for the creation of effective countermeasures in the event of its malicious use. Further research, particularly high-resolution structural studies using X-ray crystallography or cryo-electron microscopy, will be invaluable in refining our understanding of this formidable toxin.
References
Volkensin from Adenia volkensii: A Technical Guide to its Extraction, Activity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volkensin, a potent type 2 ribosome-inactivating protein (RIP) isolated from the roots of the East African plant Adenia volkensii, presents a subject of significant interest for toxicological and therapeutic research. This technical guide provides an in-depth overview of this compound, focusing on its extraction from Adenia volkensii, its cytotoxic properties, and its intracellular mechanism of action. Detailed experimental protocols for its purification and the assessment of its biological activity are provided, alongside a comprehensive summary of its physicochemical and cytotoxicological data. Furthermore, this document illustrates the key signaling pathways involved in this compound's intoxication process through detailed diagrams, offering a valuable resource for researchers in the fields of toxinology, cancer research, and targeted drug development.
Introduction
This compound is a heterodimeric glycoprotein belonging to the type 2 ribosome-inactivating protein family, which also includes the well-known toxin ricin.[1][2] It is extracted from the roots of Adenia volkensii, a plant native to East Africa.[2] Like other type 2 RIPs, this compound consists of two polypeptide chains, an A-chain with enzymatic activity and a B-chain with lectin properties, linked by a disulfide bond.[2] The B-chain binds to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating the entry of the toxin into the cell.[1] The A-chain then inactivates ribosomes, leading to an irreversible inhibition of protein synthesis and subsequent cell death.[1] this compound is noted for its high toxicity, which is comparable to or even greater than that of ricin, and its ability to undergo retrograde axonal transport, making it a tool of interest in neuroscience research.[3][4] This guide aims to provide a comprehensive technical resource on this compound for the scientific community.
Physicochemical and Cytotoxic Properties of this compound
This compound is a glycoprotein with a molecular weight of approximately 62,000 Da.[2] Its A-chain has a molecular weight of about 29,000 Da, and the B-chain is around 36,000 Da.[2] The neutral sugar content of this compound is 5.74%.[2] The B-chain of this compound is a galactose-specific lectin, enabling its binding to cell surface receptors.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding and cytotoxic activities of this compound.
| Parameter | Value | Source Organism | Reference |
| Binding Affinity (Kd) | approx. 10-10 M | Adenia volkensii | [3] |
| Number of Binding Sites | 2 x 105 per HeLa cell | Adenia volkensii | [3] |
Table 1: Binding Characteristics of this compound to HeLa Cells
| Assay System | IC50 (Non-reduced) | IC50 (Reduced) | Reference |
| Rabbit Reticulocyte Lysate | 7.5 µg/mL | 0.7 µg/mL | [5] |
| HeLa Cells | Data not available | Data not available |
Table 2: Cytotoxicity of this compound Note: While the interaction of this compound with HeLa cells has been studied, a specific IC50 value was not reported in the reviewed literature. The high cytotoxicity of this compound is well-established, however.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and activity assessment of this compound.
Extraction and Purification of this compound from Adenia volkensii Roots
The standard method for purifying this compound is affinity chromatography on acid-treated Sepharose 6B, which exploits the galactose-binding property of the this compound B-chain.[2][5]
Materials:
-
Roots of Adenia volkensii
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.2 M Hydrochloric acid (HCl)
-
Sepharose CL-6B (or Sepharose 6B)
-
Chromatography column
-
0.2 M Galactose in PBS (Elution buffer)
-
Buffer for dialysis (e.g., PBS)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Preparation of Root Extract:
-
Homogenize fresh or frozen roots of Adenia volkensii in cold PBS (e.g., 5 mL per gram of tissue).
-
Stir the homogenate overnight at 4°C.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the crude protein extract.
-
-
Preparation of Acid-Treated Sepharose 6B Affinity Column:
-
Wash the Sepharose 6B resin with distilled water.
-
Treat the resin with 0.2 M HCl at 50°C for 2 hours to expose galactose residues.
-
Thoroughly wash the acid-treated resin with distilled water until the pH is neutral, and then equilibrate with PBS.
-
Pack the equilibrated resin into a chromatography column.
-
-
Affinity Chromatography:
-
Load the crude protein extract onto the prepared affinity column.
-
Wash the column extensively with PBS to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elute the bound this compound from the column using 0.2 M galactose in PBS.
-
Collect the fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Dialysis and Concentration:
-
Pool the fractions containing purified this compound.
-
Dialyze the pooled fractions against PBS at 4°C to remove the galactose.
-
Concentrate the purified this compound using a suitable method, such as ultrafiltration.
-
Determine the final protein concentration and assess purity using SDS-PAGE.
-
Cytotoxicity Assay (Protein Synthesis Inhibition in Rabbit Reticulocyte Lysate)
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.[5]
Materials:
-
Purified this compound
-
Rabbit Reticulocyte Lysate Kit (commercially available)
-
Radioactively labeled amino acid (e.g., 35S-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing rabbit reticulocyte lysate, the reaction buffer, amino acid mixture (minus the labeled amino acid), and the mRNA template, according to the kit manufacturer's instructions.
-
Prepare serial dilutions of this compound (and a negative control with no toxin).
-
Add the this compound dilutions to individual reaction tubes.
-
-
Translation Reaction:
-
Add the radioactively labeled amino acid to each reaction tube to initiate protein synthesis.
-
Incubate the reactions at the recommended temperature (usually 30°C) for a specified time (e.g., 60-90 minutes).
-
-
Precipitation and Measurement:
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitates on filter paper and wash to remove unincorporated labeled amino acids.
-
Measure the radioactivity of the precipitates using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the negative control.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of protein synthesis.
-
Signaling Pathways and Mechanism of Action
This compound, like ricin, enters the cell through endocytosis and undergoes retrograde transport to the endoplasmic reticulum (ER) to exert its toxic effect.
Intracellular Trafficking and Ribosome Inactivation Pathway
The following diagram illustrates the proposed intracellular pathway of this compound, leading to the inhibition of protein synthesis. This pathway is based on the well-studied mechanism of ricin, given the high degree of similarity between the two toxins.
Caption: Intracellular trafficking and mechanism of action of this compound.
Experimental Workflow for Studying this compound's Cytotoxicity
The following diagram outlines a typical experimental workflow for investigating the cytotoxic effects of this compound on a cell line.
Caption: Experimental workflow for this compound cytotoxicity assessment.
Conclusion
This compound from Adenia volkensii is a highly potent type 2 ribosome-inactivating protein with significant potential for applications in biomedical research. Its well-defined mechanism of action, involving receptor-mediated endocytosis and retrograde transport, makes it a valuable tool for studying intracellular trafficking pathways. The detailed protocols and data presented in this guide are intended to facilitate further research into the properties and potential applications of this powerful toxin. Further studies are warranted to determine its precise IC50 values in various cancer cell lines, which will be crucial for evaluating its therapeutic potential.
References
- 1. Rabbit Reticulocyte Lysate Protocol [promega.com]
- 2. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound with HeLa cells: binding, uptake, intracellular localization, degradation and exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suicide retrograde transport of this compound in cerebellar afferents: direct evidence, neuronal lesions and comparison with ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kirkiin: A New Toxic Type 2 Ribosome-Inactivating Protein from the Caudex of Adenia kirkii - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Elucidation of Volkensin: A Technical Guide to a Potent Plant Toxin
Foreword: The realm of natural toxins has perpetually been a source of profound scientific inquiry, offering unique molecular tools to dissect complex cellular processes. Among these, the ribosome-inactivating proteins (RIPs) stand out for their potent enzymatic activity and potential applications in therapeutics. This technical guide provides an in-depth exploration of the history, discovery, and biochemical characterization of Volkensin, a highly toxic Type 2 RIP isolated from the roots of Adenia volkensii. Tailored for researchers, scientists, and drug development professionals, this document consolidates seminal research findings, presents detailed experimental methodologies, and visualizes key pathways to serve as a comprehensive resource on this potent phytotoxin.
Historical Context and Discovery
Ethnobotanical Origins: A Plant of Notoriety
Long before its molecular characterization, the plant Adenia volkensii, a perennial shrub native to East Africa, was recognized for its potent toxicity.[1][2] Indigenous communities in regions of Kenya traditionally used extracts of the plant, particularly from its tuberous rootstock, as a poison.[3][4] Its local Kamba name, "kiliambiti," translates to "eater of hyenas," a direct reference to its use in poisoning these animals.[1] There are also documented instances of human poisoning from consumption of food contaminated with A. volkensii extracts.[1] Early toxicological investigations of the plant in the 1970s identified the presence of cyanogenic glycosides, which contribute to its toxicity.[3][4] However, the primary principle of its extreme lethality would later be identified as a proteinaceous toxin.
The Seminal Work of Stirpe and Colleagues
The definitive discovery and characterization of this compound were the results of pioneering research by Fiorenzo Stirpe and his collaborators in the mid-1980s. Their work, culminating in a landmark 1985 paper in the Journal of Biological Chemistry, systematically unveiled the nature of this potent toxin.[1][5] This research group, with significant contributions from Sjur Olsnes and Alexander Pihl, was instrumental in purifying this compound and identifying it as a member of the ricin-like family of toxins, now known as Type 2 ribosome-inactivating proteins (RIPs).[5][6] Their findings laid the groundwork for all subsequent research on this compound.
Biochemical Characterization
This compound is a dimeric glycoprotein with a molecular weight of approximately 62,000 Daltons.[5][7] It is composed of two distinct polypeptide chains, an A subunit and a B subunit, linked by a disulfide bond and non-covalent interactions.[5]
The A Subunit: The Enzymatic Effector
The A subunit of this compound, with a molecular weight of about 29,000 Daltons, is the enzymatically active component responsible for its toxicity.[5] It functions as an N-glycosylase, specifically targeting the large 28S ribosomal RNA (rRNA) of eukaryotic ribosomes.[8] The A-chain cleaves a single adenine residue from a highly conserved loop in the 28S rRNA, rendering the ribosome incapable of binding elongation factors.[8] This irreversible inactivation of ribosomes leads to a complete cessation of protein synthesis, ultimately resulting in cell death.[8]
The B Subunit: The Lectin for Cellular Entry
The B subunit, with a molecular weight of approximately 36,000 Daltons, is a lectin with a specific affinity for galactose residues on cell surface glycoproteins and glycolipids.[5] This binding facilitates the entry of the entire toxin molecule into the cell through endocytosis.[8] The B-chain is crucial for the toxin's ability to target and enter cells, as the A-chain alone is not toxic to intact cells.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight (Native Toxin) | 62,000 Da | [5] |
| Molecular Weight (A Subunit) | 29,000 Da | [5] |
| Molecular Weight (B Subunit) | 36,000 Da | [5] |
| Neutral Sugar Content | 5.74% | [5] |
| Isoelectric Point (pI) | Not Reported | |
| Extinction Coefficient (E1% at 280 nm) | Not Reported |
Table 2: Toxicological Data for this compound
| Parameter | Species | Route | Value | Reference(s) |
| LD50 | Rat | - | 50-60 ng/kg | [7][9] |
| LD50 | Mouse | Intraperitoneal | 1.38 µg/kg | [8] |
Table 3: Amino Acid Composition of this compound
| Amino Acid | Moles per Mole of Protein |
| Aspartic acid/Asparagine | 54 |
| Threonine | 32 |
| Serine | 42 |
| Glutamic acid/Glutamine | 48 |
| Proline | 26 |
| Glycine | 38 |
| Alanine | 36 |
| Cysteine | 14 |
| Valine | 30 |
| Methionine | 4 |
| Isoleucine | 28 |
| Leucine | 46 |
| Tyrosine | 22 |
| Phenylalanine | 18 |
| Lysine | 20 |
| Histidine | 8 |
| Arginine | 24 |
| Tryptophan | Not Reported |
| (Data derived from Stirpe et al., 1985) |
Table 4: Neutral Sugar Composition of this compound
| Sugar | Moles per Mole of Protein |
| Fucose | 4 |
| Mannose | 12 |
| Galactose | 2 |
| N-acetylglucosamine | 10 |
| N-acetylgalactosamine | 0 |
| Sialic acid | 0 |
| (Data derived from Stirpe et al., 1985) |
Experimental Protocols
The following sections detail the key experimental methodologies used in the initial discovery and characterization of this compound, primarily based on the work of Stirpe et al. (1985).
Purification of this compound by Affinity Chromatography
This protocol describes the one-step purification of this compound from the roots of A. volkensii using its affinity for galactose.
Materials:
-
Roots of Adenia volkensii
-
Phosphate-buffered saline (PBS), pH 7.2
-
Acid-treated Sepharose 6B (or similar galactose-binding resin)
-
Chromatography column
-
0.2 M galactose in PBS
-
Spectrophotometer
Procedure:
-
Extraction: Homogenize the peeled roots of A. volkensii in cold PBS. Centrifuge the homogenate at high speed to pellet the cellular debris. The supernatant contains the crude toxin extract.
-
Affinity Chromatography:
-
Pack a chromatography column with acid-treated Sepharose 6B and equilibrate with PBS.
-
Load the crude toxin extract onto the column.
-
Wash the column extensively with PBS until the absorbance of the eluate at 280 nm returns to baseline, indicating that all non-binding proteins have been removed.
-
Elute the bound this compound from the column with 0.2 M galactose in PBS.
-
-
Analysis: Monitor the protein concentration of the eluted fractions by measuring the absorbance at 280 nm. Pool the protein-containing fractions. The purity of the isolated this compound can be assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Cell-Free Protein Synthesis Inhibition Assay
This assay quantifies the inhibitory activity of this compound on protein synthesis using a rabbit reticulocyte lysate system.
Materials:
-
Purified this compound
-
Rabbit reticulocyte lysate
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [3H]-leucine)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing rabbit reticulocyte lysate, the amino acid mixture with the radiolabeled amino acid, and varying concentrations of this compound. Include a control reaction with no toxin.
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.
-
Precipitation: Stop the reaction by adding an excess of cold TCA to precipitate the newly synthesized proteins.
-
Quantification: Collect the precipitated protein on glass fiber filters and wash thoroughly with TCA to remove unincorporated radiolabeled amino acids. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the control. The IC50 value (the concentration of toxin that inhibits protein synthesis by 50%) can then be determined.
Hemagglutination Assay
This assay determines the lectin activity of this compound by observing its ability to agglutinate red blood cells.
Materials:
-
Purified this compound
-
Trypsin-treated rabbit or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
96-well U-bottom microtiter plate
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the purified this compound in PBS across the wells of a 96-well microtiter plate.
-
RBC Suspension: Add a fixed volume of a 2% suspension of trypsin-treated RBCs to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Observation: Observe the wells for hemagglutination. A positive result is indicated by the formation of a mat of RBCs covering the bottom of the well, while a negative result shows a tight button of sedimented RBCs.
-
Titer Determination: The hemagglutination titer is the reciprocal of the highest dilution of this compound that causes visible agglutination.
Visualizations of Key Pathways and Workflows
Experimental Workflow for this compound Isolation and Characterization
Caption: Workflow for the isolation and characterization of this compound.
Intracellular Trafficking and Mechanism of Action of this compound
Caption: Intracellular trafficking and mechanism of action of this compound.
Conclusion and Future Directions
The discovery of this compound marked a significant advancement in the field of toxinology, providing researchers with a new and exceptionally potent tool for studying protein synthesis and intracellular trafficking. Its unique properties, including its retrograde axonal transport in neurons, have made it a valuable reagent in neurobiological research for creating selective neuronal lesions.
Future research on this compound is likely to focus on several key areas. A deeper understanding of its specific interactions with cellular machinery during intracellular trafficking could reveal novel aspects of these fundamental processes. Furthermore, the extreme potency of this compound continues to make it an attractive candidate for the development of targeted therapeutics, such as immunotoxins for cancer therapy. By conjugating the A-chain of this compound to a monoclonal antibody that recognizes a tumor-specific antigen, it may be possible to deliver this potent toxin specifically to cancer cells, minimizing off-target toxicity. Continued research into the structure-function relationships of this compound will be crucial for the rational design of such next-generation therapeutics.
References
- 1. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of lectin and hemagglutination assay [bio-protocol.org]
- 4. Hemagglutination (inhibition) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide on Volkensin: A Type 2 Ribosome-Inactivating Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volkensin is a highly potent Type 2 ribosome-inactivating protein (RIP) isolated from the roots of the East African plant Adenia volkensii, commonly known as the kilyambiti plant.[1][2] Like other Type 2 RIPs such as ricin and abrin, this compound is a heterodimeric glycoprotein composed of an enzymatically active A chain and a cell-binding B chain.[1][2] Its extreme cytotoxicity, stemming from its ability to catalytically and irreversibly inhibit protein synthesis, has made it a subject of interest in toxicology and for its potential applications in targeted therapies.[2][3] This technical guide provides a comprehensive overview of this compound, including its structure, mechanism of action, cytotoxicity, and the experimental protocols used for its characterization.
Molecular Structure and Properties
This compound is a glycoprotein with a molecular weight of approximately 62,000 Da.[1] It consists of two polypeptide chains, the A chain (Mr ~29,000) and the B chain (Mr ~36,000), linked by a disulfide bond and non-covalent interactions.[1] Gene sequencing has revealed that this compound is encoded by a 1569-bp open reading frame, corresponding to 523 amino acid residues, without introns.[3]
A Chain (The Effector): The A chain of this compound possesses rRNA N-glycosidase activity.[2] It specifically cleaves the N-glycosidic bond of a single adenine residue from the 28S ribosomal RNA of the large ribosomal subunit, a critical component for the binding of elongation factors during protein synthesis.[2] This irreversible modification halts polypeptide chain elongation, leading to cell death.[2]
B Chain (The Targeting Moiety): The B chain is a galactose-specific lectin that binds to galactose-containing glycoproteins and glycolipids on the cell surface.[1][2] This binding facilitates the endocytosis of the entire toxin into the cell.[2]
Mechanism of Action
The cytotoxic action of this compound is a multi-step process that begins with its attachment to the cell surface and culminates in the shutdown of protein synthesis.
Quantitative Data on this compound's Activity
Cytotoxicity
The cytotoxicity of this compound has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | IC50 (ng/mL) | IC50 (pM) | Reference |
| HeLa | 0.03 | 0.48 | [1] |
| Vero | 0.01 | 0.16 | [1] |
Inhibition of Protein Synthesis
This compound is a potent inhibitor of protein synthesis in both intact cells and cell-free systems.
| System | IC50 (ng/mL) | IC50 (pM) | Reference |
| Rabbit Reticulocyte Lysate | 1.8 | 29 | [1] |
Note: The IC50 values were determined by measuring the inhibition of [3H]leucine incorporation into proteins.
Apoptotic Signaling Pathways
The inhibition of protein synthesis by this compound ultimately leads to programmed cell death, or apoptosis. While the specific signaling cascade initiated by this compound is not fully elucidated, it is known that ribosome-inactivating proteins can trigger both intrinsic and extrinsic apoptotic pathways. The following diagram illustrates a generalized pathway for RIP-induced apoptosis.
Experimental Protocols
Purification of this compound from Adenia volkensii Roots
This protocol is based on the method described by Stirpe et al. (1985).[1]
Methodology:
-
Extraction: Frozen roots of Adenia volkensii are homogenized in a phosphate buffer (e.g., 0.01 M sodium phosphate, pH 7.4, containing 0.14 M NaCl).
-
Clarification: The homogenate is centrifuged to remove solid debris.
-
Ammonium Sulfate Precipitation: The supernatant is brought to 60% saturation with ammonium sulfate to precipitate the proteins.
-
Resuspension and Dialysis: The resulting pellet is resuspended in and dialyzed against a phosphate buffer.
-
Affinity Chromatography: The dialyzed protein solution is applied to an acid-treated Sepharose 6B column. This compound, being a galactose-specific lectin, binds to the galactose residues on the resin.
-
Elution: The bound this compound is eluted from the column using a buffer containing a high concentration of galactose (e.g., 0.2 M).
-
Final Dialysis: The eluted fractions containing this compound are pooled and dialyzed against a suitable buffer, such as phosphate-buffered saline (PBS), to remove the galactose.
Cytotoxicity Assay (Inhibition of [3H]Leucine Incorporation)
This protocol is a standard method for assessing the effect of toxins on protein synthesis in cultured cells.
Materials:
-
HeLa or Vero cells
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound stock solution
-
[3H]Leucine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation cocktail
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Toxin Treatment: Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 24 hours).
-
Radiolabeling: Add [3H]Leucine to each well and incubate for a shorter period (e.g., 1-2 hours) to allow for incorporation into newly synthesized proteins.
-
Precipitation: Terminate the incubation by adding TCA to precipitate the proteins.
-
Washing: Wash the wells to remove unincorporated [3H]Leucine.
-
Solubilization: Solubilize the precipitated proteins with NaOH.
-
Scintillation Counting: Transfer the solubilized protein to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration compared to untreated control cells. The IC50 value is determined from the dose-response curve.
Ribosome Inactivation Assay (Cell-Free System)
This assay measures the direct inhibitory effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate
-
Amino acid mixture (minus leucine)
-
[3H]Leucine
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Hydrogen peroxide
-
Water
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine rabbit reticulocyte lysate, an amino acid mixture lacking leucine, and different concentrations of this compound.
-
Initiation of Translation: Add [3H]Leucine to start the translation reaction and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Precipitation: Stop the reaction by adding TCA and heat the samples to precipitate the proteins.
-
Washing: Collect the precipitate on a filter and wash with TCA and ethanol.
-
Scintillation Counting: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the control (no toxin). Determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound stands out as one of the most potent Type 2 ribosome-inactivating proteins discovered to date. Its efficient mechanism of cell entry via its lectin B chain and the catalytic inactivation of ribosomes by its A chain underscore its extreme cytotoxicity. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and scientists in the fields of toxicology, cell biology, and drug development. Further investigation into the specific signaling pathways activated by this compound and the development of targeted delivery systems could unlock its potential for therapeutic applications, particularly in the realm of cancer therapy. However, its high toxicity necessitates careful handling and containment procedures in a laboratory setting.
References
Volkensin: A Technical Guide to its Molecular Characteristics and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volkensin is a highly potent Type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii, commonly known as the kilyambiti plant.[1] Like other Type 2 RIPs such as ricin and abrin, this compound consists of two distinct polypeptide chains: an enzymatically active A chain (VTA) and a cell-binding B chain (VTB) linked by a disulfide bond.[1][2] Its extreme cytotoxicity, stemming from its ability to halt protein synthesis, makes it a subject of interest in toxicology and for potential therapeutic applications, particularly in the development of immunotoxins. This guide provides a detailed overview of the molecular weight and composition of this compound, the experimental protocols used for its characterization, and its mechanism of action.
Molecular Weight and Composition
This compound is a glycoprotein with a total molecular weight of approximately 62 kDa.[1][3][4] The protein is comprised of an A chain with a molecular weight of about 29 kDa and a B chain of around 36 kDa.[1][3][4] Gene sequencing has revealed that this compound is encoded by a 1569-base pair open reading frame (ORF) which translates to a 523-amino acid precursor protein without introns.[2][5][6] This precursor includes a 45-base pair internal linker sequence that is excised during post-translational processing to yield the mature A and B chains.[2][5][6]
A key feature of this compound is its carbohydrate content. It has a neutral sugar content of 5.74%, which is more than twice that of the related toxin, modeccin.[1][2][3][4] This is primarily due to a high content of galactose and mannose.[2] The protein also contains a notable number of cysteine residues, with native this compound having two free cysteinyl residues out of the 14 predicted from its gene sequence.[5][7] This suggests the presence of an additional disulfide bridge within the B chain, beyond the interchain and intrachain bonds typically found in other Type 2 RIPs.[5][7]
Table 1: Molecular Characteristics of this compound
| Property | Value | Reference |
| Total Molecular Weight | ~62,000 Da | [1][3][4] |
| A Chain (VTA) Molecular Weight | ~29,000 Da | [1][3][4] |
| B Chain (VTB) Molecular Weight | ~36,000 Da | [1][3][4] |
| Neutral Sugar Content | 5.74% | [1][3][4] |
| Gene Coding Sequence | 1569-bp ORF | [2][5][6] |
| Encoded Amino Acids | 523 residues (precursor) | [2][5][6] |
| Internal Linker Sequence | 45 bp | [2][5][6] |
Experimental Protocols
Purification of this compound by Affinity Chromatography
This protocol is based on the principle that the B chain of this compound is a lectin with specificity for galactose residues.
-
Materials:
-
Acid-treated Sepharose 6B
-
Chromatography column
-
Phosphate-buffered saline (PBS), pH 7.2
-
Elution buffer: 0.2 M lactose or galactose in PBS
-
Protein concentration assay kit (e.g., Bradford or BCA)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a crude extract from the roots of Adenia volkensii by homogenization in PBS.
-
Clarify the extract by centrifugation to remove cellular debris.
-
Pack a chromatography column with acid-treated Sepharose 6B and equilibrate with PBS.
-
Load the clarified crude extract onto the column.
-
Wash the column extensively with PBS to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
-
Elute the bound this compound from the column using the elution buffer (0.2 M lactose or galactose in PBS).
-
Collect fractions and monitor the protein concentration of each fraction using a spectrophotometer at 280 nm.
-
Pool the protein-containing fractions.
-
Dialyze the pooled fractions against PBS to remove the eluting sugar.
-
Determine the final protein concentration.
-
Molecular Weight Determination by SDS-PAGE
-
Materials:
-
Polyacrylamide gels (appropriate percentage for resolving 29-36 kDa proteins)
-
SDS-PAGE running buffer
-
Sample loading buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
Destaining solution
-
-
Procedure:
-
Prepare protein samples by mixing the purified this compound with sample loading buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins and reduce disulfide bonds.
-
Load the denatured protein samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Destain the gel to reduce background staining.
-
Determine the molecular weights of the this compound subunits by comparing their migration distance to that of the known molecular weight standards.
-
Amino Acid Composition Analysis
-
Materials:
-
6 M HCl
-
Vacuum hydrolysis tubes
-
Amino acid analyzer or HPLC with pre-column derivatization reagents (e.g., PITC or OPA)
-
Amino acid standards
-
-
Procedure:
-
Place a known amount of purified this compound into a vacuum hydrolysis tube.
-
Add 6 M HCl to the tube.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.
-
After hydrolysis, cool the tube and remove the HCl by vacuum evaporation.
-
Resuspend the amino acid hydrolysate in a suitable buffer.
-
Derivatize the amino acids if required by the detection method.
-
Analyze the amino acid composition using an amino acid analyzer or by HPLC, comparing the results to a standard mixture of amino acids.
-
Neutral Sugar Analysis by Gas Chromatography
-
Materials:
-
Methanolysis reagents (e.g., methanolic HCl)
-
Silylation reagents (for derivatization)
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Sugar standards (e.g., galactose, mannose)
-
-
Procedure:
-
Perform methanolysis of the purified this compound to release the neutral sugars as methyl glycosides.
-
Dry the sample and derivatize the released monosaccharides to make them volatile (e.g., by silylation).
-
Inject the derivatized sample into the gas chromatograph.
-
Separate the sugar derivatives on an appropriate GC column.
-
Identify and quantify the neutral sugars by comparing their retention times and peak areas to those of known sugar standards.
-
Signaling Pathways and Mechanism of Action
The cytotoxic action of this compound begins with the binding of its B chain to galactose-containing glycoproteins and glycolipids on the surface of target cells.[1] This is followed by internalization of the toxin through endocytosis. Once inside the cell, this compound is transported through the endosomal pathway to the trans-Golgi network and then retrogradely to the endoplasmic reticulum (ER).
Within the ER, the disulfide bond linking the A and B chains is cleaved, likely by protein disulfide isomerase. The catalytically active A chain is then translocated from the ER into the cytosol. In the cytosol, the this compound A chain functions as a specific N-glycosidase, targeting the 28S ribosomal RNA (rRNA) within the 60S ribosomal subunit. It cleaves a single adenine base from a highly conserved loop in the 28S rRNA.[8] This irreversible modification inactivates the ribosome, thereby inhibiting protein synthesis and ultimately leading to cell death.[8]
Caption: Cellular entry and mechanism of action of this compound.
The following diagram illustrates the experimental workflow for the characterization of this compound.
Caption: Experimental workflow for the purification and characterization of this compound.
References
- 1. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 2. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appliedbiomics.com [appliedbiomics.com]
- 4. ovid.com [ovid.com]
- 5. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]
- 6. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 8. nccs.res.in [nccs.res.in]
The Cell-Binding Properties of Volkensin B-Chain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volkensin, a type 2 ribosome-inactivating protein (RIP) isolated from the plant Adenia volkensii, is a potent toxin with significant interest in the fields of cell biology and targeted therapeutics.[1][2] Like other type 2 RIPs such as ricin, this compound is a heterodimer composed of an enzymatically active A-chain and a cell-binding B-chain, linked by a disulfide bond.[2] The this compound B-chain (VB) is a lectin that mediates the initial and critical step in the toxin's mechanism of action: its attachment to the cell surface. This guide provides an in-depth technical overview of the cell-binding properties of the this compound B-chain, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated cellular pathways.
Binding Affinity and Specificity of this compound B-Chain
The this compound B-chain exhibits a high affinity and specific binding to galactose-terminated glycoconjugates on the cell surface. This interaction is fundamental to the subsequent internalization and cytotoxic effect of the toxin.
Quantitative Binding Data
Quantitative analysis of this compound's interaction with mammalian cells has been performed using radioligand binding assays. These studies have provided key parameters that define the affinity and the number of available binding sites on the cell surface.
| Parameter | Value | Cell Line | Reference |
| Dissociation Constant (Kd) | ~ 1 x 10-10 M | HeLa | [1][3] |
| Number of Binding Sites per Cell | ~ 2 x 105 | HeLa | [1][3] |
Table 1: Binding Affinity of this compound to HeLa Cells
Carbohydrate Binding Specificity
The galactose-binding specificity of the this compound B-chain has been further characterized through hemagglutination inhibition assays. These experiments determine the concentration of various sugars required to inhibit the agglutination of red blood cells, providing a semi-quantitative measure of binding preference.
| Inhibiting Sugar | Minimal Concentration for Inhibition (mM) | Reference |
| D-Galactopyranosyl-β-D-thiogalactopyranoside | 4.7 | [4] |
| Lactose | 6.25 | [4] |
| Methyl-β-D-galactopyranoside | 12.5 | [4] |
| D-Galactose | 18.75 | [4] |
| Melibiose | 25 | [4] |
| L-Mannose | 31.25 | [4] |
| Methyl-α-D-galactopyranoside | 37.5 | [4] |
| L-Rhamnose | 62.5 | [4] |
| L-Lyxose | 100 | [4] |
| D-Fucose | 150 | [4] |
| L-Arabinose | 150 | [4] |
| 2-Deoxy-D-galactose | 150 | [4] |
| 2-Acetamido-2-deoxy-D-galactose | 150 | [4] |
Table 2: Inhibition of this compound-Induced Hemagglutination by Various Sugars
The data clearly indicates a strong preference for galactose and galactose-containing disaccharides, particularly those with a β-linkage.
Structural Basis of Cell Binding
The this compound B-chain shares significant structural homology with the B-chain of ricin.[5][6] It possesses two galactose-binding domains.[5][6] The primary sugar-binding site is conserved between ricin and this compound.[5][6] However, a key difference lies in the second binding site, where a histidine residue (His246) in this compound replaces a tyrosine residue (Tyr248) found in ricin.[5][6] This substitution may influence the fine specificity and binding kinetics of the toxin.
Experimental Protocols
Radioligand Binding Assay for Kd Determination
This protocol describes the determination of the dissociation constant (Kd) and the number of binding sites for this compound on a cell line, such as HeLa cells.
Materials:
-
125I-labeled this compound
-
HeLa cells
-
Binding buffer (e.g., PBS with 1% BSA)
-
Unlabeled this compound
-
Scintillation counter
Methodology:
-
Cell Preparation: Culture HeLa cells to a desired confluency and harvest. Resuspend the cells in binding buffer to a known concentration.
-
Binding Reaction: In a series of tubes, incubate a fixed number of cells with increasing concentrations of 125I-labeled this compound. For each concentration, prepare a parallel tube containing a 100-fold excess of unlabeled this compound to determine non-specific binding.
-
Incubation: Incubate the reactions at 4°C for 1 hour to reach equilibrium.
-
Separation of Bound and Free Ligand: Centrifuge the cell suspensions to pellet the cells. Carefully remove the supernatant containing the unbound 125I-Volkensin.
-
Quantification: Measure the radioactivity in the cell pellets using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration. Perform a Scatchard analysis by plotting the ratio of bound/free 125I-Volkensin against the amount of bound 125I-Volkensin. The Kd is the negative reciprocal of the slope, and the maximum number of binding sites (Bmax) is the x-intercept.
Hemagglutination Inhibition Assay
This assay is used to determine the carbohydrate-binding specificity of the this compound B-chain.
Materials:
-
This compound
-
A panel of different sugars (e.g., galactose, lactose, mannose)
-
Phosphate-buffered saline (PBS)
-
2% suspension of human or rabbit red blood cells (RBCs) in PBS
-
96-well V-bottom microtiter plate
Methodology:
-
This compound Titration: Determine the minimal concentration of this compound that causes complete hemagglutination. This is typically done by serially diluting the this compound solution in PBS in a microtiter plate and then adding the RBC suspension. The highest dilution that gives complete agglutination is defined as one hemagglutinating unit (HAU). For the inhibition assay, use 4 HAU of this compound.
-
Inhibition Setup: Prepare serial dilutions of each sugar to be tested in PBS in a 96-well plate.
-
Lectin Addition: Add 4 HAU of this compound to each well containing the sugar dilutions and incubate for 30 minutes at room temperature.
-
RBC Addition: Add the 2% RBC suspension to each well.
-
Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Observe the wells for the presence or absence of hemagglutination. A positive result (agglutination) is indicated by a mat of RBCs covering the bottom of the well, while a negative result (no agglutination) is indicated by a tight button of RBCs at the bottom.
-
Endpoint Determination: The minimal concentration of each sugar that completely inhibits hemagglutination is recorded.
Intracellular Trafficking and Signaling
Upon binding to galactosylated receptors on the cell surface, this compound is internalized via endocytosis.[3][7] Unlike some other RIPs that are rapidly degraded in lysosomes, a significant portion of internalized this compound is trafficked through the endosomal system to the Golgi apparatus.[1][3] This retrograde transport to the Golgi is a critical step for the subsequent translocation of the A-chain into the cytosol, where it exerts its cytotoxic effect by inactivating ribosomes. The disruption of the Golgi apparatus with agents like Brefeldin A has been shown to protect cells from this compound's toxicity, highlighting the importance of this trafficking pathway.[1][3] There is no evidence to suggest that the this compound B-chain initiates a signaling cascade in the traditional sense; its primary role appears to be mediating binding and facilitating the correct intracellular routing of the A-chain.
References
- 1. Interaction of this compound with HeLa cells: binding, uptake, intracellular localization, degradation and exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Adenia volkensii Harms (kilyambiti plant), a type 2 ribosome-inactivating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Volkensin Gene: Sequence, Cloning, and Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plant toxin Volkensin, with a specific focus on its gene sequence, cloning methodologies, and associated cellular mechanisms. This compound, a type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii, is among the most potent plant toxins known and serves as a valuable tool in neuroscience and for the development of immunotoxins.[1][2]
This compound Gene and Protein Characteristics
This compound is a glycoprotein with a molecular weight of approximately 62,000 Da.[3][4] It is a heterodimer composed of an enzymatic A-chain and a lectin-like B-chain, linked by a disulfide bond.[3][5] The gene encoding this compound has been cloned and sequenced, revealing key structural information.[6][7]
Gene sequence analysis shows that this compound is encoded by a 1569-base pair open reading frame (ORF) that translates to 523 amino acid residues.[5][6][7][8] A notable feature is the absence of introns within the coding sequence.[5][7][8][9] The gene includes a 45-base pair internal linker sequence that connects the A-chain and B-chain coding regions.[5][6][7][8]
| Feature | Description | Reference |
| Source Organism | Adenia volkensii Harms (kilyambiti plant) | [6][7] |
| Protein Type | Type 2 Ribosome-Inactivating Protein (RIP) | [1][6] |
| Gene Size (ORF) | 1569 bp | [5][7][8] |
| Encoded Residues | 523 amino acids | [5][7][8] |
| Introns | Absent | [5][7][8] |
| A-Chain Coding Sequence | 750 bp (250 amino acids) | [9] |
| B-Chain Coding Sequence | 774 bp (258 amino acids) | [9] |
| Linker Peptide Sequence | 45 bp | [5][7][8] |
| Total Molecular Weight | ~62 kDa | [3][4] |
| A-Chain Molecular Weight | ~29 kDa | [3][4] |
| B-Chain Molecular Weight | ~36 kDa | [3][4] |
Mechanism of Action: A Ribosome-Inactivating Toxin
This compound exerts its extreme cytotoxicity through a well-defined mechanism similar to other type 2 RIPs like ricin and abrin.[3][10]
-
Cell Binding: The this compound B-chain is a galactose-specific lectin that binds to galactose-containing glycoproteins and glycolipids on the cell surface.[3][4][5] This binding facilitates the endocytosis of the entire toxin molecule.
-
Intracellular Trafficking: Following internalization, the toxin is transported through the Golgi apparatus and into the endoplasmic reticulum (ER).[3]
-
Subunit Dissociation: Within the ER, the disulfide bond linking the A and B chains is cleaved by cellular enzymes.[3]
-
Translocation: The free A-chain is then translocated from the ER into the cytosol.[3]
-
Ribosome Inactivation: In the cytosol, the this compound A-chain functions as an N-glycosidase.[2][11] It catalytically removes a specific adenine residue (A4324 in rat 28S rRNA) from the sarcin-ricin loop of the large ribosomal RNA in the 60S subunit.[2][3] This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis and leading to rapid cell death.[2][3]
Gene Cloning and Expression: A Technical Workflow
The cloning and expression of this compound, particularly its individual chains, have been successfully performed in Escherichia coli.[1][7] This allows for the production of recombinant protein for structural and functional studies, circumventing the need to purify it from its natural, highly toxic source.
The general workflow involves PCR amplification of the target chain's coding sequence, ligation into a suitable expression vector, transformation into a bacterial host, and subsequent induction of protein expression.[7][12]
Experimental Protocols
PCR Amplification of this compound A-Chain
This protocol is based on methodologies described for amplifying RIP genes.[7]
-
Template: Genomic DNA isolated from Adenia volkensii roots.
-
Primers: Degenerate PCR primers can be designed based on conserved regions of the this compound amino acid sequence.[7]
Primer Name Sequence (5' to 3') Target Region V144–151 CARAAYAAYAAYCARATHGCNYT This compound A-chain | V210–217 | ACNGGYTGRAANGCNCCRTTRAA | this compound A-chain |
-
PCR Reaction Mix (25 µL total volume):
-
Genomic DNA: 25 ng
-
Primer Mix (each primer): 400 nM
-
dNTPs: 200 µM each
-
Taq DNA Polymerase: 1.25 U
-
10x PCR Buffer: 2.5 µL
-
Nuclease-free water: to 25 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 min
-
35 Cycles:
-
Denaturation: 94°C for 1 min
-
Annealing: 55°C for 1 min (temperature may need optimization)
-
Extension: 72°C for 2 min
-
-
Final Extension: 72°C for 10 min
-
-
Analysis: Analyze the PCR product (expected size for A-chain is ~750 bp) on a 1% agarose gel stained with ethidium bromide.[7][12] Excise and purify the band of interest.
Cloning into Expression Vector
-
Vector Selection: The pET-21a vector is suitable for expressing the this compound A-chain, while the pGEM-T Easy vector can be used for initial cloning of PCR products.[7][12]
-
Ligation: Ligate the purified PCR fragment into the prepared vector according to the manufacturer's instructions (e.g., using T4 DNA Ligase).
-
Transformation: Transform the ligation product into a competent E. coli strain, such as DH5α for plasmid propagation or directly into the BL21(DE3) expression host.[7][12]
-
Screening: Screen colonies by colony PCR or restriction digest of purified plasmid DNA to confirm the presence and orientation of the insert.
Expression and Purification of Recombinant A-Chain
The recombinant this compound A-chain is often sequestered in inclusion bodies when expressed in E. coli.[12]
-
Culture: Inoculate a single colony of E. coli BL21(DE3) harboring the expression plasmid into LB medium with the appropriate antibiotic and grow overnight.
-
Induction: Dilute the overnight culture into a larger volume of fresh medium and grow to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to incubate for 3-4 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min). The recombinant protein will be in the pellet (inclusion body fraction).[12]
-
Refolding:
-
Wash the inclusion bodies to remove contaminants.
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride).
-
Refold the protein by dialysis against a buffer with decreasing concentrations of the denaturing agent. A typical refolding buffer might contain 50 mM Tris/HCl, 5 mM EDTA, and 100 mM dithiothreitol (DTT), pH 8.0.[12]
-
-
Purification: Clarify the refolded protein solution by centrifugation and purify the soluble, active recombinant this compound A-chain using standard chromatography techniques (e.g., ion exchange, size exclusion).
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| LD₅₀ (rats) | 50-60 ng/kg | In vivo | [1] |
| IC₅₀ (A-chain, reduced) | 4.7 µg/mL | Rabbit reticulocyte lysate | [13] |
| IC₅₀ (A-chain, non-reduced) | 9.2 µg/mL | Rabbit reticulocyte lysate | [13] |
| Recombinant Protein Expression | >70% of total protein | E. coli BL21(DE3) | [12] |
This guide provides foundational information and methodologies for researchers working with the this compound gene and protein. The potent nature of this toxin necessitates appropriate safety precautions and containment measures in all experimental procedures. The ability to produce recombinant this compound chains opens avenues for detailed structure-function analysis and the development of targeted therapeutics.
References
- 1. Cloning and expression of the B chain of this compound, type 2 ribosome inactivating protein from Adenia volkensii harms: co-folding with the A chain for heterodimer reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Ribosome-Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmsl.cz [mmsl.cz]
- 4. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound from Adenia volkensii Harms (kilyambiti plant), a type 2 ribosome-inactivating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound from Adenia volkensii Harms (kilyambiti plant) a type-2 ribosome-inactivating protein: gene cloning, expression and characterization of its A chain. [iris.cnr.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kirkiin: A New Toxic Type 2 Ribosome-Inactivating Protein from the Caudex of Adenia kirkii - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Architecture of a Potent Toxin: A Technical Guide to the Homology of Volkensin with Other Ribosome-Inactivating Proteins
For Immediate Release
This technical guide provides an in-depth analysis of the structural homology between Volkensin, a type 2 ribosome-inactivating protein (RIP), and other members of this protein family. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of structural relationships and workflows.
Introduction: this compound, a Type 2 Ribosome-Inactivating Protein
This compound is a highly toxic glycoprotein isolated from the roots of Adenia volkensii, commonly known as the kilyambiti plant.[1][2][3] It belongs to the type 2 family of ribosome-inactivating proteins (RIPs), which are characterized by their heterodimeric structure.[3][4][5][6] This structure consists of a catalytically active A-chain linked by a disulfide bond to a B-chain that possesses lectin properties, binding to galactose-containing receptors on the cell surface.[3][4][6] The extreme toxicity of this compound, surpassing even that of the well-known ricin, makes its structural and functional characterization a subject of intense research for potential applications in neuroscience and oncology.[4][7][8]
Like other type 2 RIPs, this compound exerts its cytotoxic effect by enzymatically cleaving an adenine residue from the large ribosomal RNA of eukaryotic cells, which irreversibly inhibits protein synthesis and leads to cell death.[4][9] Despite a high degree of sequence identity with other type 2 RIPs, this compound exhibits unique properties, including its potent neurotoxicity and retrograde transport within the central nervous system.[1][4] Understanding the structural basis of these properties is crucial for harnessing its therapeutic potential while mitigating its toxicity.
Structural Homology: A Comparative Overview
The three-dimensional structure of this compound has not yet been determined by experimental methods such as X-ray crystallography or NMR spectroscopy. However, due to its high sequence identity with ricin, its structure has been predicted using computational homology modeling.[10][11] These models reveal that this compound shares the overall canonical fold of type 2 RIPs.[12][13]
The A-chain is a globular protein folded into three domains composed of a mix of α-helices and β-sheets.[5][13] The B-chain consists of two homologous globular lectin domains, each with a galactose-binding site, arranged in a trefoil-like structure.[4][5][13]
Quantitative Analysis of Sequence Homology
The degree of structural conservation between this compound and other type 2 RIPs can be quantified by comparing their amino acid sequences. The following tables summarize the percentage of identity and similarity between the A and B chains of this compound and several other prominent type 2 RIPs.
Table 1: Amino Acid Sequence Identity/Similarity of this compound A-Chain with other Type 2 RIPs
| Compared RIP | Identity (%) | Similarity (%) | Source Organism |
| Stenodactylin | 81.7 | - | Adenia stenodactyla |
| Kirkiin | 84.4 | - | Adenia kirkii |
| Ricin D | 34.8 | - | Ricinus communis |
| Cinnamomin | 33.2 | - | Cinnamomum camphora |
| Abrin c | - | - | Abrus precatorius |
| Viscumin | - | - | Viscum album |
| Nigrin b | - | - | Sambucus nigra |
| Ebulin l | - | - | Sambucus ebulus |
Data extracted from multiple sequence alignments.[7][14] Note: Similarity values were not always available in the cited literature.
Table 2: Amino Acid Sequence Identity/Similarity of this compound B-Chain with other Type 2 RIPs
| Compared RIP | Identity (%) | Similarity (%) | Source Organism |
| Stenodactylin | 90.3 | - | Adenia stenodactyla |
| Kirkiin | 89.2 | - | Adenia kirkii |
| Ricin D | 48.4 | - | Ricinus communis |
| Cinnamomin | - | - | Cinnamomum camphora |
| Abrin | ~60% (with Ricin) | - | Abrus precatorius |
| Viscumin | - | - | Viscum album |
| Nigrin b | - | - | Sambucus nigra |
| Ebulin l | - | - | Sambucus ebulus |
Data extracted from multiple sequence alignments.[3][7][14] Note: Similarity values were not always available in the cited literature.
As the data indicates, this compound shares the highest homology with other RIPs from the Adenia genus, such as stenodactylin and kirkiin.[7] While the identity with ricin is lower, it is significant enough to allow for reliable homology modeling.[10][11]
Key Structural Features and Differences
The Catalytic A-Chain
Computational models suggest that the amino acid residues forming the active site in the A-chain of ricin are conserved in this compound at identical spatial positions.[10][11] These critical residues include Tyr74, Tyr113, Glu162, Arg165, and Trp199 (this compound numbering).[15] The conservation of this active site architecture explains the shared N-glycosidase mechanism of action among type 2 RIPs.[4]
The Lectin B-Chain
The B-chain is responsible for binding to cell surface glycoconjugates, a crucial step for the toxin's entry into the cell.[4]
-
Sugar-Binding Site 1: This site is highly conserved between this compound and ricin.[10][11]
-
Sugar-Binding Site 2: A notable difference occurs in the second sugar-binding site. In this compound, a histidine residue (His246) replaces a tyrosine (Tyr248) found in ricin.[10][11] The substitution of the aromatic tyrosine with a positively charged histidine is predicted to reduce the affinity for galactose at this site, as it disrupts a key hydrophobic interaction.[10] This modification in the B-chain may contribute to the differences in cytotoxicity and cell-type specificity observed between this compound and other RIPs.[10]
Disulfide Bridges and Cysteine Content
This compound, like other type 2 RIPs, has a conserved interchain disulfide bond linking the A and B chains.[13][14] However, this compound contains a higher number of cysteine residues compared to ricin.[7] Gene sequence analysis suggests the presence of 14 cysteines in this compound, while native this compound has two free cysteinyl residues.[10][11] This implies an additional disulfide bridge within the B-chain, a feature that may contribute to its conformational stability and unique biological properties.[10][11] Kirkiin and stenodactylin, also from the Adenia genus, contain even more cysteine residues, with 15 each.[7]
Experimental Protocols for Structural Homology Assessment
The structural characterization of this compound and its comparison to other RIPs rely on a combination of biochemical and computational techniques.
Amino Acid Sequencing and Gene Cloning
Objective: To determine the primary amino acid sequence of this compound.
Methodology:
-
Protein Purification: this compound is purified from the roots of A. volkensii using affinity chromatography on acid-treated Sepharose 6B.[2]
-
N-Terminal Sequencing: The purified protein's A and B chains are separated under reducing conditions, and the N-terminal amino acid sequence of each chain is determined by Edman degradation.[12]
-
Gene Cloning and Sequencing:
-
Based on sequence homologies with other RIPs like abrin and ricin, degenerate primers are designed.[8]
-
These primers are used to amplify the this compound gene from genomic DNA extracted from A. volkensii.
-
The amplified PCR product is cloned into a suitable vector and sequenced to deduce the full-length amino acid sequence.[10][11]
-
Computational Homology Modeling
Objective: To generate a three-dimensional structural model of this compound based on its sequence homology to a protein with a known structure.
Methodology:
-
Template Selection: The crystallographically determined structure of a homologous protein, typically ricin (PDB ID: 2AAI), is selected as the template.[10][12] The choice is based on the high sequence identity.[10]
-
Sequence Alignment: The amino acid sequence of this compound is aligned with the sequence of the template protein (e.g., ricin) using alignment software like Clustal Omega.[7]
-
Model Building: A 3D model of this compound is generated using automated homology modeling servers such as SWISS-MODEL.[15] The software uses the template structure as a framework to build the model of the target sequence.
-
Model Refinement: The initial model undergoes energy minimization to relieve any steric clashes and optimize the geometry of the structure.
-
Model Validation: The quality of the final model is assessed using various computational tools that check for proper stereochemistry, bond lengths, and angles.
Limited Proteolysis
Objective: To probe the surface topology and conformational features of this compound.
Methodology:
-
Protein Digestion: Purified this compound is incubated with a specific protease (e.g., trypsin, chymotrypsin) under controlled conditions (e.g., time, temperature, enzyme-to-substrate ratio).[1]
-
Fragment Separation: The reaction is stopped at various time points, and the resulting peptide fragments are separated using techniques like SDS-PAGE or High-Pressure Liquid Chromatography (HPLC).[1]
-
Fragment Identification: The separated fragments are identified by mass spectrometry and N-terminal sequencing.
-
Analysis: The sites of proteolytic cleavage are mapped onto the homology model of this compound. Regions that are readily cleaved are inferred to be on the protein's surface and conformationally flexible.[1]
Visualizations: Structural Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and processes described in this guide.
Caption: Structural relationships of this compound to other Type 2 RIPs.
Caption: Experimental workflow for homology modeling of this compound.
Conclusion
This compound shares significant structural homology with other type 2 ribosome-inactivating proteins, particularly ricin and fellow toxins from the Adenia genus. While the overall fold and the catalytic machinery of the A-chain are highly conserved, subtle but important differences exist. The substitution of a key residue in the B-chain's second sugar-binding site and a distinct pattern of cysteine residues likely play a significant role in this compound's unique biological profile, including its exceptionally high toxicity. The continued application of computational modeling, guided by biochemical and genetic data, will be instrumental in further elucidating the structure-function relationships of this potent toxin, paving the way for its potential development as a targeted therapeutic agent.
References
- 1. Structural analysis of toxic this compound, a type 2 ribosome inactivating protein from Adenia volkensii Harm (kilyambiti plant): molecular modeling and surface analysis by computational methods and limited proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmsl.cz [mmsl.cz]
- 4. mdpi.com [mdpi.com]
- 5. Structure and Biological Properties of Ribosome-Inactivating Proteins and Lectins from Elder (Sambucus nigra L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequence, Structure, and Binding Site Analysis of Kirkiin in Comparison with Ricin and Other Type 2 RIPs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research on ribosome-inactivating proteins from angiospermae to gymnospermae and cryptogamia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound from Adenia volkensii Harms (kilyambiti plant), a type 2 ribosome-inactivating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unveiling the Toxicological Landscape of Native Volkensin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volkensin, a Type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii, stands as one of the most potent plant toxins known to science. Its extreme cytotoxicity, rivaling that of ricin, has garnered significant interest within the scientific community, not only for its potential as a biothreat agent but also for its prospective applications in targeted cancer therapy. This in-depth technical guide provides a comprehensive overview of the toxicological profile of native this compound, amalgamating critical data on its lethal dosage, cellular toxicity, and mechanism of action. Detailed experimental protocols and visual representations of key biological processes are included to facilitate a deeper understanding and further research into this formidable phytotoxin.
Introduction
This compound is a heterodimeric glycoprotein composed of an enzymatically active A chain and a cell-binding B chain linked by a disulfide bond. The B chain, a galactose-specific lectin, facilitates the toxin's entry into the cell by binding to galactose-containing glycoproteins and glycolipids on the cell surface. Following internalization, the A chain is released into the cytosol, where it exhibits its potent N-glycosidase activity, cleaving a specific adenine residue from the 28S ribosomal RNA of the 60S ribosomal subunit. This irreversible modification halts protein synthesis, ultimately leading to cell death. This guide will delve into the quantitative aspects of this compound's toxicity, the methodologies used to assess its effects, and the cellular pathways it perturbs.
Physicochemical Properties
Native this compound is a glycoprotein with a molecular weight of approximately 62 kDa. The A subunit has a molecular weight of around 29 kDa, while the B subunit is approximately 36 kDa. The protein has a neutral sugar content of 5.74%.[1]
Quantitative Toxicological Data
The toxicity of this compound has been evaluated in various models, demonstrating its potent lethal effects. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vivo Lethality (LD50)
| Species | Route of Administration | LD50 (µg/kg) | Reference |
| Mouse | Intraperitoneal | 1.38 | [2] |
| Rat | Not Specified | 0.05 - 0.06 | [3] |
Table 2: In Vitro Cytotoxicity (IC50)
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the irreversible inhibition of protein synthesis. This is achieved through the enzymatic activity of its A chain on the ribosomal RNA.
Ribosome Inactivation
The this compound A chain functions as an N-glycosidase, specifically targeting and removing an adenine base (A4324 in rat liver 28S rRNA) from a highly conserved GAGA sequence in the sarcin-ricin loop of the 28S rRNA.[2] This depurination event renders the ribosome unable to bind elongation factors, thereby halting protein synthesis and leading to cellular demise.
Cellular Uptake and Intracellular Trafficking
The entry of this compound into the cell is a multi-step process initiated by the B chain.
Induction of Apoptosis
The inhibition of protein synthesis by this compound triggers a cellular stress response that ultimately leads to programmed cell death, or apoptosis. While the precise signaling cascade initiated by this compound is not fully elucidated, it is known to involve the activation of caspases, a family of proteases central to the apoptotic process.
References
- 1. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmsl.cz [mmsl.cz]
- 3. Cloning and expression of the B chain of this compound, type 2 ribosome inactivating protein from Adenia volkensii harms: co-folding with the A chain for heterodimer reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Volkensin from Adenia volkensii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volkensin is a highly potent Type 2 Ribosome-Inactivating Protein (RIP) isolated from the roots of the plant Adenia volkensii. Like other Type 2 RIPs such as ricin and abrin, this compound consists of two polypeptide chains linked by a disulfide bond: an enzymatic A-chain with N-glycosidase activity that inhibits protein synthesis, and a lectin B-chain that binds to galactose-containing glycoconjugates on the cell surface, facilitating the toxin's entry into the cell.[1][2] Its high cytotoxicity makes it a subject of interest for therapeutic applications, particularly in the development of immunotoxins for cancer therapy.[3] These application notes provide detailed protocols for the purification of native this compound from its natural source.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for monitoring the purification process and for the characterization of the final product.
| Property | Value | Reference |
| Molecular Weight (Native) | ~62,000 Da | [1][4] |
| A-chain Molecular Weight | ~29,000 Da | [1][4] |
| B-chain Molecular Weight | ~36,000 Da | [1][4] |
| Composition | Glycoprotein | [1][2] |
| Neutral Sugar Content | 5.74% | [1][2] |
| Structure | Heterodimer of A and B chains linked by a disulfide bond | [1][4] |
| Binding Specificity | Galactose-specific lectin | [1][4] |
| Mechanism of Action | Inhibition of eukaryotic protein synthesis | [1][4] |
Table 1: Physicochemical Properties of this compound. This table summarizes the key characteristics of the this compound protein.
Experimental Protocols
Protocol 1: Purification of Native this compound from Adenia volkensii Roots
This protocol is based on the affinity chromatography method described for the purification of galactose-specific lectins.[1][4]
Materials:
-
Roots of Adenia volkensii
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ammonium sulfate
-
Sephadex G-25 column
-
Acid-treated Sepharose 6B (or Sepharose CL-6B)
-
PBS containing 0.2 M galactose
-
Dialysis tubing (10 kDa MWCO)
-
Bradford protein assay reagent
-
SDS-PAGE reagents and equipment
-
Centrifuge and rotor
Procedure:
-
Extraction:
-
Homogenize fresh or frozen roots of A. volkensii in cold PBS (1:3 w/v).
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the crude protein extract.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract to a final saturation of 80%, while gently stirring on ice.
-
Allow precipitation to occur for at least 4 hours or overnight at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitated proteins.
-
Discard the supernatant and resuspend the pellet in a minimal volume of PBS.
-
-
Desalting:
-
Remove excess ammonium sulfate by passing the resuspended pellet through a Sephadex G-25 column equilibrated with PBS.[4]
-
Collect the protein-containing fractions, identified by monitoring absorbance at 280 nm or by Bradford assay.
-
-
Affinity Chromatography:
-
Pack a column with acid-treated Sepharose 6B and equilibrate with at least 5 column volumes of PBS. The acid treatment of Sepharose exposes galactose residues, creating an affinity matrix for galactose-binding proteins.[3]
-
Load the desalted protein extract onto the column.
-
Wash the column extensively with PBS until the absorbance at 280 nm of the flow-through returns to baseline, removing unbound proteins.
-
Elute the bound this compound from the column with PBS containing 0.2 M galactose.[3]
-
Collect fractions and monitor protein content by measuring absorbance at 280 nm.
-
-
Concentration and Final Preparation:
-
Pool the fractions containing purified this compound.
-
Concentrate the pooled fractions using an appropriate method, such as ultrafiltration with a 10 kDa MWCO membrane.
-
Dialyze the concentrated protein solution against PBS to remove the galactose.
-
Determine the final protein concentration using the Bradford assay.
-
Assess the purity of the final preparation by SDS-PAGE under reducing and non-reducing conditions. Under non-reducing conditions, this compound should appear as a single band at ~62 kDa. Under reducing conditions (in the presence of β-mercaptoethanol or DTT), it should resolve into the A-chain (~29 kDa) and B-chain (~36 kDa).[1][5]
-
Store the purified this compound in aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This assay determines the functional activity of the purified this compound by measuring its ability to inhibit protein synthesis in a cell-free system.[1][4]
Materials:
-
Rabbit reticulocyte lysate cell-free translation system
-
[3H]-Leucine or [35S]-Methionine
-
Amino acid mixture (minus leucine or methionine)
-
Purified this compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a series of dilutions of the purified this compound.
-
Set up the translation reactions in microcentrifuge tubes according to the manufacturer's instructions for the rabbit reticulocyte lysate system.
-
Add the different concentrations of this compound to the reactions. Include a no-toxin control.
-
Initiate the translation reaction by adding the radiolabeled amino acid and incubate at 30°C for 60-90 minutes.
-
Stop the reaction by adding an excess of cold 10% TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated proteins by vacuum filtration onto glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-toxin control.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit protein synthesis by 50%.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Generalized Signaling Pathway for Type 2 Ribosome-Inactivating Proteins
Caption: Generalized signaling pathway of this compound.
References
- 1. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmsl.cz [mmsl.cz]
- 3. Kirkiin: A New Toxic Type 2 Ribosome-Inactivating Protein from the Caudex of Adenia kirkii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Affinity Chromatography Purification of Volkensin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volkensin is a highly potent type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii.[1][2] It is a heterodimeric glycoprotein with a molecular weight of approximately 62 kDa, composed of an A-chain (Mr ~29 kDa) and a B-chain (Mr ~36 kDa) linked by a disulfide bond.[1][2] The A-chain possesses N-glycosidase activity that inhibits protein synthesis, while the B-chain is a lectin that binds to galactose-containing glycoconjugates on the cell surface, facilitating the entry of the toxin into the cell. The galactose-specific lectin property of the B-chain allows for a highly specific purification method using affinity chromatography.[1][2]
This document provides a detailed protocol for the purification of this compound using affinity chromatography on an acid-treated agarose matrix, which exposes galactose residues for specific binding.
Principle of Affinity Chromatography for this compound Purification
Affinity chromatography is a powerful technique for purifying proteins based on specific, reversible biological interactions.[3][4] In the case of this compound, the principle lies in the specific affinity of its B-chain for galactose residues. An agarose-based chromatography matrix (e.g., Sepharose 6B) is acid-treated to expose galactose moieties, which act as the immobilized ligand.[1][2][5] When a crude extract containing this compound is passed through the column, the this compound B-chain binds specifically to these galactose residues. Unbound proteins and other contaminants are washed away, and the purified this compound is then eluted by introducing a solution containing a high concentration of free galactose, which competes for the binding sites on the this compound B-chain.
Data Presentation
The following table summarizes the expected quantitative data from a typical this compound purification experiment. Researchers should replace the placeholder values with their experimental data.
| Purification Step | Total Protein (mg) | This compound Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1000 | 5000 | 5 | 100 | 1 |
| Ammonium Sulfate Cut | 300 | 4500 | 15 | 90 | 3 |
| Affinity Chromatography Eluate | 10 | 4000 | 400 | 80 | 80 |
Experimental Protocols
Materials and Reagents
-
Affinity Matrix: Acid-treated Sepharose 6B (or a similar cross-linked agarose matrix).
-
Crude Extract: Prepared from the roots of Adenia volkensii.
-
Equilibration Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4 (e.g., 10 mM phosphate buffer, 150 mM NaCl).
-
Wash Buffer: Equilibration Buffer.
-
Elution Buffer: Equilibration Buffer containing 0.2 M D-galactose.
-
Regeneration Buffer 1: High salt buffer (e.g., PBS with 1 M NaCl).
-
Regeneration Buffer 2: Low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.0).
-
Storage Buffer: PBS containing a bacteriostatic agent (e.g., 0.02% sodium azide).
-
Chromatography column.
-
Peristaltic pump and fraction collector (optional, but recommended).
-
Spectrophotometer for protein quantification (e.g., at 280 nm).
-
Reagents for protein concentration determination (e.g., Bradford or BCA assay).
-
SDS-PAGE analysis reagents.
Preparation of the Affinity Matrix (Acid-Treated Sepharose 6B)
-
Wash the Sepharose 6B resin extensively with distilled water to remove any preservatives.
-
Suspend the resin in a suitable volume of a mild acid solution (e.g., 0.2 M HCl).
-
Gently stir the suspension at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2 hours). This step hydrolyzes some of the glycosidic bonds in the agarose, exposing galactose residues.
-
After incubation, cool the suspension and wash the resin thoroughly with distilled water until the pH of the wash is neutral. This is crucial to remove all traces of acid.
-
Finally, wash the resin with the Equilibration Buffer to prepare it for packing into the column.
Affinity Chromatography Protocol
-
Column Packing:
-
De-gas the prepared affinity matrix slurry.
-
Carefully pack the slurry into a suitable chromatography column, avoiding the introduction of air bubbles.
-
Allow the bed to settle and equilibrate the column by washing with 5-10 column volumes (CV) of Equilibration Buffer.
-
-
Sample Application:
-
Prepare the crude this compound extract. This may involve initial clarification by centrifugation or filtration, and potentially a preliminary purification step like ammonium sulfate precipitation.
-
Apply the prepared sample to the equilibrated column. The flow rate should be slow enough to allow for efficient binding of this compound to the matrix.
-
-
Washing:
-
After the entire sample has entered the column, wash the column with 5-10 CV of Wash Buffer.
-
Monitor the absorbance of the flow-through at 280 nm. Continue washing until the absorbance returns to baseline, indicating that all unbound proteins have been removed.
-
-
Elution:
-
Elute the bound this compound by applying the Elution Buffer (containing 0.2 M D-galactose) to the column.[5]
-
The free galactose in the buffer will compete with the immobilized galactose for the binding sites on the this compound B-chain, causing the release of this compound from the matrix.
-
Collect fractions and monitor the protein concentration of each fraction by measuring the absorbance at 280 nm.
-
-
Analysis of Fractions:
-
Pool the fractions containing the eluted protein peak.
-
Determine the protein concentration of the pooled sample.
-
Analyze the purity of the purified this compound by SDS-PAGE. Under reducing conditions, two bands corresponding to the A and B chains should be visible.
-
Column Regeneration and Storage
-
Regeneration:
-
Wash the column with 3-5 CV of Regeneration Buffer 1 (high salt) to remove any non-specifically bound proteins that remain.
-
Wash with 3-5 CV of Regeneration Buffer 2 (low pH) to strip any strongly bound impurities.
-
Immediately re-equilibrate the column with 5-10 CV of Equilibration Buffer to neutralize the pH.
-
-
Storage:
-
For long-term storage, wash the column with Storage Buffer.
-
Store the column at 4°C.
-
Visualizations
Experimental Workflow for this compound Affinity Chromatography
Caption: Workflow of this compound purification by affinity chromatography.
Signaling Pathway of this compound Intoxication
Caption: Simplified pathway of this compound-mediated cell intoxication.
References
- 1. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. conductscience.com [conductscience.com]
- 4. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Kirkiin: A New Toxic Type 2 Ribosome-Inactivating Protein from the Caudex of Adenia kirkii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Using Volkensin for Neuronal Tracing Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Volkensin is a highly potent Type 2 Ribosome-Inactivating Protein (RIP) isolated from the roots of Adenia volkensii.[1][2] Structurally, it is a glycoprotein composed of an enzymatic A-chain linked to a cell-binding B-chain.[1] Its potent cytotoxic nature and mechanism of action make it a valuable tool in neuroscience for creating precise, targeted neuronal lesions.
When introduced into a specific brain region, this compound is taken up by the axon terminals of neurons that project to that site. It is then retrogradely transported to the cell body, where it inactivates ribosomes, leading to an irreversible shutdown of protein synthesis and subsequent cell death.[3][4] This technique, known as "suicide transport" or "suicide lesioning," allows for the selective elimination of a specific neuronal population based on its connectivity, enabling researchers to study the functional roles of distinct neural pathways.[3][5]
These notes provide a comprehensive overview of this compound's mechanism, protocols for its use in stereotaxic neuronal tracing studies, and methods for analyzing the resulting neuronal degeneration.
Mechanism of Action
This compound's mechanism of action is a two-step process facilitated by its heterodimeric structure:
-
Binding and Entry: The B-chain is a galactose-specific lectin that binds to galactose-containing glycoproteins and glycolipids on the surface of the neuronal membrane at the axon terminal.[1][4] This binding event triggers receptor-mediated endocytosis, internalizing the entire this compound toxin into the neuron.
-
Ribosome Inactivation: Once inside the cell, the A-chain is released into the cytosol. It functions as an N-glycosidase, catalytically removing a single adenine residue from the 28S ribosomal RNA of the large 60S ribosomal subunit.[4] This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis and leading to apoptotic cell death.[4] The neuron is thus eliminated due to its connection to the injection site.
References
- 1. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anatomical and neurochemical evidence for suicide transport of a toxic lectin, this compound, injected in the rat dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmsl.cz [mmsl.cz]
- 5. Modeccin and this compound but not abrin are effective suicide transport agents in rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Volkensin for Targeted Suicide Transport
Introduction
Volkensin is a highly potent Type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii.[1][2] Like other Type 2 RIPs such as ricin, it is a heterodimeric glycoprotein composed of two distinct polypeptide chains linked by a disulfide bond: the A-chain and the B-chain.[2][3] The A-chain possesses N-glycosylase enzymatic activity, which irreversibly inactivates eukaryotic ribosomes by cleaving a specific adenine residue from the 28S rRNA loop.[3] This action halts protein synthesis, ultimately leading to apoptotic cell death.[4] The B-chain is a galactose-specific lectin that binds to glycoproteins and glycolipids on the cell surface, facilitating the toxin's entry into the cell's cytosol.[3]
The extreme cytotoxicity of this compound makes it a powerful payload for "suicide transport" techniques.[4][5] This strategy involves creating targeted therapeutic agents, known as immunotoxins, by conjugating the toxin to a monoclonal antibody or another ligand that specifically recognizes a surface antigen on target cells, such as cancer cells.[3][6] The antibody component guides the toxin to the desired cell population, where it is internalized, leading to selective cell death while minimizing damage to non-target tissues.[6] this compound is considered one of the most potent plant toxins known, with an LD50 in rats of 50-60 ng/kg, highlighting its potential for developing highly effective targeted therapies.[5]
Mechanism of Action
The cytotoxic action of a this compound-based immunotoxin begins with the specific binding of the antibody moiety to its corresponding antigen on the target cell surface. Following binding, the immunotoxin-receptor complex is internalized, typically via endocytosis. Inside the cell, the enzymatically active A-chain is released from the antibody and the B-chain (if present) and translocates from the endosome into the cytosol. A single molecule of the this compound A-chain in the cytosol is sufficient to kill the cell by catalytically inactivating ribosomes, leading to a complete shutdown of protein synthesis and induction of apoptosis.
Caption: Cellular pathway of a this compound-based immunotoxin.
Quantitative Data Summary
This compound is among the most cytotoxic Type 2 RIPs discovered.[4] The table below presents representative cytotoxicity data for highly potent Type 2 RIPs, providing a quantitative context for the efficacy expected from this compound-based constructs. The IC50 (half-maximal inhibitory concentration) values demonstrate the picomolar to femtomolar concentrations at which these toxins inhibit protein synthesis and reduce cell viability.
| Toxin (Type 2 RIP) | Cell Line | Assay Type | IC50 Value | Reference |
| Kirkiin | NB100 (Human Neuroblastoma) | Protein Synthesis Inhibition | 1.3 x 10⁻¹³ M (130 fM) | [4] |
| Ricin | NB100 (Human Neuroblastoma) | Protein Synthesis Inhibition | 2.2 x 10⁻¹³ M (220 fM) | [4] |
| Ricin / Abrin | Various Cell Cultures | Protein Synthesis Inhibition | 0.67 - 8.0 x 10⁻¹² M (0.67 - 8 pM) | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound A-Chain Immunotoxin via SMCC Linker
This protocol describes the chemical conjugation of a targeting antibody to the purified A-chain of this compound using the heterobifunctional crosslinker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmsl.cz [mmsl.cz]
- 4. Kirkiin: A New Toxic Type 2 Ribosome-Inactivating Protein from the Caudex of Adenia kirkii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and expression of the B chain of this compound, type 2 ribosome inactivating protein from Adenia volkensii harms: co-folding with the A chain for heterodimer reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Ribosome-Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Constructing a New Generation of Targeted Therapeutics: Application Notes and Protocols for Volkensin-Based Immunotoxins
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the design, construction, and evaluation of immunotoxins utilizing Volkensin, a potent type 2 ribosome-inactivating protein (RIP). These notes are intended to serve as a foundational resource for researchers aiming to develop novel, highly targeted cancer therapies. While specific data for this compound-based immunotoxins is limited in publicly available literature, this guide integrates established protocols for similar type 2 RIPs, such as ricin A-chain and saporin, to provide a robust framework for development and analysis.
Introduction to this compound and Immunotoxins
This compound, derived from the plant Adenia volkensii, is a heterodimeric protein toxin belonging to the type 2 RIP family.[1][2] It consists of an enzymatically active A-chain that inhibits protein synthesis by depurinating a specific adenine residue on the 28S rRNA of the 60S ribosomal subunit, and a B-chain with lectin properties that binds to galactose-containing glycoproteins on the cell surface, facilitating the toxin's entry into the cell.[1][3][4] The extreme cytotoxicity of this compound makes its A-chain a promising candidate for the development of immunotoxins.[1][5]
Immunotoxins are chimeric molecules that couple the potent cell-killing ability of a toxin to the target specificity of a monoclonal antibody (mAb).[6][7] This targeted delivery system aims to minimize off-target toxicity and enhance the therapeutic index of the cytotoxic agent.[8] The construction of a this compound-based immunotoxin involves the conjugation of its A-chain to a mAb that recognizes a tumor-specific antigen.
Signaling Pathway of this compound-Induced Cell Death
The cytotoxic cascade initiated by this compound, like other type 2 RIPs, involves several key steps from cell surface binding to the ultimate inhibition of protein synthesis, leading to apoptosis.
Caption: this compound immunotoxin mechanism of action.
Experimental Protocols
The following protocols provide a general framework for the construction and evaluation of this compound-based immunotoxins. Optimization will be required at each step.
Protocol 1: Preparation and Derivatization of this compound A-Chain and Monoclonal Antibody
This protocol describes the separation of the this compound A-chain and the introduction of reactive sulfhydryl groups into both the A-chain and the monoclonal antibody for subsequent conjugation.
Materials:
-
Purified this compound
-
Monoclonal Antibody (mAb) specific for the target antigen
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Derivatizing agent (e.g., 2-Iminothiolane - Traut's Reagent)
-
Sephadex G-25 column
-
Reaction Buffers (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Reduction of this compound:
-
Dissolve purified this compound in a suitable buffer (e.g., PBS, pH 7.5).
-
Add a molar excess of a reducing agent like DTT to cleave the disulfide bond linking the A and B chains.
-
Incubate at room temperature for 1-2 hours.
-
-
Separation of this compound A and B Chains:
-
Separate the A and B chains using size-exclusion or ion-exchange chromatography.
-
Collect fractions and analyze by SDS-PAGE to identify and pool fractions containing the purified A-chain.
-
-
Derivatization of this compound A-Chain:
-
Dialyze the purified A-chain against a suitable buffer (e.g., PBS, pH 8.0).
-
Add a 5-10 fold molar excess of 2-Iminothiolane.
-
Incubate for 1 hour at room temperature.
-
Remove excess reagent using a desalting column (e.g., Sephadex G-25).
-
-
Derivatization of Monoclonal Antibody:
-
Dialyze the mAb against a suitable buffer (e.g., PBS, pH 8.0).
-
Add a 5-10 fold molar excess of 2-Iminothiolane.
-
Incubate for 1 hour at room temperature.
-
Remove excess reagent using a desalting column.
-
Protocol 2: Conjugation of this compound A-Chain to Monoclonal Antibody
This protocol details the chemical linking of the derivatized this compound A-chain and mAb.
Materials:
-
Derivatized this compound A-Chain
-
Derivatized Monoclonal Antibody
-
Oxidizing agent (e.g., Ellman's reagent for quantification, or air oxidation)
-
Reaction Buffer (e.g., PBS, pH 7.0)
Procedure:
-
Quantification of Sulfhydryl Groups:
-
Determine the number of introduced sulfhydryl groups on both the A-chain and mAb using Ellman's reagent.
-
-
Conjugation Reaction:
-
Mix the derivatized this compound A-chain and mAb at a desired molar ratio (e.g., 2:1 to 5:1 A-chain to mAb).
-
Allow the conjugation to proceed via disulfide bond formation. This can be facilitated by gentle agitation and incubation overnight at 4°C.
-
-
Stopping the Reaction:
-
The reaction can be stopped by adding a blocking agent like N-ethylmaleimide if necessary, or by proceeding directly to purification.
-
Protocol 3: Purification of the this compound Immunotoxin
This protocol describes the purification of the immunotoxin conjugate from unconjugated components.
Materials:
-
Crude immunotoxin conjugate mixture
-
Protein A or Protein G affinity chromatography column
-
Size-exclusion chromatography (SEC) column
-
Binding and Elution Buffers for affinity chromatography
-
SEC running buffer
Procedure:
-
Affinity Chromatography:
-
Load the crude conjugate mixture onto a Protein A or Protein G column equilibrated with binding buffer.
-
Unconjugated this compound A-chain will flow through, while the mAb and immunotoxin will bind.
-
Wash the column extensively with binding buffer.
-
Elute the bound immunotoxin and unconjugated mAb using a low pH elution buffer. Neutralize the eluted fractions immediately.
-
-
Size-Exclusion Chromatography:
-
Further purify the eluted fraction using an SEC column to separate the higher molecular weight immunotoxin from unconjugated mAb.
-
Collect fractions and analyze by SDS-PAGE to confirm the purity and composition of the immunotoxin.
-
Caption: Experimental workflow for immunotoxin construction.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic activity of the purified this compound immunotoxin on target cells.
Materials:
-
Target cancer cell line (expressing the specific antigen)
-
Control cell line (antigen-negative)
-
Purified this compound Immunotoxin
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or a luminescence-based assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound immunotoxin, unconjugated this compound A-chain, and unconjugated mAb.
-
Treat the cells with the different concentrations and incubate for a defined period (e.g., 48-72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of immunotoxin that causes 50% inhibition of cell viability) for both cell lines.
-
Data Presentation: Representative Data for Type 2 RIP Immunotoxins
Table 1: In Vitro Cytotoxicity of Representative Type 2 RIP Immunotoxins
| Immunotoxin (Toxin-mAb) | Target Cell Line | Target Antigen | IC50 (pM) | Reference |
| Ricin A-Chain-Anti-CD3 | Human T-cells | CD3 | ~1700 | [9] |
| Saporin-Anti-CD20 (Rituximab) | Raji (B-cell lymphoma) | CD20 | ~10 | [10] |
| Saporin-Anti-CD22 (OM124) | Raji (B-cell lymphoma) | CD22 | ~0.1 | [10] |
Table 2: Binding Affinity of a Representative Immunotoxin
| Immunotoxin | Antigen | Method | K D (nM) | Reference |
| Anti-HER2 scFv-Pseudomonas Exotoxin | HER2 | SPR | ~5 | [11] |
Note: K D (dissociation constant) is a measure of binding affinity; a lower K D indicates higher affinity. SPR (Surface Plasmon Resonance) is a common technique for this measurement.
Logical Relationship of Immunotoxin Components
The efficacy of a this compound-based immunotoxin is dependent on the successful integration and function of its core components.
Caption: Components of a this compound immunotoxin.
Conclusion
The construction of this compound-based immunotoxins represents a promising avenue for the development of highly potent and specific anti-cancer agents. The protocols and information provided in this document offer a comprehensive starting point for researchers in this field. Successful development will hinge on careful optimization of the conjugation and purification processes, as well as thorough in vitro and in vivo characterization to ensure both efficacy and safety. While challenges remain, the potential of harnessing the potent cytotoxic activity of this compound in a targeted manner warrants further investigation.
References
- 1. Immunotoxins Constructed with Ribosome-Inactivating Proteins and their Enhancers: A Lethal Cocktail with Tumor Specific Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical construction of immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Construction of Immunotoxins | Springer Nature Experiments [experiments.springernature.com]
- 8. The Use of Plant-Derived Ribosome Inactivating Proteins in Immunotoxin Development: Past, Present and Future Generations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A ricin A chain-containing immunotoxin that kills human T lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two Saporin-Containing Immunotoxins Specific for CD20 and CD22 Show Different Behavior in Killing Lymphoma Cells [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Volkensin Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volkensin is a highly potent Type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii, commonly known as the kilyambiti plant.[1][2][3] Its structure and mechanism of action are comparable to ricin, another well-known Type 2 RIP.[1] this compound is a heterodimeric glycoprotein composed of an A-chain and a B-chain linked by a disulfide bond.[1][3] The B-chain is a lectin that binds to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating the toxin's entry into the cell.[1] Following internalization, the A-chain is translocated to the cytosol where it functions as a specific N-glycosidase, cleaving a single adenine residue from the 28S rRNA of the 60S ribosomal subunit.[1] This irreversible modification inhibits protein synthesis, ultimately leading to cell death.[1][4]
Given its extreme cytotoxicity, robust and standardized cell culture protocols are essential for studying this compound's mechanism of action, for the development of potential therapeutics, and for biodefense applications. These application notes provide detailed protocols for assessing this compound toxicity in cell culture, focusing on cell viability and protein synthesis inhibition assays.
Data Presentation
The following tables summarize the quantitative data on this compound's toxicity. Direct comparisons with ricin are provided where available to offer a frame of reference for its potency.
Table 1: Cytotoxicity (LC50) and Protein Synthesis Inhibition (IC50) of this compound and Ricin in Primary Glial and Neuronal Cultures. [5]
| Cell Type | Toxin | LC50 (M) after 24h (LDH Assay) | IC50 (M) for Protein Synthesis Inhibition |
| Microglial Cells | This compound | 2.2 x 10-12 | 2.0 x 10-14 |
| Ricin | ~2.2 x 10-11 | ~2.0 x 10-13 | |
| Astrocytes | This compound | ~2.2 x 10-11 | ~2.0 x 10-13 |
| Ricin | ~2.2 x 10-10 | ~2.0 x 10-12 | |
| Cerebellar Granule Neurons | This compound | Not highly toxic at 24h | Similar to astrocytes |
| Ricin | Not highly toxic at 24h | Similar to astrocytes |
Note: Values for ricin and astrocytes with this compound are estimated based on the publication's statement that they are "higher by about one order of magnitude" than the primary data provided for this compound in microglial cells.[5]
Table 2: Comparative Biological Activities of this compound and Other Type 2 RIPs.
| Toxin | System | IC50 (µg/mL) - Non-Reduced | IC50 (µg/mL) - Reduced | Minimum Hemagglutinating Concentration (µg/mL) | Reference |
| This compound | Rabbit Reticulocyte Lysate | 7.5 | 0.7 | 15.6 | [6] |
| Kirkiin | Rabbit Reticulocyte Lysate | 9.2 | 4.7 | 4.0 | [6] |
| Lanceolin | Rabbit Reticulocyte Lysate | 5.2 | 1.1 | 230.9 | [6] |
Signaling and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: this compound's mechanism of action from cell entry to protein synthesis inhibition.
Experimental Workflow: Cell Viability (MTT/MTS) Assay
Caption: Workflow for determining this compound cytotoxicity using an MTT/MTS assay.
Experimental Protocols
Extreme caution should be exercised when handling this compound due to its high toxicity. All work should be conducted in a certified biological safety cabinet with appropriate personal protective equipment (PPE), and all waste should be decontaminated.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the concentration of this compound that reduces the viability of a cell population by 50% (IC50).
1.1. Materials
-
Selected cell line (e.g., HeLa, Vero, or a cell line of specific interest)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (handle with extreme care)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom cell culture plates
-
Microplate reader (capable of measuring absorbance at ~570 nm)
1.2. Procedure
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Toxin Preparation and Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. A suggested starting range, based on its high potency, would be from 10-8 M to 10-15 M.
-
Include a "no toxin" (medium only) control for 100% viability and a "no cells" (medium only) control for background absorbance.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate the plate for a predetermined time, typically 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no cells" control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) * 100
-
-
Plot the % viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Protein Synthesis Inhibition Assay (Cell-Based)
This protocol measures the direct effect of this compound on protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
2.1. Materials
-
All materials from Protocol 1
-
Culture medium deficient in the amino acid to be radiolabeled (e.g., Leucine-free medium)
-
Radiolabeled amino acid (e.g., 3H-Leucine or 35S-Methionine)
-
Trichloroacetic acid (TCA), 10% (w/v) solution, ice-cold
-
Ethanol, 95%, ice-cold
-
Sodium hydroxide (NaOH), 0.1 M
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
2.2. Procedure
-
Cell Seeding and Toxin Treatment:
-
Follow steps 1.2.1 and 1.2.2 as described in the MTT assay protocol, using a 24-well or 48-well plate for easier handling.
-
-
Radiolabeling:
-
After the desired this compound incubation period (a shorter time, e.g., 4-8 hours, may be sufficient to see an effect), remove the medium.
-
Wash the cells once with warm, sterile PBS.
-
Add amino acid-deficient medium containing the radiolabeled amino acid (e.g., 1 µCi/mL of 3H-Leucine) to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Protein Precipitation and Measurement:
-
Terminate the labeling by placing the plate on ice and aspirating the radioactive medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 500 µL of ice-cold 10% TCA to each well to precipitate the proteins. Incubate on ice for 30 minutes.
-
Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.
-
Allow the wells to air dry completely.
-
Dissolve the protein precipitate in 200 µL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The counts per minute (CPM) are directly proportional to the rate of protein synthesis.
-
Calculate the percentage of protein synthesis for each this compound concentration:
-
% Protein Synthesis = (CPM of treated cells / CPM of untreated cells) * 100
-
-
Plot the % protein synthesis against the logarithm of the this compound concentration to determine the IC50 for protein synthesis inhibition.
-
Conclusion
The protocols outlined provide a framework for the quantitative assessment of this compound's toxicity in a cell culture setting. Due to its extreme potency, which in some cell types exceeds that of ricin, appropriate safety precautions are paramount.[5] These assays are fundamental for understanding the cellular response to this toxin and for the screening and development of potential inhibitors or antidotes. Researchers should note that the optimal cell line, toxin concentration, and incubation time may need to be empirically determined for specific experimental goals.
References
- 1. mmsl.cz [mmsl.cz]
- 2. researchgate.net [researchgate.net]
- 3. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analysis of toxic this compound, a type 2 ribosome inactivating protein from Adenia volkensii Harm (kilyambiti plant): molecular modeling and surface analysis by computational methods and limited proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of ricin and this compound, two ribosome-inactivating proteins, to microglia, astrocyte, and neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kirkiin: A New Toxic Type 2 Ribosome-Inactivating Protein from the Caudex of Adenia kirkii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Protein Synthesis Inhibition Assay for Volkensin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volkensin is a highly potent Type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii, commonly known as the kilyambiti plant.[1][2] Like other Type 2 RIPs such as ricin and abrin, this compound is a heterodimeric glycoprotein composed of two polypeptide chains, an A-chain and a B-chain, linked by a disulfide bond.[1][3] The B-chain is a lectin that binds to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating the toxin's entry into the cell.[3] The A-chain possesses enzymatic N-glycosidase activity.[1] Once in the cytosol, the A-chain cleaves a specific adenine residue (A4324 in rat 28S rRNA) from a highly conserved loop in the 28S rRNA of the 60S ribosomal subunit.[3] This irreversible modification inactivates the ribosome, leading to the cessation of protein synthesis and subsequent cell death.[3]
Given its extreme toxicity, understanding and quantifying the ribosome-inactivating potential of this compound is crucial for toxicological studies, the development of potential therapeutics, and biodefense applications. The in vitro protein synthesis inhibition assay is a fundamental tool for assessing the biological activity of this compound and other RIPs in a controlled, cell-free environment. This application note provides detailed protocols for determining the inhibitory activity of this compound on protein synthesis using a rabbit reticulocyte lysate system, a widely used and sensitive method for studying eukaryotic translation.
Principle of the Assay
The in vitro protein synthesis inhibition assay measures the ability of a substance, in this case, this compound, to inhibit the translation of a reporter mRNA in a cell-free system. Rabbit reticulocyte lysate is an ideal system as it contains all the necessary components for protein synthesis, including ribosomes, tRNAs, and initiation and elongation factors, but has low levels of endogenous mRNA.[4]
The assay can be performed using two primary methods for detecting protein synthesis:
-
Incorporation of Radiolabeled Amino Acids: This traditional method involves the addition of a radiolabeled amino acid (e.g., 35S-methionine or 3H-leucine) to the reaction mixture. The amount of newly synthesized protein is quantified by measuring the radioactivity incorporated into acid-precipitable polypeptides.
-
Luciferase Reporter Assay: A more modern, non-radioactive approach utilizes an mRNA transcript encoding a reporter enzyme, such as firefly luciferase. The amount of functional luciferase produced is directly proportional to the efficiency of protein synthesis and can be quantified with high sensitivity by measuring the luminescence generated upon the addition of luciferin substrate.[5] This method is particularly well-suited for high-throughput screening.
The degree of protein synthesis inhibition is determined by comparing the results from reactions containing varying concentrations of this compound to a control reaction without the toxin. From this data, the half-maximal inhibitory concentration (IC50) can be calculated, providing a quantitative measure of this compound's potency.
Data Presentation
| Toxin (or Active Chain) | Assay System | Reporter/Detection Method | IC50 | Reference |
| Cinnamomin | Rabbit Reticulocyte Lysate | Not Specified | ~9.7 nM | [6] |
| Cinnamomin A-Chain | Rabbit Reticulocyte Lysate | Not Specified | 1 nM | [6] |
| Modeccin A-Chain | Rabbit Reticulocyte Lysate | Not Specified | 0.571 µg/mL | [7] |
| Ricin A-Chain | Rabbit Reticulocyte Lysate | Luciferase-based | Detectable at pM concentrations | [5][8] |
| Abrin | MCF-7 Cells | Protein Synthesis Assay | ~0.4 - 0.8 ng/mL | [9] |
Note: The potency of RIPs can be influenced by the purity of the toxin preparation and the specific conditions of the assay.
Experimental Protocols
Protocol 1: In Vitro Protein Synthesis Inhibition Assay using a Luciferase Reporter
This protocol describes the measurement of this compound's inhibitory activity using a commercially available rabbit reticulocyte lysate in vitro translation kit with a luciferase reporter system.
Materials:
-
This compound (purified)
-
Rabbit Reticulocyte Lysate In Vitro Translation Kit (e.g., from Promega)
-
Luciferase Reporter mRNA (e.g., Firefly or Renilla luciferase)
-
Luciferase Assay Reagent
-
Nuclease-free water
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).
-
Perform a serial dilution of the this compound stock solution to obtain a range of concentrations for testing. It is advisable to start with a wide range (e.g., from µM to pM) to determine the approximate IC50, and then perform a more refined dilution series in subsequent experiments.
-
-
Reaction Setup (on ice):
-
Prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, amino acid mixture (without methionine if using 35S-methionine for a parallel radioactive assay), and the luciferase reporter mRNA, according to the manufacturer's instructions.
-
In a 96-well white, flat-bottom plate, add 2 µL of each this compound dilution to triplicate wells.
-
Include the following controls in triplicate:
-
Negative Control (100% activity): 2 µL of nuclease-free water or buffer used for this compound dilution.
-
Positive Control (optional): A known protein synthesis inhibitor (e.g., cycloheximide or another purified RIP like ricin) at a concentration known to cause complete inhibition.
-
-
Add 18 µL of the master mix to each well for a final reaction volume of 20 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 30°C for 60-90 minutes. The optimal incubation time may vary depending on the specific kit and should be determined empirically.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add a volume of Luciferase Assay Reagent to each well equal to the reaction volume (e.g., 20 µL).
-
Incubate for 2-10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence (Relative Light Units, RLU) using a luminometer.
-
-
Data Analysis:
-
Calculate the average RLU for each set of triplicates.
-
Subtract the background RLU (from a "no mRNA" control if included).
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (RLUsample / RLUnegative control)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: N-Glycosidase Activity Assay
This assay directly measures the enzymatic activity of this compound by detecting the depurination of ribosomal RNA.
Materials:
-
This compound (purified)
-
Rabbit Reticulocyte Lysate
-
Aniline
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
Urea
-
Acrylamide/Bis-acrylamide solution
-
TEMED
-
Ammonium Persulfate (APS)
-
RNA loading dye
-
Gel electrophoresis apparatus
-
UV transilluminator
Procedure:
-
Ribosome Treatment:
-
Incubate rabbit reticulocyte lysate with varying concentrations of this compound at 30°C for 30-60 minutes. Include a no-volkensin control.
-
-
RNA Extraction:
-
Extract total RNA from the treated and control lysates using a standard method such as phenol:chloroform extraction followed by ethanol precipitation.
-
-
Aniline Treatment:
-
Treat the extracted RNA with an acidic aniline solution. Aniline will cleave the phosphodiester backbone of the rRNA at the apurinic site created by this compound.
-
-
Gel Electrophoresis:
-
Analyze the RNA samples on a denaturing polyacrylamide-urea gel.
-
Stain the gel with a fluorescent RNA dye (e.g., ethidium bromide or SYBR Green).
-
-
Visualization:
-
Visualize the RNA bands under UV light. The presence of a specific, smaller RNA fragment (often referred to as the Endo's fragment) in the this compound-treated samples, which is absent in the untreated control, is indicative of N-glycosidase activity. The intensity of this fragment will be proportional to the concentration of this compound used.
-
Visualizations
Caption: Workflow for the in vitro protein synthesis inhibition assay using a luciferase reporter.
Caption: Cellular mechanism of this compound toxicity leading to protein synthesis inhibition.
References
- 1. mmsl.cz [mmsl.cz]
- 2. researchgate.net [researchgate.net]
- 3. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rabbit Reticulocyte Lysate, Nuclease-Treated [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Research on ribosome-inactivating proteins from angiospermae to gymnospermae and cryptogamia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detecting Ricin: A Sensitive Luminescent Assay for Ricin A-chain Ribosome Depurination Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Neutralizing Antibody to the A Chain of Abrin Inhibits Abrin Toxicity both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Retrograde Axonal Transport of Volkensin in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volkensin is a potent Type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii.[1][2][3][4] Like other Type 2 RIPs such as ricin and abrin, this compound consists of an A-chain with enzymatic activity that inhibits protein synthesis by inactivating ribosomes, and a B-chain with lectin properties that binds to cell surface glycoproteins and facilitates the toxin's entry into the cytosol.[3][4][5] Notably, this compound is distinguished by its high toxicity and its efficient retrograde axonal transport within the central nervous system (CNS), making it a valuable tool for neuroanatomical tracing and the creation of selective neuronal lesions.[6][7][8][9]
These application notes provide a comprehensive overview of the use of this compound to study retrograde axonal transport in the CNS. Detailed protocols for its application in animal models are provided, along with a summary of key quantitative data from published studies.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process. The B-chain binds to galactose-containing glycoproteins on the neuronal cell surface, leading to internalization of the toxin. Following endocytosis, this compound is transported retrogradely along the axon to the cell body.[5][8] Once in the soma, the A-chain is translocated into the cytosol where it catalytically removes a single adenine residue from the 28S ribosomal RNA loop. This irreversible inactivation of ribosomes leads to the cessation of protein synthesis and subsequent cell death.[5]
Data Presentation
The following tables summarize quantitative data related to the retrograde axonal transport and neurotoxic effects of this compound in the CNS of rats.
Table 1: Timeline of this compound-Induced Neuronal Degeneration in the Rat CNS
| Target Region of Injection | Afferent Nuclei Examined | Time to First Evidence of Retrogradely Labeled Neurons | Onset of Neuronal Degeneration (Nissl Staining) | Peak Neuronal Degeneration (Silver Staining) |
| Cerebellar Cortex | Inferior Olive | 3 hours | 12 hours | - |
| Cerebellar Cortex | Pontine Nuclei | 6 hours | 6 hours | - |
| Parietal Cortex | Contralateral Parietal Cortex, Ipsilateral Frontal Cortex, Thalamus, Basal Nucleus of Meynert, Claustrum, Dorsal Median Raphe | - | - | 21 days |
| Caudate Nucleus | Ipsilateral Substantia Nigra, Intralaminar Thalamus | - | 2-13 days (neuronal destruction observed) | - |
| Dorsal Hippocampus | Contralateral Hippocampus (CA3), Ipsilateral Medial Septum-Diagonal Band | - | Significant neuronal loss by 14 days | - |
Data compiled from references:[6][9][10][11]
Table 2: Cytotoxicity and Binding Affinity of this compound
| Parameter | Value | Cell Line |
| LD50 (rats) | 50-60 ng/kg | In vivo |
| Binding Affinity (Kd) | ~10⁻¹⁰ M | HeLa cells |
| Number of Binding Sites per Cell | 2 x 10⁵ | HeLa cells |
Data compiled from references:[8][12]
Experimental Protocols
Protocol 1: In Vivo Study of Retrograde Axonal Transport of this compound in the Rat CNS
This protocol describes a general procedure for investigating the retrograde axonal transport of this compound following microinjection into a specific CNS region.
Materials:
-
This compound (lyophilized)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Stereotaxic apparatus
-
Microsyringe pump and Hamilton microsyringes (1-10 µL)
-
Glass micropipettes
-
Surgical instruments
-
Perfusion solutions (saline, 4% paraformaldehyde in phosphate buffer)
-
Histological reagents (e.g., Cresyl violet for Nissl staining, Gallyas silver stain)
-
Microscope
Procedure:
-
Animal Preparation: Anesthetize the rat using an approved protocol and mount it in a stereotaxic apparatus.
-
Surgical Procedure: Expose the skull and identify the target brain region using a stereotaxic atlas. Drill a small burr hole over the target coordinates.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile saline or aCSF to the desired concentration (e.g., 0.1 - 1.0 µg/µL).
-
Microinjection: Lower a glass micropipette attached to a microsyringe into the target brain region. Infuse a small volume of the this compound solution (e.g., 0.1 - 0.5 µL) over several minutes to minimize tissue damage. Leave the pipette in place for an additional 5-10 minutes to prevent backflow.
-
Post-operative Care: Suture the incision and provide post-operative analgesia as per approved protocols. Allow the animals to recover for a predetermined survival period (e.g., 6 hours to 28 days) based on the experimental goals.[6][10]
-
Tissue Processing: At the end of the survival period, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Histological Analysis: Dissect the brain and post-fix in 4% paraformaldehyde. Cryoprotect the tissue in sucrose solutions, then section on a cryostat or vibratome.
-
Staining and Imaging: Mount the sections on slides and perform histological staining (e.g., Nissl staining to observe neuronal morphology and cell loss, silver staining to identify degenerating neurons).[6][10] Analyze the sections under a microscope to identify retrogradely labeled and degenerating neurons in afferent brain regions.
Protocol 2: Cell Culture Cytotoxicity Assay
This protocol provides a method to assess the cytotoxic effects of this compound on a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the this compound dilutions. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Caption: Experimental workflow for in vivo retrograde axonal transport studies using this compound.
Caption: Signaling pathway of this compound-induced neuronal cell death.
Conclusion
This compound is a powerful neurotoxin that serves as an effective tool for studying the connectivity of the central nervous system through its property of retrograde axonal transport.[6][8][9] Its high potency allows for the creation of specific and targeted neuronal lesions, enabling detailed functional studies of neural circuits. The protocols and data presented here provide a foundation for researchers to utilize this compound in their neuroscientific investigations. As with any potent toxin, appropriate safety precautions and institutional approvals are mandatory when handling and using this compound.
References
- 1. This compound from Adenia volkensii Harms (kilyambiti plant), a type 2 ribosome-inactivating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmsl.cz [mmsl.cz]
- 6. Suicide retrograde transport of this compound in cerebellar afferents: direct evidence, neuronal lesions and comparison with ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronotoxicity of axonally transported toxic lectins, abrin, modeccin and this compound in rat peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of this compound with HeLa cells: binding, uptake, intracellular localization, degradation and exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeccin and this compound but not abrin are effective suicide transport agents in rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuronal degeneration by suicide transport following injection of this compound into rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anatomical and neurochemical evidence for suicide transport of a toxic lectin, this compound, injected in the rat dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cloning and expression of the B chain of this compound, type 2 ribosome inactivating protein from Adenia volkensii harms: co-folding with the A chain for heterodimer reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Cell Ablation in Neuroscience Using Volkensin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volkensin is a potent Type 2 ribosome-inactivating protein (RIP) isolated from the plant Adenia volkensii.[1][2] Like other Type 2 RIPs such as ricin, it consists of an A-chain with N-glycosidase activity that inhibits protein synthesis, and a B-chain that binds to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating the toxin's entry into the cell.[2][3] In neuroscience research, this compound is a valuable tool for targeted cell ablation due to its efficient retrograde axonal transport.[4][5][6] When injected into a specific brain region or peripheral nerve, this compound is taken up by axon terminals and transported back to the neuronal cell body, where it triggers cell death.[4][5] This "suicide transport" mechanism allows for the creation of precise lesions in neuronal populations that project to the injection site, enabling the study of neural circuits and the development of models for neurodegenerative diseases.[4][7]
These application notes provide a comprehensive overview of the use of this compound for targeted cell ablation in neuroscience, including its mechanism of action, detailed experimental protocols, and safety considerations.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process involving binding, internalization, intracellular trafficking, and ultimately, inhibition of protein synthesis.
-
Binding and Internalization: The B-chain of this compound binds to galactose-containing receptors on the neuronal membrane, initiating receptor-mediated endocytosis.[3]
-
Retrograde Axonal Transport: Following internalization at the axon terminal, the this compound-containing vesicle is transported retrogradely along the axon to the cell body.[5][8][9]
-
Intracellular Trafficking: Once in the cell body, this compound is transported through the endosomal pathway and subsequently undergoes retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER).[3][10]
-
Ribosome Inactivation: In the ER, the A-chain is translocated to the cytosol. The A-chain of this compound possesses rRNA N-glycosidase activity, which catalytically removes a specific adenine residue from the 28S rRNA of the large ribosomal subunit.[3] This irreversible modification inactivates the ribosome, leading to a complete cessation of protein synthesis.[11]
-
Apoptosis: The inhibition of protein synthesis ultimately triggers a cascade of events leading to programmed cell death (apoptosis).
Data Presentation
Table 1: In Vitro Toxicity of this compound in Different CNS Cell Types
| Cell Type | Parameter | This compound Concentration | Ricin Concentration | Reference |
| Microglia | 50% Toxicity (LDH release) at 24h | 2.2 x 10⁻¹² M | ~2.2 x 10⁻¹¹ M | [11] |
| 50% Protein Synthesis Inhibition | 2.0 x 10⁻¹⁴ M | ~2.0 x 10⁻¹³ M | [11] | |
| Astrocytes | 50% Toxicity (LDH release) at 24h | ~2.2 x 10⁻¹¹ M | ~2.2 x 10⁻¹⁰ M | [11] |
| 50% Protein Synthesis Inhibition | Similar to astrocytes | Similar to astrocytes | [11] | |
| Cerebellar Granule Neurons | Cell Survival at 24h | High | High | [11] |
| Protein Synthesis Inhibition | Effective | Effective | [11] |
Table 2: Timeline of In Vivo Neuronal Degeneration and Glial Response Following this compound Injection
| Time Post-Injection | Neuronal Events | Glial Response | Reference |
| 3-6 hours | Retrograde transport detected in cell bodies. Early signs of neuronal degeneration. | Astrocytic activation begins. | [1][5] |
| 12-48 hours | Severe degenerative changes in retrogradely labeled neurons. | [5] | |
| 2 days | Microglial activation becomes evident. | [1] | |
| 4 days | MHC Class I immunoreactivity appears in microglia. | [1] | |
| 7 days | Neuronal loss reaches a plateau in the inferior olive. | Intense MHC Class II induction in microglia. Phagocytic microglia present. | [1] |
| 10 days | Neuronal loss reaches a plateau in the pontine nuclei. | [1] | |
| 14 days | Persistent microglial activation and phagocytosis. | [1] | |
| 21 days | Degenerating neurons are most prominent. | [4] | |
| 28 days | Significant neuronal loss confirmed by cell counts. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Handle lyophilized this compound with extreme caution in a certified biosafety cabinet (BSC) or a chemical fume hood.[12][13]
-
Reconstitute the lyophilized this compound in sterile saline or PBS to a desired stock concentration (e.g., 1 µg/µL).
-
Gently vortex to dissolve the powder completely. Avoid vigorous shaking to prevent protein denaturation.
-
Prepare working dilutions from the stock solution using sterile saline or PBS immediately before use. For example, to achieve a final injection concentration of 5 ng/µL, dilute the 1 µg/µL stock solution 1:200.
-
Keep all solutions on ice.
Protocol 2: Stereotaxic Injection of this compound in Rodents
Materials:
-
Anesthetized rodent (e.g., rat, mouse)
-
Stereotaxic apparatus
-
Anesthesia machine
-
Heating pad
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Hamilton syringe with a fine-gauge needle (e.g., 30-gauge) or a glass micropipette
-
This compound solution
-
Wound closure materials (sutures, wound clips)
-
Topical antibiotic and ophthalmic ointment
Procedure:
-
Anesthesia and Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane, ketamine/xylazine).[14][15]
-
Place the animal on a heating pad to maintain body temperature throughout the surgery.
-
Apply ophthalmic ointment to the eyes to prevent drying.[16]
-
Shave the scalp and clean the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).[17]
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.
-
Determine the stereotaxic coordinates for the target brain region from a rodent brain atlas.
-
Drill a small burr hole in the skull over the target injection site.[16]
-
Carefully lower the injection needle or micropipette to the predetermined dorsoventral (DV) coordinate.
-
-
Injection:
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage and backflow.[14][18]
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the toxin away from the needle tip.[14]
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture or clip the incision.[16]
-
Apply a topical antibiotic to the wound.
-
Administer analgesics as per approved protocols.
-
Monitor the animal closely during recovery on a heating pad until it is fully ambulatory.
-
Provide easy access to food and water.
-
Protocol 3: Histological Analysis of this compound-Induced Lesions
Materials:
-
Perfusion solutions (saline, 4% paraformaldehyde in PBS)
-
Vibratome or cryostat
-
Microscope slides
-
Staining reagents (e.g., Nissl stain, Gallyas silver stain, antibodies for immunohistochemistry)
Procedure:
-
Tissue Processing:
-
At the desired time point post-injection, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight at 4°C.
-
Section the brain using a vibratome or cryostat.
-
-
Staining:
-
Nissl Staining: To visualize neuronal cell bodies and assess cell loss, mount sections on slides and stain with a Nissl stain (e.g., cresyl violet).[4]
-
Silver Staining: To visualize degenerating neurons, use a method like the Gallyas silver stain.[4]
-
Immunohistochemistry: To examine the glial response, perform immunohistochemistry using antibodies against glial fibrillary acidic protein (GFAP) for astrocytes and Iba1 or OX-42 for microglia.[1]
-
-
Analysis:
-
Image the stained sections using a light or fluorescence microscope.
-
Quantify neuronal loss in the targeted region using stereological methods.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in a neuron.
Caption: Experimental workflow for targeted cell ablation.
Safety Precautions
This compound is an extremely potent toxin and must be handled with the utmost care.[12][13][19]
-
Engineering Controls: All work with this compound, especially in its powdered form, must be conducted in a certified Class II Biosafety Cabinet or a chemical fume hood.[12][20]
-
Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields, and two pairs of nitrile gloves should be worn at all times.[12] For procedures with a risk of aerosol generation, a fit-tested N95 respirator or higher level of respiratory protection is recommended.[20]
-
Waste Disposal: All contaminated materials (pipette tips, tubes, gloves, etc.) must be decontaminated before disposal.[19][20] Liquid waste containing this compound should be inactivated with a validated method, such as treatment with 0.5% sodium hypochlorite for at least 30 minutes, before disposal.[19] Solid waste should be autoclaved.[19]
-
Spill Management: In case of a spill, evacuate the area and allow aerosols to settle.[13] The spill should be cleaned by trained personnel wearing appropriate PPE.[12] Cover the spill with absorbent material and decontaminate with an effective disinfectant (e.g., 0.5% sodium hypochlorite).[13]
-
Exposure Response: In case of accidental exposure, immediately wash the affected area with soap and water for at least 15 minutes. If the eyes are exposed, flush with water for at least 15 minutes. Seek immediate medical attention and report the incident to the appropriate institutional safety office.
Conclusion
This compound is a powerful and effective tool for targeted neuronal ablation in neuroscience research. Its retrograde transport properties allow for the precise elimination of specific neuronal populations, providing valuable insights into the function of neural circuits and the pathogenesis of neurological disorders. By following the detailed protocols and adhering to strict safety guidelines outlined in these application notes, researchers can safely and effectively utilize this compound to advance their scientific investigations.
References
- 1. Glial reaction to this compound-induced selective degeneration of central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound with HeLa cells: binding, uptake, intracellular localization, degradation and exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal degeneration by suicide transport following injection of this compound into rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suicide retrograde transport of this compound in cerebellar afferents: direct evidence, neuronal lesions and comparison with ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronotoxicity of axonally transported toxic lectins, abrin, modeccin and this compound in rat peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeccin and this compound but not abrin are effective suicide transport agents in rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Decreased anterograde transport coupled with sustained retrograde transport contributes to reduced axonal mitochondrial density in tauopathy neurons [frontiersin.org]
- 9. Impaired retrograde transport of axonal autophagosomes contributes to autophagic stress in Alzheimer’s disease neurons | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity of ricin and this compound, two ribosome-inactivating proteins, to microglia, astrocyte, and neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 14. Stereotaxic Intracranial Delivery of Chemicals, Proteins or Viral Vectors to Study Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rwdstco.com [rwdstco.com]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. Stereotaxic Injections [protocols.io]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. biosafety.utk.edu [biosafety.utk.edu]
- 20. jcesom.marshall.edu [jcesom.marshall.edu]
Volkensin: A Potent Ribosome-Inactivating Protein for Advanced Molecular Biology Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Volkensin, a type 2 ribosome-inactivating protein (RIP) extracted from the roots of the African plant Adenia volkensii, is a highly potent toxin that offers unique opportunities as a specialized tool in molecular biology.[1][2] Its mechanism of action, involving the enzymatic inhibition of protein synthesis, coupled with its distinct cellular uptake and transport properties, makes it a valuable agent for targeted cell killing, neuroanatomical tracing, and the development of novel therapeutics.[1][3][4]
This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting. It is intended for researchers, scientists, and drug development professionals familiar with protein toxins and advanced cell biology techniques.
Physicochemical and Toxicological Properties of this compound
This compound is a heterodimeric glycoprotein with a molecular weight of approximately 62 kDa.[5] It is composed of an enzymatically active A-chain (~29 kDa) and a cell-binding B-chain (~36 kDa) linked by a disulfide bond.[5] The B-chain is a galactose-specific lectin that facilitates the toxin's entry into cells by binding to galactose-containing glycoproteins and glycolipids on the cell surface.[2][5]
The A-chain possesses N-glycosidase activity, which catalytically cleaves a specific adenine residue from the 28S rRNA of the large ribosomal subunit.[1] This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis and leading to apoptotic cell death.[1][6][7][8]
Quantitative Toxicity Data
This compound is one of the most potent plant toxins known, with toxicity comparable to or exceeding that of the well-characterized RIP, ricin.[9][10] Its cytotoxic and lethal effects have been quantified in various models, as summarized in the table below.
| Parameter | Species/Cell Line | Value | Reference(s) |
| LD₅₀ (intraperitoneal) | Mouse | 1.38 µg/kg | [1] |
| LD₅₀ (intravenous) | Rat | 50-60 ng/kg | [11][12] |
| Binding Affinity (Kd) to HeLa cells | Human cervical cancer | ~10⁻¹⁰ M | [3] |
| Number of binding sites on HeLa cells | Human cervical cancer | ~2 x 10⁵/cell | [3] |
Core Applications and Experimental Protocols
This compound's potent cytotoxicity and unique biological properties lend it to several key applications in molecular biology and drug development.
In Vitro Cytotoxicity and Protein Synthesis Inhibition
The primary application of this compound in a laboratory setting is to induce targeted cell death and to study the process of protein synthesis.
This compound can be used to determine the susceptibility of different cancer cell lines to RIP-mediated cytotoxicity. This is a crucial first step in evaluating its potential as a component of an immunotoxin. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify its potency.
This protocol is adapted from standard MTT assay procedures and should be optimized for the specific cell line being used.[13][14][15][16]
Materials:
-
This compound (ensure proper safety handling procedures are in place)
-
Target cells (e.g., HeLa, neuroblastoma cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for a period that allows for the toxin to act (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
A cell-free protein synthesis system, such as a rabbit reticulocyte lysate, allows for the direct assessment of this compound's inhibitory effect on the translational machinery, independent of cellular uptake mechanisms.[5][17][18][19][20][21][22]
This protocol utilizes a luciferase reporter to quantify protein synthesis.
Materials:
-
This compound
-
Rabbit Reticulocyte Lysate in vitro translation kit
-
Luciferase reporter mRNA
-
Amino acid mixture (containing leucine)
-
Nuclease-free water
-
Luminometer
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, and luciferase mRNA according to the manufacturer's instructions.
-
This compound Addition: Prepare serial dilutions of this compound in nuclease-free water.
-
Incubation: In a 96-well plate, combine the master mix with the different concentrations of this compound. Include a control reaction with no this compound. Incubate the plate at 30°C for 90 minutes.
-
Luminescence Measurement: Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition relative to the control and determine the IC₅₀ value.
Construction of Immunotoxins for Targeted Therapy
This compound's high cytotoxicity makes its A-chain a potent warhead for immunotoxins. By chemically conjugating the this compound A-chain to a monoclonal antibody that recognizes a tumor-specific antigen, a highly selective therapeutic agent can be created.
The B-chain of this compound is typically removed to eliminate non-specific binding. The isolated A-chain is then conjugated to a targeting moiety. The choice of cross-linker is critical for the stability and efficacy of the immunotoxin.[23][24][25][26]
The following workflow outlines the general steps for creating a this compound-based immunotoxin using a heterobifunctional cross-linker like SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate).
Materials:
-
Purified this compound A-chain
-
Monoclonal antibody specific to the target antigen
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)
-
Dithiothreitol (DTT)
-
Conjugation buffer (e.g., PBS with EDTA)
-
Size-exclusion chromatography column
Procedure:
-
Antibody Modification: React the monoclonal antibody with SPDP to introduce pyridyldithio groups.
-
A-chain Reduction: Reduce the disulfide bond of the this compound A-chain using DTT to expose a free sulfhydryl group.
-
Conjugation: Mix the SPDP-modified antibody with the reduced A-chain. The sulfhydryl group of the A-chain will react with the pyridyldithio group on the antibody to form a disulfide-linked immunotoxin.
-
Purification: Purify the immunotoxin from unconjugated components using size-exclusion chromatography.
-
Characterization: Analyze the purified immunotoxin by SDS-PAGE to confirm conjugation and assess purity. Further functional assays (e.g., binding to target cells, cytotoxicity) are necessary to validate the immunotoxin.
Retrograde Axonal Tracing in Neuroscience
A unique feature of this compound is its efficient retrograde axonal transport.[1] When injected into a target tissue, it is taken up by nerve terminals and transported back to the neuronal cell body, where it induces cell death. This property makes it a powerful tool for "suicide transport" to selectively lesion specific neuronal pathways and map neural circuits.[4][27][28][29][30][31]
By injecting this compound into a specific brain region or peripheral tissue, researchers can identify the neurons that project to that area. The subsequent neuronal loss can be visualized through histological staining.
This protocol provides a general framework and must be adapted for specific anatomical targets and experimental questions. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound
-
Anesthetic
-
Stereotaxic apparatus
-
Microsyringe
-
Perfusion solutions (saline, paraformaldehyde)
-
Histological stains (e.g., Cresyl violet for Nissl staining)
-
Microscope
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.
-
Injection: Using predetermined coordinates, slowly inject a small volume of this compound (e.g., 1-5 ng in 100-200 nL of sterile saline) into the target brain region.
-
Post-operative Care and Survival: Allow the animal to recover and survive for a predetermined period (e.g., 2 to 14 days) to allow for retrograde transport and cell death.
-
Tissue Processing: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix it.
-
Histology: Section the brain and perform Nissl staining to visualize neuronal cell bodies.
-
Analysis: Examine the brain sections under a microscope to identify regions with neuronal loss, indicating the location of the cell bodies that project to the injection site.
Purification of this compound
For research applications, a highly purified preparation of this compound is essential. The following is a general protocol for the purification of this compound from the roots of Adenia volkensii based on affinity chromatography.[5][17][32][33][34][35]
Experimental Protocol: Affinity Chromatography Purification
Materials:
-
Roots of Adenia volkensii
-
Extraction buffer (e.g., PBS)
-
Acid-treated Sepharose 6B or Galactose-Sepharose affinity column
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., PBS containing 0.2 M galactose or lactose)
-
Dialysis tubing
-
Protein concentration determination assay (e.g., Bradford)
Procedure:
-
Extraction: Homogenize the plant roots in extraction buffer and clarify the extract by centrifugation.
-
Affinity Chromatography: Load the crude extract onto the affinity column. Wash the column extensively with wash buffer to remove unbound proteins.
-
Elution: Elute the bound this compound with elution buffer.
-
Dialysis: Dialyze the eluted fractions against PBS to remove the sugar and concentrate the protein.
-
Purity Assessment: Assess the purity of the this compound by SDS-PAGE.
Signaling Pathways
The primary signaling event initiated by this compound is the inhibition of protein synthesis, which ultimately triggers apoptosis. The cellular stress caused by ribosome inactivation can activate multiple downstream pathways.
Signaling Pathway of this compound-Induced Apoptosis
Safety Precautions
This compound is an extremely toxic substance and must be handled with extreme caution in a laboratory with appropriate containment facilities and safety protocols. Personal protective equipment, including gloves, a lab coat, and eye protection, is mandatory. All work with this compound should be conducted in a certified biosafety cabinet. All contaminated materials must be decontaminated with a strong oxidizing agent (e.g., bleach) before disposal.
Disclaimer: These protocols are intended for guidance only and should be adapted and optimized for specific experimental conditions by qualified personnel. The user assumes all responsibility for the safe handling and use of this compound.
References
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. Interaction of this compound with HeLa cells: binding, uptake, intracellular localization, degradation and exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A single affinity column step method for the purification of ricin toxin from castor beans (Ricinus communis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications | MDPI [mdpi.com]
- 8. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 9. Modeccin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cloning and expression of the B chain of this compound, type 2 ribosome inactivating protein from Adenia volkensii harms: co-folding with the A chain for heterodimer reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Cytotoxicity Assay for Rapid and Sensitive Detection of Ricin from Complex Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jsr.org [jsr.org]
- 18. Inhibition by ricin of protein synthesis in vitro. Ribosomes as the target of the toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Modeccin, the toxin of Adenia digitata. Purification, toxicity and inhibition of protein synthesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and Biological Evaluation of a Novel Small-Molecule Inhibitor of Ricin Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ricin inhibition of in vitro protein synthesis by plant ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Stability and cytotoxicity of Fab-ricin A immunotoxins prepared with water soluble long chain heterobifunctional crosslinking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. brieflands.com [brieflands.com]
- 27. Retrograde tracing - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. Retrograde transport and effects of toxic ricin in the autonomic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Retrograde Tracing [labome.com]
- 31. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]
- 32. Kirkiin: A New Toxic Type 2 Ribosome-Inactivating Protein from the Caudex of Adenia kirkii - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. This compound from Adenia volkensii Harms (kilyambiti plant), a type 2 ribosome-inactivating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Volkensin Concentration for Neuronal Cell Death
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Volkensin to induce neuronal cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neuronal cell death?
A1: this compound is a potent type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii. It is a heterodimeric glycoprotein consisting of two subunits:
-
A-chain: Possesses N-glycosidase activity that catalytically and irreversibly inactivates the 60S ribosomal subunit, thereby inhibiting protein synthesis.
-
B-chain: A galactose-specific lectin that binds to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating the toxin's entry into the cell.
In the context of neuroscience research, this compound is known for its use as a "suicide transport agent." Following injection into a specific brain region or peripheral nerve, it is taken up by nerve terminals and retrogradely transported to the neuronal cell body. The subsequent inhibition of protein synthesis in the soma leads to apoptotic cell death of the targeted neuron.
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
A2: The primary mechanism is the enzymatic inhibition of protein synthesis by the A-chain, which leads to cellular stress and activation of apoptotic pathways. While the complete signaling cascade is not fully elucidated, it is understood that the cessation of protein synthesis is a key trigger for programmed cell death.
Q3: How does the sensitivity to this compound differ between neurons and glial cells?
A3: In vitro studies have shown that glial cells, particularly microglia, are highly sensitive to the toxic effects of this compound. In contrast, cerebellar granule neurons have demonstrated significant resistance to this compound-induced cell death, even when their protein synthesis is effectively inhibited. This differential sensitivity is a critical consideration in experimental design and data interpretation.
Q4: What are some common assays to measure this compound-induced neuronal cell death?
A4: Several assays can be employed to quantify the effects of this compound on neuronal viability and cytotoxicity. These include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
MTT/MTS Assays: Colorimetric assays that measure the metabolic activity of viable cells.
-
Live/Dead Cell Staining: Utilizes fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify cell viability.
-
Caspase Activity Assays: Measure the activation of caspases, key enzymes in the apoptotic cascade.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.
Troubleshooting Guides
Issue 1: Inconsistent or No Neuronal Cell Death Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | The effective concentration of this compound is highly dependent on the cell type. Refer to the data tables below for starting concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific neuronal cell type. |
| Incorrect Exposure Time | Neuronal cell death due to this compound can be a slow process. In vivo studies show neuronal loss days to weeks after administration. For in vitro experiments, consider time-course studies (e.g., 24, 48, 72 hours) to identify the optimal exposure duration. |
| Cell Type Resistance | As noted, some primary neurons are resistant to this compound's cytotoxic effects despite protein synthesis inhibition. Confirm protein synthesis inhibition in your neuronal cultures (e.g., via a protein synthesis assay) to verify the toxin is active. If confirmed, your cell type may be resistant, and an alternative toxin or cell death induction method may be necessary. |
| Degraded this compound | Ensure proper storage of this compound according to the manufacturer's instructions (typically frozen). Avoid repeated freeze-thaw cycles. |
| Presence of Galactose in Media | High concentrations of free galactose in the culture medium could competitively inhibit the binding of the this compound B-chain to the cell surface, reducing its uptake. Use a defined, low-galactose medium if this is suspected. |
Issue 2: High Levels of Glial Cell Death Obscuring Neuronal-Specific Effects
| Possible Cause | Troubleshooting Step |
| High Sensitivity of Glia to this compound | Glial cells, particularly microglia, are significantly more sensitive to this compound than neurons.[1] |
| - Use highly purified neuronal cultures with minimal glial contamination. | |
| - If using mixed cultures, employ lower concentrations of this compound that may be selectively toxic to glia without significantly affecting neurons, or use co-staining with neuronal and glial markers to differentiate the effects. | |
| - Consider using immunolesioning techniques where this compound is conjugated to an antibody targeting a neuron-specific surface protein. |
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound on different neural cell types after a 24-hour exposure.
Table 1: this compound-Induced Cytotoxicity (LDH Release)
| Cell Type | 50% Toxicity Concentration (IC₅₀) |
| Microglial Cultures | 2.2 x 10⁻¹² M |
| Astrocyte-Enriched Cultures | ~2.2 x 10⁻¹¹ M |
| Cerebellar Granule Neurons | Remarkably resistant to toxicity |
Data from in vitro studies on rat cerebellar cultures.[1]
Table 2: this compound-Induced Inhibition of Protein Synthesis
| Cell Type | 50% Inhibition Concentration |
| Microglial Cultures | 2.0 x 10⁻¹⁴ M |
| Astrocyte-Enriched Cultures | ~2.0 x 10⁻¹³ M |
| Cerebellar Granule Neurons | Similar potency to astrocytes |
Data from in vitro studies on rat cerebellar cultures.[1]
Visualizations
References
Technical Support Center: Reducing Off-Target Effects of Volkensin In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the potent ribosome-inactivating protein (RIP), Volkensin. This resource provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) to help mitigate the significant off-target toxicity associated with this compound in preclinical and experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii.[1][2] Like other type 2 RIPs such as ricin and abrin, it consists of two polypeptide chains linked by a disulfide bond[3][4]:
-
The A-chain (VTA) is an N-glycosidase enzyme that catalytically and irreversibly inactivates the 60S subunit of eukaryotic ribosomes.[3][5] It achieves this by removing a specific adenine residue from the 28S rRNA, which halts protein synthesis and leads to cell death.[3][5]
-
The B-chain (VTB) is a lectin that binds to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating the entry of the entire toxin into the cell.[3][6]
Q2: Why does this compound exhibit such high off-target toxicity in vivo?
A2: The primary cause of this compound's off-target toxicity is its B-chain. This lectin domain binds to galactose residues present on the surface of a vast number of cell types throughout the body.[3] This widespread binding leads to the internalization of the toxin into healthy, non-target cells, causing systemic damage, particularly to organs with high blood flow and clearance functions like the liver and kidneys.[3] The catalytic nature of the A-chain means that a single molecule entering the cytosol can inactivate a large number of ribosomes, amplifying its toxic effect.[5]
Q3: What are the main strategies to reduce this compound's off-target effects?
A3: The core principle is to restrict its cytotoxic action to a specific target cell population, such as cancer cells. The main strategies involve modifying or replacing the native B-chain's targeting function:
-
Immunoconjugate Formation: This is the most common approach. The this compound A-chain (VTA) is chemically linked to a monoclonal antibody (mAb) or antibody fragment that specifically recognizes a tumor-associated antigen. This directs the toxin's potent A-chain to cancer cells while bypassing most healthy cells.[7]
-
Ligand-Directed Targeting: Similar to immunoconjugates, VTA can be conjugated to other molecules (e.g., growth factors) that bind to receptors overexpressed on target cells.
-
Prodrug/Protoxin Strategies: Modifying the this compound molecule so that it is only activated at the target site, for instance, by an enzyme that is specifically present in the tumor microenvironment.
-
Encapsulation/Nanoparticle Delivery: Enclosing this compound within a nanoparticle (e.g., a liposome) that is engineered to target specific cells. This can shield the B-chain from interacting with non-target tissues during circulation.[8]
Troubleshooting Guides
Problem 1: High systemic toxicity (e.g., rapid weight loss, liver damage) is observed in our mouse model, even with a targeted immunoconjugate.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Separation | Verify the purity of the VTA-mAb conjugate. Use size-exclusion chromatography (SEC-HPLC) to ensure no free, unconjugated this compound holotoxin remains in the preparation. | Even trace amounts of the original, untargeted this compound can cause significant systemic toxicity due to its high potency. The LD50 for rats is as low as 50-60 ng/kg.[9] |
| B-chain Contamination | Ensure that the isolated A-chain is completely free of the B-chain before conjugation. Run a reducing SDS-PAGE to confirm the absence of the ~36 kDa B-chain band.[4] | If the A-chain preparation contains residual B-chain, the resulting conjugate will retain some non-specific binding capacity, leading to off-target effects. |
| Fc-mediated Uptake | The Fc region of the targeting antibody may be binding to Fc receptors on macrophages and other cells in the liver and spleen, leading to off-target accumulation. | Consider using antibody fragments (e.g., F(ab')2) that lack the Fc region or engineering the Fc region to reduce Fc receptor binding. |
| Cross-Reactivity | The targeting antibody may have unforeseen cross-reactivity with antigens on healthy tissues. | Conduct thorough immunohistochemistry (IHC) staining on a panel of normal tissues to screen for off-target antibody binding. |
Problem 2: The this compound immunoconjugate shows low efficacy in our tumor model.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Internalization | Confirm that the target antigen internalizes upon antibody binding. This can be tested in vitro using fluorescently labeled antibodies and microscopy or flow cytometry. | The this compound A-chain must reach the cytosol to inactivate ribosomes. If the antibody-antigen complex remains on the cell surface, the toxin will not be effective. |
| Steric Hindrance | The conjugation chemistry may be interfering with the antibody's binding site or the toxin's active site. | Experiment with different linkers (e.g., cleavable vs. non-cleavable) and conjugation sites on the antibody. Compare the binding affinity of the conjugated vs. unconjugated antibody via ELISA or surface plasmon resonance (SPR). |
| Poor Biodistribution | The immunoconjugate may not be reaching the tumor tissue in sufficient concentrations. | Perform a biodistribution study using a radiolabeled or fluorescently tagged version of the immunoconjugate to track its accumulation in the tumor versus other organs.[10][11][12] |
| Inactivated Toxin | The chemical processes during A-chain isolation and conjugation may have denatured the VTA. | Test the catalytic activity of the conjugated VTA in a cell-free protein synthesis assay (e.g., rabbit reticulocyte lysate) to confirm it is still active.[4] |
Experimental Protocols & Data
Comparative Toxicity of RIPs
The following table summarizes the reported toxicity of this compound in comparison to other well-known type 2 RIPs. This data underscores the extreme potency and the need for effective targeting strategies.
| Toxin | Source | LD50 (mice, intraperitoneal) | Reference |
| This compound | Adenia volkensii | ~0.05-0.06 µg/kg (rats) | [9] |
| Ricin | Ricinus communis | ~3-5 µg/kg | [3] |
| Abrin | Abrus precatorius | ~0.04 µg/kg | [3] |
Note: Toxicity values can vary based on the animal model, route of administration, and purity of the preparation.
Protocol: General Workflow for Creating and Testing a this compound-A (VTA) Immunoconjugate
This protocol provides a high-level overview of the key steps involved. Specific buffer compositions, concentrations, and reaction times must be optimized for each unique antibody and application.
-
Purification of this compound: Isolate the this compound holotoxin from Adenia volkensii roots via affinity chromatography.[4]
-
A- and B-Chain Separation:
-
Reduce the disulfide bond linking the A and B chains using a reducing agent like Dithiothreitol (DTT).
-
Separate the chains based on their affinity for galactose. The B-chain will bind to a galactose-affinity column, allowing the A-chain to be collected in the flow-through.
-
Confirm separation and purity using SDS-PAGE.
-
-
Antibody Preparation:
-
If using a full antibody, introduce reactive groups (e.g., thiols) by reacting it with a linker like Traut's reagent (2-iminothiolane).
-
Purify the modified antibody to remove excess linker.
-
-
Conjugation:
-
Activate the purified VTA with a heterobifunctional crosslinker (e.g., SPDP).
-
Mix the activated VTA with the thiolated antibody. The linker will form a stable thioether bond between the two proteins.
-
-
Purification of the Immunoconjugate:
-
Use size-exclusion chromatography (SEC) to separate the final immunoconjugate from unconjugated VTA, unconjugated antibody, and reaction byproducts.
-
-
In Vitro Characterization:
-
Binding Assay: Confirm the conjugate binds to target cells using flow cytometry or ELISA.
-
Cytotoxicity Assay: Perform a dose-response cytotoxicity assay (e.g., MTT, XTT) on target cells and non-target cells to determine the IC50 and specificity.
-
-
In Vivo Evaluation:
-
Toxicity Study: Administer escalating doses to healthy mice to determine the Maximum Tolerated Dose (MTD).
-
Efficacy Study: Use a tumor-bearing mouse model to evaluate the anti-tumor efficacy of the immunoconjugate at doses below the MTD.
-
Biodistribution Study: Use a labeled conjugate to determine its accumulation in various organs over time.[10][11]
-
Visualizations
Mechanism of this compound Action
Caption: The cellular intoxication pathway of the this compound holotoxin.
Workflow for Immunoconjugate Development
Caption: A generalized experimental workflow for developing a this compound-based immunotoxin.
Strategies to Mitigate Off-Target Toxicity
References
- 1. This compound from Adenia volkensii Harms (kilyambiti plant), a type 2 ribosome-inactivating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mmsl.cz [mmsl.cz]
- 4. researchgate.net [researchgate.net]
- 5. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Cloning and expression of the B chain of this compound, type 2 ribosome inactivating protein from Adenia volkensii harms: co-folding with the A chain for heterodimer reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodistribution of [125I]-labeled therapeutic proteins: application in protein drug development beyond oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The biodistribution of therapeutic proteins: Mechanism, implications for pharmacokinetics, and methods of evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avancebio.com [avancebio.com]
troubleshooting inconsistent results with Volkensin lesions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Volkensin to create selective neuronal lesions. The information is designed to address common issues and ensure consistent and reliable experimental outcomes.
I. Frequently Asked questions (FAQs)
Q1: What is this compound and how does it induce neuronal lesions?
This compound is a potent type 2 ribosome-inactivating protein (RIP) isolated from the plant Adenia volkensii.[1][2] It consists of two subunits: an A chain and a B chain. The B chain of this compound binds to galactose-containing glycoproteins and glycolipids on the surface of cells, facilitating the internalization of the toxin.[3] Once inside the cell, the A chain inactivates ribosomes, leading to an irreversible inhibition of protein synthesis and subsequent cell death.[3][4] this compound is effectively used to create selective neuronal lesions due to its uptake by nerve terminals and subsequent retrograde transport to the neuronal cell body.[4][5] This "suicide transport" mechanism allows for the targeted ablation of neurons projecting to a specific injection site.[5]
Q2: What are the key differences between this compound and other toxins like saporin or ricin?
This compound, ricin, and saporin are all ribosome-inactivating proteins. This compound and ricin are type 2 RIPs, possessing both a catalytic A chain and a cell-binding B chain.[1][2] Saporin is a type 1 RIP, meaning it has a catalytic A chain but lacks a native binding B chain, thus requiring conjugation to a targeting molecule (e.g., an antibody) to be effective. While both this compound and ricin are retrogradely transported, studies have shown that this compound can be a more effective suicide transport agent in the central nervous system (CNS) compared to ricin.[4] In vitro studies have also indicated that glial cells, particularly microglia, are highly sensitive to this compound, which may be a contributing factor to the overall tissue response following in vivo injections.[6]
Q3: How long does it take for this compound-induced lesions to fully develop?
The time course of neuronal degeneration following this compound injection can vary depending on the neuronal population, the distance of retrograde transport, and the dose of the toxin. Degenerating neurons can be observed as early as a few hours to days after injection.[4] Significant neuronal loss is typically prominent around 7 to 21 days post-injection.[4] For example, after injection into the rat parietal cortex, degenerating neurons visualized by Gallyas silver staining were most prominent 21 days after injection.[7]
Q4: What are the potential off-target effects of this compound lesions?
Off-target effects can be a concern with any neurotoxic lesioning technique. With this compound, these can include:
-
Local Damage at the Injection Site: The injection procedure itself can cause mechanical damage. Furthermore, high concentrations of this compound can lead to non-specific necrosis at the injection site, affecting neurons and glia that do not project to the target area.
-
Damage to Fibers of Passage: While retrograde transport is the primary mechanism for selective lesioning, there is a possibility of uptake by damaged axons of neurons that pass through the injection site but do not terminate there.
-
Glial Cell Activation: this compound is highly toxic to glial cells, particularly microglia.[6] The activation of microglia and astrocytes at the injection site and in the region of the lesioned cell bodies is a common finding and can contribute to the overall inflammatory response and potentially influence behavioral outcomes.[4]
Strategies to mitigate these effects are discussed in the troubleshooting section.
II. Troubleshooting Inconsistent Results
Inconsistent results with this compound lesions can arise from various factors, from the preparation of the toxin to the final behavioral analysis. This guide provides a structured approach to troubleshooting common problems.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Lesion Size | Inaccurate stereotaxic injections. | Refine surgical technique, ensure the skull is level, and use reliable bregma and lambda coordinates. Perform pilot studies with dye injections (e.g., Fluoro-Gold) to verify targeting accuracy. |
| Inconsistent injection volume or rate. | Use a calibrated microinjection pump for precise and consistent delivery. A slow injection rate (e.g., 0.1 µL/min) is recommended to minimize backflow and local tissue damage.[8] | |
| Diffusion of this compound outside the target area. | Use the lowest effective concentration of this compound. Consider co-injecting with a retrograde tracer to visualize the spread of the injectate. | |
| Incomplete or No Lesion | Insufficient dose of this compound. | Perform a dose-response study to determine the optimal concentration for the specific neuronal population and experimental model. |
| Degraded this compound solution. | Aliquot this compound upon receipt and store at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| Incorrect targeting of the projection area. | Carefully review anatomical literature and atlases to confirm the precise location of the terminal fields of the neurons you wish to ablate. | |
| Neuronal population is resistant to this compound. | While rare, some neuronal types may exhibit lower sensitivity. Confirm uptake by co-injecting with a traditional retrograde tracer. Consider alternative lesioning methods if resistance is confirmed. | |
| Unexpected Behavioral Deficits or Lack Thereof | Off-target damage affecting other brain regions. | Carefully assess the extent of the lesion histologically. Include control groups with vehicle injections at the target site and this compound injections in a nearby, non-target area. |
| Compensation by other neural circuits. | Behavioral testing should be conducted at multiple time points post-lesion to account for potential recovery of function.[7] A battery of behavioral tests may be necessary to uncover subtle deficits.[9][10] | |
| Timing of behavioral testing is not optimal. | The full extent of the lesion and its functional consequences may take several weeks to develop. Conduct behavioral assessments at a time point when neuronal loss is expected to be maximal (e.g., >14 days post-injection).[7] | |
| High Mortality Rate | This compound dose is too high. | Reduce the concentration and/or volume of the this compound injection. |
| Systemic leakage of the toxin. | Ensure a slow injection rate and leave the injection cannula in place for several minutes post-injection to allow for diffusion into the tissue and minimize backflow along the injection track. |
III. Experimental Protocols
A. Stereotaxic Injection of this compound
This protocol outlines the general procedure for delivering this compound to a specific brain region. Coordinates and volumes will need to be optimized for your specific target and animal model.
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail). Administer a pre-operative analgesic.[8]
-
Stereotaxic Surgery:
-
Secure the animal in a stereotaxic frame, ensuring the head is level.
-
Make a midline incision on the scalp and expose the skull.
-
Identify bregma and lambda and determine the coordinates for your target region based on a stereotaxic atlas.
-
Drill a small burr hole in the skull over the target location.
-
-
This compound Injection:
-
Load a Hamilton syringe with the appropriate concentration of this compound solution.
-
Lower the injection needle to the predetermined dorsal-ventral coordinate.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1 µL/min) using a microinjection pump.[8]
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to prevent backflow up the needle tract.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and monitor the animal's recovery.
-
B. Histological Validation of Lesions
This method is highly sensitive for detecting early signs of neuronal degeneration.[11]
-
Tissue Preparation:
-
Perfuse the animal with a fixative appropriate for silver staining (consult specific kit instructions).
-
Cryoprotect the brain in a sucrose solution.
-
Cut frozen sections on a cryostat or sliding microtome.[11]
-
-
Staining Procedure:
-
Follow the detailed protocol of a commercially available Gallyas silver staining kit. The general steps involve:
-
Pre-treatment of sections.
-
Incubation in a silver nitrate solution.
-
Development in a solution containing a reducing agent.
-
Toning and fixation.
-
-
Mount, dehydrate, and coverslip the stained sections.
-
Nissl staining is a classic method for visualizing neuronal cell bodies and assessing neuronal loss.[5][12]
-
Tissue Preparation:
-
Perfuse and fix the brain tissue (e.g., with 4% paraformaldehyde).
-
Process for paraffin embedding or cut frozen sections.
-
-
Staining Procedure (for paraffin sections):
-
Quantification:
-
Use stereological methods to obtain an unbiased estimate of the number of surviving neurons in the target region compared to control animals.
-
Immunohistochemistry for GFAP (astrocytes) and Iba1 (microglia) is used to assess the inflammatory response to the lesion.[11][13]
-
Tissue Preparation:
-
Perfuse and fix the brain as for standard immunohistochemistry.
-
Cut sections on a cryostat or vibratome.
-
-
Immunostaining:
-
Perform antigen retrieval if necessary.
-
Incubate with primary antibodies against GFAP and/or Iba1 overnight at 4°C.
-
Incubate with the appropriate fluorescently-labeled secondary antibodies.
-
Mount with a DAPI-containing mounting medium to visualize cell nuclei.
-
-
Analysis:
-
Qualitatively assess the morphology and density of astrocytes and microglia. Activated microglia typically have an amoeboid shape and retracted processes, while reactive astrocytes show hypertrophy and increased GFAP expression.
-
Quantify the fluorescent signal intensity or the number of activated glial cells.
-
C. Behavioral Assessment
The choice of behavioral tests will depend on the brain region targeted by the this compound lesion. A comprehensive behavioral battery is recommended to assess various functional domains.
-
Motor Function: Rotarod, beam walk, grip strength tests.
-
Cognitive Function: Morris water maze (spatial learning and memory), novel object recognition (recognition memory), fear conditioning (associative learning).[9][10]
-
Anxiety-like Behavior: Elevated plus maze, open field test.
-
Social Behavior: Three-chamber social interaction test.
IV. Quantitative Data Summary
The following tables provide example quantitative data from published studies. Note that optimal doses and expected outcomes will vary depending on the specific experimental parameters.
Table 1: Example this compound Doses for Neuronal Lesioning in Rats
| Target Region | Injection Volume (per side) | This compound Concentration | Resulting Neuronal Loss | Reference |
| Dorsal Hippocampus | 0.5 µL | 2.4 ng/µL | Degeneration in septal nuclei | [5] |
| Nucleus Accumbens Shell | 0.2 µL | 2.5 ng/µL | Significant neuronal loss | [14] |
| Peroneal Nerve | Not specified | 5.0 ng total dose | Complete loss of labeled motoneurons at 2 weeks | [4] |
Table 2: Time Course of this compound-Induced Neuronal Degeneration
| Time Post-Injection | Observation | Brain Region | Reference |
| 4 days | Degenerating cells observed in ventral horn | Lumbar spinal cord | [4] |
| 14 days | No retrogradely labeled motoneurons found | Peroneal motor pool | [4] |
| 21 days | Peak of degenerating neurons (Gallyas staining) | Projections to parietal cortex | [7] |
| 28 days | Significant neuronal loss confirmed (Nissl staining) | Contralateral SMI cortex | [7] |
V. Mandatory Visualizations
Caption: Mechanism of this compound-induced neuronal cell death.
Caption: General experimental workflow for this compound lesion studies.
Caption: Logical workflow for troubleshooting inconsistent this compound lesion results.
References
- 1. researchgate.net [researchgate.net]
- 2. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmsl.cz [mmsl.cz]
- 4. The use of a neurotoxic lectin, this compound, to induce loss of identified motoneuron pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anatomical and neurochemical evidence for suicide transport of a toxic lectin, this compound, injected in the rat dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of ricin and this compound, two ribosome-inactivating proteins, to microglia, astrocyte, and neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persisting behavioral and neurochemical deficits in rats following lesions of the basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting Behavioral Deficits in Rats After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Persistent Behavioral Deficits in Rats after Parasagittal Fluid Percussion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]
- 12. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 13. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 14. Neither ibotenic acid nor this compound lesions of the nucleus accumbens shell affect the expression of cocaine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve the stability of Volkensin in solution
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Volkensin. Our goal is to help you improve the stability of this compound in solution and ensure the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of precipitation or aggregation. What are the likely causes and how can I fix this?
A1: Protein aggregation is a common issue that can result from several factors. The primary causes for this compound, a complex glycoprotein, include:
-
Suboptimal pH: Proteins are least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[1] To mitigate this, adjust the buffer pH to be at least 1-1.5 units away from the protein's pI.[2] While the exact pI of this compound is not readily published, empirical testing with a pH gradient is recommended.
-
High Protein Concentration: Concentrated protein solutions increase the frequency of intermolecular interactions that can lead to aggregation.[1][3] If high concentrations are necessary, consider adding stabilizing excipients to your buffer.[1]
-
Hydrophobic Interactions: this compound, like many proteins, has hydrophobic regions that can interact in aqueous solutions, causing aggregation.[3]
-
Physical Stress: Vigorous agitation, such as vortexing or excessive stirring, can denature the protein and lead to aggregation.[3][4] Handle solutions gently.
Solutions to Prevent Aggregation:
-
Optimize Buffer pH: Systematically test a range of pH values to find where this compound exhibits maximum solubility.
-
Adjust Ionic Strength: Modify the salt concentration (e.g., 50-500 mM NaCl) to shield electrostatic interactions that may promote aggregation.[1][2][5]
-
Use Stabilizing Additives: Incorporate solubilizing agents like L-arginine or low concentrations of non-ionic detergents (e.g., 0.05% Tween-20) to mask hydrophobic patches.[1][6]
Q2: What are the ideal storage conditions for maintaining this compound stability long-term?
A2: Optimal long-term storage is crucial for preserving this compound's biological activity. General guidelines are as follows:
-
Temperature: For long-term storage (months to years), freezing the protein at -80°C is highly recommended.[1] Storage at -20°C is suitable for shorter durations. Avoid storing purified proteins at 4°C for more than a few days unless stability has been confirmed.[1]
-
Cryoprotectants: To prevent damage from ice crystal formation during freezing and thawing, add a cryoprotectant such as glycerol (at 20-50% v/v) to the storage buffer.[1][4][7]
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, store this compound in small, single-use aliquots.[3][4]
Q3: I need to perform multiple experiments from the same stock of this compound. What is the best practice to avoid degradation?
A3: The single most effective practice is to avoid repeated freeze-thaw cycles , which disrupt the protein's native conformation and can lead to aggregation and loss of activity.[3][4]
Best Practice:
-
After purification or reconstitution, divide the this compound stock solution into smaller, single-use working aliquots.
-
Use a fresh aliquot for each experiment.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to -80°C for long-term storage.
Q4: Which buffer system and pH should I use to maintain this compound stability?
A4: The ideal buffer system is protein-specific. However, some general principles apply:
-
pH Selection: As mentioned, choose a pH at least one unit away from the protein's isoelectric point (pI) to ensure the protein carries a net charge, which promotes repulsion between molecules and enhances solubility.[1][2] Most experiments are conducted around pH 7.4, but if your protein is unstable, you must find the optimal condition.[1]
-
Buffer Components: Common buffers like phosphate-buffered saline (PBS) or Tris-HCl are good starting points. Typical concentrations range from 20 to 100 mM.[7] Be aware that certain buffer components can interact with your protein; for example, phosphate can sometimes inhibit enzymes.[7]
-
Ionic Strength: The salt concentration should be optimized, as it affects both electrostatic interactions and hydrophobicity.[1][8]
Q5: Are there any additives or excipients that can enhance the stability of this compound in my formulation?
A5: Yes, several classes of additives can significantly improve protein stability in solution:
-
Polyols and Sugars: Glycerol (20-50%), sucrose, or trehalose act as cryoprotectants and thermostabilizers by creating a preferential hydration shell around the protein.[5][7][9]
-
Amino Acids: L-arginine and L-glutamate (e.g., at 50-100 mM) are effective at preventing aggregation by interacting with charged and hydrophobic regions on the protein surface.
-
Surfactants: Low concentrations of non-ionic (e.g., Tween-20, Polysorbate 80 at 0.01-0.1%) or zwitterionic (e.g., CHAPS) detergents can prevent aggregation by shielding hydrophobic patches.[1][6][10]
-
Chelating Agents: If heavy metal contamination is a concern, adding a chelating agent like EDTA (1-5 mM) can prevent metal-induced oxidation and precipitation.[4]
-
A Note on Reducing Agents: this compound is a Type II Ribosome-Inactivating Protein, consisting of an A-chain and a B-chain linked by a critical disulfide bond.[11][12][13] Adding strong reducing agents (e.g., DTT, β-mercaptoethanol) will break this bond , separating the chains and destroying the holotoxin's ability to enter cells. Use these agents only if your goal is to study the individual subunits. For maintaining the intact toxin, avoid a reducing environment.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Visible Precipitation or Cloudiness | 1. pH is too close to the protein's isoelectric point (pI).[1] 2. High protein concentration.[1][3] 3. Suboptimal buffer (ionic strength, composition).[8] 4. Temperature-induced denaturation/aggregation.[3][5] | 1. Adjust buffer pH to be >1 unit away from the pI.[2] 2. Work with a lower protein concentration or add solubilizing excipients (e.g., L-arginine). 3. Screen different salt concentrations (e.g., 50-500 mM NaCl).[2] 4. Perform manipulations on ice or at 4°C.[5] |
| Loss of Biological Activity | 1. Multiple freeze-thaw cycles.[3][4] 2. Absence of cryoprotectants during freezing.[1] 3. Proteolytic degradation from contaminants.[4][7] 4. Oxidation of sensitive residues. 5. Incorrect pH or buffer causing denaturation.[8] | 1. Prepare single-use aliquots.[4] 2. Add glycerol to 20-50% for frozen storage.[7] 3. Add a protease inhibitor cocktail to the solution.[7] 4. Handle carefully to minimize air exposure. Consider flushing with argon/nitrogen. 5. Re-evaluate and optimize the buffer system. |
| Inconsistent Experimental Results | 1. Degradation during storage. 2. Variability from freeze-thaw cycles. 3. Presence of soluble aggregates affecting active concentration.[2] | 1. Re-aliquot stock and store properly at -80°C. 2. Use a new, fresh aliquot for every experiment. 3. Analyze sample for aggregates using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[2] Consider a clarifying spin (e.g., 10,000 x g for 10 min) before use. |
Data Presentation
Table 1: Summary of Common Protein Stabilizing Agents
| Stabilizer Type | Example(s) | Typical Concentration | Mechanism of Action |
| Cryoprotectants/Polyols | Glycerol, Sucrose, Trehalose | 10-50% (v/v) for glycerol; 0.1-1 M for sugars | Preferential exclusion; prevents damage from ice crystals during freezing.[4][9] |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | Suppress aggregation by binding to hydrophobic/charged patches.[1] |
| Surfactants (Non-ionic) | Polysorbate 20/80 (Tween), Triton X-100 | 0.01-0.1% (v/v) | Shield hydrophobic surfaces to prevent aggregation and surface adsorption.[1][6][10] |
| Salts | NaCl, KCl | 50-500 mM | Modulate electrostatic interactions and solubility.[2][5] |
| Chelating Agents | EDTA | 1-5 mM | Sequesters divalent metal ions that can catalyze oxidation.[4] |
| Protease Inhibitors | Protease Inhibitor Cocktail | Varies (e.g., 1X) | Inhibit activity of contaminating proteases that degrade the protein.[7] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Type | Temperature | Recommended Duration | Key Considerations |
| Long-Term Stock | -80°C | > 1 year | Must be in single-use aliquots. Add cryoprotectant (e.g., 20-50% glycerol).[1] |
| Short-Term Stock | -20°C | Up to 1 year | Must be in single-use aliquots. Cryoprotectant is highly recommended.[1] |
| Working Solution | 4°C | < 1 week | Prone to microbial growth and degradation. Stability must be empirically verified. |
| Room Temperature | ~20-25°C | Not Recommended | High risk of rapid degradation and loss of activity. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol provides a general method for preparing a this compound stock solution optimized for stability.
-
Buffer Selection: Start with a base buffer such as 20 mM Tris-HCl, 150 mM NaCl, at pH 7.5 (or another pH determined to be optimal and away from the pI).
-
Additive Incorporation:
-
To the base buffer, slowly add glycerol to a final concentration of 20% (v/v) while gently stirring on a cold plate.
-
Add L-arginine to a final concentration of 50 mM.
-
(Optional) Add Polysorbate 20 to a final concentration of 0.02% (v/v) to prevent surface adsorption.
-
-
Protein Dissolution/Dialysis: Dissolve lyophilized this compound or dialyze a purified this compound solution into the final stabilization buffer at 4°C.
-
Concentration Check: Measure the protein concentration using a suitable method (e.g., A280 absorption or BCA assay). Adjust concentration as needed, keeping in mind that high concentrations can promote aggregation.[1]
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquoting: Immediately proceed to Protocol 2 for storage.
Protocol 2: Assessing this compound Stability via Activity Assay
The stability of this compound is directly related to its ability to inhibit protein synthesis. A cell-free translation assay is a standard method to quantify this activity.[12][14]
-
Sample Preparation: Thaw a fresh aliquot of your stored this compound solution. Prepare a dilution series in an appropriate assay buffer (e.g., RNase-free water or the buffer supplied with the kit).
-
Assay System: Use a commercial rabbit reticulocyte lysate cell-free protein synthesis system. These kits typically contain all necessary components (lysate, amino acid mix, reaction buffer) and a control template RNA (e.g., Luciferase mRNA).
-
Reaction Setup: In separate reaction tubes, combine the lysate, reaction mix, and your diluted this compound samples. Include a positive control (no toxin) and a negative control (no mRNA template).
-
Incubation: Incubate the reactions according to the manufacturer's instructions (e.g., 60-90 minutes at 30°C) to allow for protein synthesis.
-
Quantification: Measure the synthesis of the reporter protein (e.g., by measuring luciferase activity with a luminometer).
-
Analysis: Compare the signal from this compound-treated samples to the positive control. A decrease in signal indicates inhibition of protein synthesis. Calculate the IC50 (the concentration of this compound that causes 50% inhibition). A stable sample will retain a consistent IC50 over time.
Caption: Logical workflow for troubleshooting this compound instability.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Fidabio [fidabio.com]
- 4. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 8. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ribosome-inactivating proteins: current status and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ribosome-inactivating protein - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Volkensin Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Volkensin during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: this compound is a highly toxic protein. All handling and experimental procedures should be conducted in a certified laboratory with appropriate safety precautions and by trained personnel. The information provided here is for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for purified this compound?
For short-term storage (days to a few weeks), it is recommended to store purified this compound in a suitable buffer at 4°C.[1] A simple phosphate or Tris buffer is generally appropriate.[1] Storage at room temperature is not recommended as it can lead to microbial growth and protein degradation.[1]
Q2: What are the best practices for long-term storage of this compound?
For long-term storage, this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation.[2] These aliquots should be stored at -80°C for maximum stability.[1] Lyophilization (freeze-drying) is another excellent option for long-term storage and has been shown to be effective for stabilizing the A-chain of the related toxin, ricin.[3][4][5]
Q3: How does pH affect the stability of this compound?
While specific data for this compound is limited, studies on the closely related toxin ricin show that it is stable over a wide pH range.[6] The structural stability of ricin and its catalytic A-chain does not significantly change between pH 3 and 8. However, the B-chain can undergo structural changes at a pH below 5.0. Enhanced thermal stability for ricin has been observed at pH 4.5.[7]
Q4: What is the thermal stability of this compound?
As a protein toxin similar to ricin, this compound is relatively heat-stable but can be inactivated by heat. For instance, ricin can be denatured at temperatures above 80°C.[6] The half-life of ricin's cytotoxic activity decreases significantly with increasing temperature.[8][9] It is crucial to avoid high temperatures during purification and storage unless inactivation is the goal. The melting temperature (Tm) of the ricin holotoxin at pH 7.5 has been determined to be 74°C by Differential Scanning Calorimetry (DSC).[10]
Q5: Should I use cryoprotectants for storing this compound?
Yes, for frozen storage at -20°C, the addition of cryoprotectants such as glycerol or ethylene glycol at a final concentration of 25-50% is recommended.[2][11] Cryoprotectants prevent the formation of ice crystals that can damage the protein's structure.[2] Trehalose is another effective cryoprotectant that has been used to stabilize the ricin A-chain during lyophilization and can protect proteins from cold denaturation.[3][12][13][14][15]
Q6: How can I prevent aggregation of this compound during storage?
Aggregation can be minimized by storing the protein at an optimal pH and temperature, and by avoiding repeated freeze-thaw cycles. Storing the protein at a sufficiently high concentration (generally >1 mg/mL) can also reduce aggregation and loss due to binding to the storage vessel. For dilute solutions, the addition of a carrier protein like bovine serum albumin (BSA) can be beneficial.
Q7: What are the primary degradation pathways for this compound?
Based on its structure as a type 2 ribosome-inactivating protein (RIP) similar to ricin, the primary degradation pathways for this compound likely include:
-
Denaturation: Unfolding of the protein's tertiary structure due to thermal stress or inappropriate pH.
-
Aggregation: Formation of non-functional protein clusters, which can be triggered by denaturation or high concentrations in suboptimal buffer conditions.
-
Disulfide Bond Reduction: The A and B chains of this compound are linked by a disulfide bond.[16][17] Reducing agents can cleave this bond, leading to the dissociation of the chains and loss of full toxic activity. It is important to avoid reducing agents in storage buffers unless chain separation is intended. The addition of L-cystine to cell culture fluid has been shown to help prevent disulfide bond reduction in antibodies.[18]
-
Proteolysis: Degradation by contaminating proteases. The use of protease inhibitors during purification can mitigate this.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Activity After Storage | Repeated freeze-thaw cycles. | Aliquot the protein into single-use vials before freezing to avoid thawing the entire stock.[2] |
| Suboptimal storage temperature. | For long-term storage, use -80°C instead of -20°C.[1] For short-term, ensure the refrigerator is maintaining a stable 4°C. | |
| Incorrect buffer pH. | Verify the pH of your storage buffer. Based on ricin data, a pH between 5.0 and 7.5 should be suitable.[7] | |
| Disulfide bond reduction. | Ensure your storage buffer does not contain reducing agents. Consider adding L-cystine to the buffer to help maintain an oxidizing environment.[18] | |
| Visible Precipitate/Aggregation | Protein concentration is too high for the buffer conditions. | Optimize the buffer composition (pH, ionic strength). If aggregation persists, consider storing at a lower concentration with a carrier protein like BSA. |
| Freeze-thaw induced aggregation. | Use cryoprotectants like glycerol (25-50%) or trehalose when freezing.[2][11][12][13][14][15] | |
| Thermal denaturation. | Ensure the protein is not exposed to high temperatures during handling and storage. | |
| Inconsistent Experimental Results | Sample degradation over time. | Perform stability studies to determine the shelf-life of your this compound preparation under your specific storage conditions. Use fresh aliquots for critical experiments. |
| Contamination. | Use sterile buffers and handle the protein in a sterile environment to prevent microbial growth. Consider adding a bacteriostatic agent like sodium azide (0.02-0.05%) for short-term 4°C storage. |
Quantitative Data Summary
Data presented below is for ricin, a closely related type 2 RIP, and should be considered as a strong proxy for this compound's stability.
Table 1: Thermal Inactivation of Ricin
| Temperature | Half-life (t1/2) in Milk-Based Infant Formula | Half-life (t1/2) in Orange Juice |
| 60°C | >100 min | - |
| 70°C | 9.8 ± 0.5 min | - |
| 72°C | - | 72.6 min |
| 75°C | 5.8 ± 0.9 min | - |
| 80°C | 5.1 ± 0.7 min | 9.0 min |
| 85°C | 3.1 ± 0.4 min | 2.0 min |
| 90°C | 1.8 ± 0.2 min | 0.5 min |
| Data sourced from references[8][9][19]. |
Table 2: Recommended Concentrations of Common Storage Additives
| Additive | Recommended Concentration | Purpose |
| Glycerol | 25-50% (v/v) | Cryoprotectant (prevents ice crystal formation)[2][11] |
| Ethylene Glycol | 25-50% (v/v) | Cryoprotectant (prevents ice crystal formation)[1] |
| Trehalose | 100-400 mM | Cryo- and lyoprotectant (stabilizes protein structure)[12] |
| Bovine Serum Albumin (BSA) | 1-5 mg/mL | Carrier protein (prevents loss at low concentrations) |
| Sodium Azide | 0.02-0.05% (w/v) | Antimicrobial agent (for 4°C storage) |
| L-cystine | >0 mM in cell culture fluid | Helps prevent disulfide bond reduction[18] |
Experimental Protocols
Protocol 1: Assessing Thermal Stability with Differential Scanning Fluorimetry (DSF)
This protocol, also known as a thermal shift assay, measures the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.
-
Reagent Preparation:
-
Prepare a 50x stock solution of SYPRO™ Orange dye by diluting the 5000x concentrate in DI water.[20]
-
Prepare your purified this compound in the buffer of interest.
-
-
Reaction Setup (in a 96-well PCR plate):
-
To each well, add 10 µL of your this compound solution (a final protein concentration of around 4 µM is a good starting point).[21]
-
Add 2.5 µL of the 50x SYPRO™ Orange stock solution to each well.[20]
-
Add 12.5 µL of the buffer to be tested to each well for a final volume of 25 µL.[20] Include a no-protein control.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the fluorescence intensity against temperature. The midpoint of the resulting sigmoidal curve corresponds to the melting temperature (Tm).
-
Protocol 2: Detecting Aggregation with Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is a powerful tool for detecting protein aggregation.
-
Sample Preparation:
-
Filter your this compound solution through a 0.22 µm syringe filter to remove any large particles or dust.
-
Ensure the protein concentration is within the instrument's detection range (typically >0.1 mg/mL).
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature.
-
Perform a blank measurement with the filtered buffer to ensure there is no background scattering.
-
-
Measurement:
-
Carefully pipette the filtered this compound sample into a clean cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the instrument and initiate the measurement.
-
-
Data Analysis:
-
The instrument's software will generate a size distribution plot. A monomodal peak corresponding to the expected size of this compound indicates a non-aggregated sample. The presence of larger peaks indicates aggregation. The polydispersity index (PDI) is a measure of the heterogeneity of the sample; a PDI below 0.2 is generally considered monodisperse.[23]
-
Protocol 3: Quantifying Amyloid-like Aggregates with Thioflavin T (ThT) Assay
This assay is used to detect the formation of β-sheet-rich aggregates, which are characteristic of amyloid fibrils.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in dH₂O and filter it through a 0.2 µm syringe filter. This stock should be stored in the dark.
-
On the day of use, dilute the ThT stock to a working concentration of 20-25 µM in the assay buffer (e.g., phosphate buffer, pH 7.0).[24]
-
-
Assay Procedure (in a 96-well black plate):
-
Add your this compound sample (e.g., 50 µM) to the wells.
-
Add the ThT working solution to each well.
-
Incubate the plate at a desired temperature (e.g., 37°C) with intermittent shaking to induce aggregation.[25]
-
-
Fluorescence Measurement:
-
Data Interpretation:
-
An increase in fluorescence intensity over time indicates the formation of amyloid-like aggregates.
-
Visualizations
Caption: Potential degradation pathways of this compound during storage.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. westbioscience.com [westbioscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Stabilization of a recombinant ricin toxin A subunit vaccine through lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short- and long-term stability study of lyophilized solid lipid nanoparticles for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thioflavin T spectroscopic assay [assay-protocol.com]
- 7. Thermal inactivation reaction rates for ricin are influenced by pH and carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal inactivation of ricin using infant formula as a food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound from Adenia volkensii Harms (kilyambiti plant), a type 2 ribosome-inactivating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and prevention of antibody disulfide bond reduction during cell culture manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. conservancy.umn.edu [conservancy.umn.edu]
- 20. static.igem.wiki [static.igem.wiki]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 23. diva-portal.org [diva-portal.org]
- 24. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Immunogenicity of Volkensin-Based Immunotoxins
Welcome to the technical support center for researchers developing Volkensin-based immunotoxins. This resource provides detailed guidance to anticipate, troubleshoot, and minimize the immunogenicity of these potent therapeutic agents.
Frequently Asked Questions (FAQs)
Section 1: Understanding Immunogenicity
Q1: What is immunogenicity and why is it a primary concern for this compound-based immunotoxins?
A: Immunogenicity is the propensity of a therapeutic protein to trigger an immune response in the host, leading to the formation of anti-drug antibodies (ADAs). Because this compound is a plant-derived protein, it is recognized as foreign by the human immune system.[1][2][3] This immune response can have several negative consequences:
-
Neutralization: ADAs can bind to the immunotoxin and block its therapeutic activity.[4]
-
Accelerated Clearance: The formation of immune complexes can lead to rapid removal of the immunotoxin from circulation, reducing its effective dose and half-life.
-
Adverse Events: In some cases, immune responses can lead to hypersensitivity reactions or other safety concerns.[5]
-
Treatment Limitation: High ADA titers can prevent re-administration of the therapeutic, limiting its long-term efficacy.
Q2: What are the key drivers of the immune response against this compound immunotoxins?
A: The immune response is primarily driven by the presence of specific peptide sequences within the this compound protein that are recognized by the host's immune cells. These are categorized as:
-
B-cell epitopes: Regions on the surface of the protein that are recognized by B-cell receptors, leading to the production of antibodies.[6]
-
T-cell epitopes: Peptide fragments of the protein that, after being processed by antigen-presenting cells (APCs), are presented by Major Histocompatibility Complex class II (MHC-II) molecules to T-helper cells.[4] Activation of these T-cells is crucial for initiating a strong, long-lasting antibody response.[7][8][9]
Section 2: De-immunization Strategies
Q3: What are the main strategies for reducing the immunogenicity of my this compound immunotoxin?
A: The primary goal is to make the immunotoxin "stealthier" to the immune system. The main strategies, often used in combination, are protein engineering to remove epitopes and chemical modification to shield them.[10][11]
-
Epitope Removal (De-immunization): This involves identifying and modifying B-cell and T-cell epitopes through site-directed mutagenesis.[3][12] The process typically follows a computational and experimental cycle to find mutations that disrupt immune recognition without compromising the toxin's cytotoxic activity.[4][13]
-
PEGylation: This involves covalently attaching polyethylene glycol (PEG) chains to the immunotoxin. PEGylation can mask surface epitopes from immune surveillance and increase the molecule's size, which prolongs its circulation time by reducing renal clearance.[2][14][15][16]
Q4: How do I identify potential T-cell epitopes in the this compound sequence?
A: Identifying T-cell epitopes is a critical first step in de-immunization. This is a multi-step process:
-
In Silico Prediction: Use computational algorithms (e.g., EpiMatrix, PROPRED) to screen the amino acid sequence of this compound for peptides with a high probability of binding to various human MHC-II alleles.[4][8] This creates a map of potential "immunogenic hotspots."
-
In Vitro Validation: Synthesize the predicted peptide epitopes and test their ability to elicit a T-cell response using peripheral blood mononuclear cells (PBMCs) from a diverse pool of human donors. Common assays include the enzyme-linked immunosorbent spot (ELISpot) assay, which measures cytokine release (like IL-2 or IFN-γ), and T-cell proliferation assays.[12]
Q5: Once I've identified immunogenic epitopes, how do I remove them without losing cytotoxic function?
A: This requires a careful balancing act between reducing immunogenicity and preserving the protein's structure and function.[1][13]
-
Structure-Guided Mutagenesis: Analyze the 3D structure of this compound to identify which residues within an epitope are critical for MHC binding versus those essential for protein folding or enzymatic activity.[17] Often, residues that anchor the peptide into the MHC binding groove are the primary targets for mutation.[8][9]
-
Conservative Substitutions: Introduce mutations that are predicted to disrupt MHC binding while being structurally conservative (e.g., substituting a bulky hydrophobic residue for a smaller one).
-
Iterative Testing: Create a panel of mutant this compound variants. Each variant must be expressed, purified, and then tested for both reduced immunogenicity (using T-cell assays) and retained cytotoxic activity (using cell viability assays). This iterative process helps identify the optimal set of "silencing" mutations.[18]
Troubleshooting Guides
Guide 1: High Anti-Drug Antibody (ADA) Titers Observed in Preclinical Models
-
Problem: Your modified this compound immunotoxin still elicits a strong antibody response in vivo.
| Step | Action | Rationale & Details |
| 1. Characterize the ADA Response | Perform an ADA isotyping and neutralization assay. | Determine if the ADAs are neutralizing (i.e., they inhibit the immunotoxin's function) or non-neutralizing. Understanding the nature of the response informs the risk. A neutralizing ADA is a more significant barrier to clinical success. |
| 2. Re-evaluate T-cell Epitopes | Use serum from immunized animals to re-screen your peptide library. | The initial in silico prediction or in vitro screening may have missed dominant epitopes specific to the in vivo context. This helps identify any remaining immunogenic hotspots that need to be addressed. |
| 3. Investigate B-cell Epitopes | Map conformational B-cell epitopes using techniques like phage display with patient-derived antibodies or by testing binding of ADAs to a panel of this compound mutants with surface residue substitutions.[2][6] | While T-cell help is critical, direct recognition by B-cells initiates the antibody response. High immunogenicity might stem from highly accessible and immunodominant B-cell epitopes that were not altered by T-cell epitope mutations. |
| 4. Consider Combination Therapy | Evaluate the co-administration of an immunosuppressive agent. | For highly immunogenic constructs, transient immunosuppression (e.g., with rapamycin) can help induce tolerance and blunt the ADA response, allowing the immunotoxin to perform its function.[1][3] |
Guide 2: Reduced Cytotoxic Activity After De-immunizing Mutations
-
Problem: Your engineered this compound variant shows low immunogenicity but has lost significant cell-killing potency.
| Step | Action | Rationale & Details |
| 1. Confirm Protein Folding & Stability | Perform biophysical characterization (e.g., circular dichroism, differential scanning calorimetry). | The mutations may have disrupted the global fold or stability of the this compound A-chain, impairing its catalytic activity. |
| 2. Assess Ribosomal Inactivation | Test the mutant's enzymatic activity in a cell-free rabbit reticulocyte lysate protein synthesis inhibition assay.[19] | This directly measures the core function of the toxin—its ability to inactivate ribosomes. It isolates the catalytic step from cell binding and entry, pinpointing where the functional loss occurred. |
| 3. Re-evaluate Mutation Sites | Use molecular modeling to analyze the structural impact of the mutations.[17] | The mutations, while intended to disrupt MHC binding, may have inadvertently altered key residues in the active site or regions critical for conformational changes required for its enzymatic function. |
| 4. Design Alternative Mutations | Return to the epitope analysis and select different residues within the same epitope to mutate. | Choose residues that are less critical for the protein's structure. Often, mutating a secondary anchor residue can reduce MHC binding sufficiently without a major functional penalty. |
Visualizations
Caption: Workflow for developing a de-immunized this compound immunotoxin.
Caption: Signaling pathway of this compound-induced cell death.
Caption: Logical flow for troubleshooting high immunogenicity.
Key Experimental Protocols
Protocol 1: In Vitro T-Cell Epitope Validation (ELISpot Assay)
-
Objective: To measure the T-cell response (via IL-2 or IFN-γ production) to predicted this compound peptide epitopes.
-
Materials:
-
Cryopreserved human PBMCs from a diverse panel of donors.
-
Complete RPMI-1640 medium.
-
Synthetic overlapping peptides (15-mers overlapping by 11 amino acids) spanning the this compound sequence.
-
Human IL-2 or IFN-γ ELISpot plates and reagents.
-
Positive control (e.g., Phytohaemagglutinin, PHA).
-
Negative control (medium alone).
-
-
Methodology:
-
Thaw and culture PBMCs for a 14-day proliferation phase in the presence of a low concentration of the whole this compound immunotoxin to expand antigen-specific T-cells.[18]
-
Coat a pre-wetted ELISpot plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI-1640 + 10% FBS for 2 hours.
-
Add the expanded PBMCs to the wells.
-
Add individual synthetic peptides (or pools) to the appropriate wells at a final concentration of 5-10 µg/mL.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
Wash the plate and add the biotinylated detection antibody for 2 hours.
-
Wash and add Streptavidin-Alkaline Phosphatase for 1 hour.
-
Wash and add the substrate solution. Stop the reaction when distinct spots emerge.
-
Dry the plate and count the spots using an automated ELISpot reader. A response is considered positive if the spot count is significantly higher than the negative control.
-
Protocol 2: Anti-Drug Antibody (ADA) Detection (Bridging ELISA)
-
Objective: To detect and quantify ADAs against the this compound immunotoxin in serum samples.
-
Materials:
-
High-binding 96-well microplates.
-
Biotinylated this compound immunotoxin.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
Serum samples from immunized and control animals/patients.
-
Wash buffer (PBS + 0.05% Tween-20).
-
Assay buffer (PBS + 1% BSA).
-
TMB substrate.
-
Stop solution (1M H2SO4).
-
-
Methodology:
-
Coat the microplate with non-biotinylated this compound immunotoxin (1-2 µg/mL) overnight at 4°C.
-
Wash the plate and block with assay buffer for 2 hours.
-
Add diluted serum samples to the wells and incubate for 2 hours. ADAs present in the serum will bind to the coated immunotoxin.
-
Wash the plate thoroughly to remove unbound serum components.
-
Add biotinylated this compound immunotoxin to the wells and incubate for 1 hour. This will "bridge" with the bound ADA, forming a complex.
-
Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate and add TMB substrate.
-
Stop the reaction and read the absorbance at 450 nm. The signal intensity is proportional to the amount of ADA in the sample.
-
References
- 1. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity of therapeutic recombinant immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. abzena.com [abzena.com]
- 6. Reducing the immunogenicity of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nibn.co.il [nibn.co.il]
- 8. De-immunization of therapeutic proteins by T-cell epitope modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic protein deimmunization by T-cell epitope removal: antigen-specific immune responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pnas.org [pnas.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Structural analysis of toxic this compound, a type 2 ribosome inactivating protein from Adenia volkensii Harm (kilyambiti plant): molecular modeling and surface analysis by computational methods and limited proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recombinant immunotoxin for cancer treatment with low immunogenicity by identification and silencing of human T-cell epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
Volkensin-Antibody Conjugate Technical Support Center
Welcome to the technical support center for troubleshooting the conjugation of Volkensin to antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for creating and troubleshooting this compound-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ADC development?
This compound is a highly potent Type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii.[1][2][3] It consists of two disulfide-linked polypeptide chains: an A chain with N-glycosidase activity that inhibits protein synthesis by depurinating ribosomal RNA, and a B chain that is a galactose-specific lectin facilitating cell surface binding and internalization.[1][2][4] Its extreme cytotoxicity makes it a powerful payload for ADCs, which aim to deliver potent toxins specifically to target cells, such as cancer cells.
Q2: What are the primary reactive groups on this compound and antibodies for conjugation?
The most common reactive groups on antibodies for conjugation are the primary amines in lysine residues and the sulfhydryl groups from reduced cysteine residues in the hinge region.[] this compound, being a protein, also possesses lysine residues with primary amines and contains two free cysteinyl residues that could potentially be targeted for conjugation.[3][6] The choice of conjugation chemistry will depend on the desired site of attachment and the required stability of the linker.
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound-ADC?
The optimal drug-to-antibody ratio (DAR) for any ADC, including those with this compound, is a critical parameter that must be empirically determined. It represents a balance between efficacy and safety. A low DAR may not be potent enough, while a high DAR can lead to increased toxicity, faster clearance, and a higher tendency for aggregation.[7] For many ADCs, a DAR of 2 to 4 is considered optimal.[7] However, with hydrophilic linkers, higher DARs may be achievable without compromising the physicochemical properties of the conjugate.[7]
Q4: How does a this compound-ADC enter the target cell and exert its cytotoxic effect?
A this compound-ADC binds to a specific antigen on the surface of a target cell via its antibody component. The ADC-antigen complex is then internalized, typically through endocytosis.[8][9] Once inside the cell, the ADC is trafficked to intracellular compartments, often lysosomes.[8][9] The linker connecting this compound to the antibody is designed to be cleaved in this intracellular environment, releasing the active this compound. The released this compound A-chain then translocates to the cytosol, where it enzymatically inactivates ribosomes, leading to a complete shutdown of protein synthesis and subsequent apoptotic cell death.[1][2] Studies have shown that this compound is rapidly localized to the Golgi apparatus, which is a crucial step for its cytotoxic activity.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to antibodies.
| Problem | Potential Cause | Recommended Solution | Relevant Data/Considerations |
| Low or No Conjugation | Inactive crosslinker or this compound. | Ensure crosslinkers are stored correctly (e.g., desiccated at -20°C) and are not expired. Verify the activity of this compound if possible. | NHS-esters are moisture-sensitive and hydrolyze at high pH. Maleimides can hydrolyze at pH > 7.5.[10] |
| Interfering substances in antibody or this compound buffer. | Buffers containing primary amines (e.g., Tris, glycine) will compete with lysine conjugation.[10][11] Azide is also a common interferent. Perform buffer exchange into an amine-free buffer (e.g., PBS, pH 7.2-7.4) before conjugation.[12] | ||
| Suboptimal reaction conditions (pH, temperature, time). | Optimize the pH for the chosen chemistry (e.g., pH 7.2-8.5 for NHS esters; pH 6.5-7.5 for maleimides).[][10] Optimize reaction time and temperature as recommended in the protocol. | See detailed protocols below. | |
| Inaccessible reactive groups on the antibody or this compound. | Consider altering the conjugation strategy (e.g., from lysine to cysteine conjugation) or using a linker with a longer spacer arm to improve accessibility. | Protein folding can make some reactive sites inaccessible.[13] | |
| ADC Aggregation | High hydrophobicity of the conjugate. | This is a common issue with ADCs, especially at high DARs.[7] Reduce the molar excess of this compound-linker during conjugation to target a lower DAR. Consider using a hydrophilic linker (e.g., containing PEG).[7] | |
| Unfavorable buffer conditions. | Ensure the pH of the final formulation buffer is not close to the isoelectric point (pI) of the ADC. Screen different buffer systems and excipients (e.g., arginine, sucrose, polysorbate) to improve stability. | ||
| Stress during conjugation or purification. | Avoid vigorous mixing and high temperatures. Use appropriate purification methods like size-exclusion chromatography (SEC) to remove aggregates.[14][15] | ||
| Low Yield of Purified ADC | Loss of conjugate during purification. | Choose a purification method that effectively separates the conjugate from unconjugated antibody and free this compound-linker, while minimizing loss. SEC is a common and gentle method.[14][15] Affinity chromatography (e.g., Protein A) can also be used, but ensure the conjugation does not interfere with binding.[16] | |
| Precipitation of the conjugate. | This can be a result of aggregation. Address the potential causes of aggregation mentioned above. Work with lower concentrations of the ADC if possible. | ||
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variability in starting materials. | Ensure consistent quality and concentration of the antibody and this compound-linker for each conjugation reaction. | |
| Lack of precise control over reaction parameters. | Tightly control pH, temperature, and reaction time. Small variations can significantly impact the final DAR. | ||
| Incomplete reduction of antibody (for cysteine conjugation). | Ensure the reducing agent (e.g., TCEP) is fresh and used at the optimal concentration and incubation time to achieve the desired number of free thiols.[] | A 10-20 fold molar excess of TCEP is a common starting point for antibody reduction.[7] |
Experimental Protocols
Protocol 1: Two-Step Cysteine-Based Conjugation via a Maleimide Linker
This is a common method for creating more homogeneous ADCs by targeting the interchain disulfide bonds of the antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2)
-
This compound
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Heterobifunctional crosslinker (e.g., SMCC: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Buffers: Conjugation Buffer A (e.g., PBS with 1 mM EDTA, pH 7.0), Conjugation Buffer B (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Sephadex G-25)
-
Purification system (e.g., SEC-HPLC)
Methodology:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 2-10 mg/mL in Conjugation Buffer A.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 30-60 minutes.
-
Immediately remove excess TCEP using a desalting column equilibrated with Conjugation Buffer A.
-
-
This compound Activation with SMCC:
-
Dissolve this compound in Conjugation Buffer B.
-
Dissolve SMCC in anhydrous DMSO to a concentration of 10 mM.
-
Add a 10-20 fold molar excess of the dissolved SMCC to the this compound solution.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer A.
-
-
Conjugation of Activated this compound to Reduced Antibody:
-
Immediately mix the reduced antibody with the SMCC-activated this compound at a molar ratio of approximately 1:3 to 1:5 (antibody to this compound). This ratio should be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a final concentration of 1 mM N-acetylcysteine to block any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the conjugate using Size Exclusion Chromatography (SEC) with a column equilibrated in a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect fractions and analyze by SDS-PAGE and UV spectrophotometry to identify and pool the fractions containing the purified conjugate.
-
-
Characterization:
-
Determine the final protein concentration (e.g., by A280).
-
Assess the DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Analyze the purity and aggregation state by SEC-HPLC.
-
Protocol 2: Lysine-Based Conjugation via an NHS-Ester Linker
This method is simpler but results in a more heterogeneous mixture of conjugates.
Materials:
-
Antibody (in amine-free, e.g., borate or phosphate buffer, pH 8.0-8.5)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Buffers: Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0), Conjugation Buffer (amine-free, pH 7.4)
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Purification system (e.g., SEC-HPLC)
Methodology:
-
This compound Activation:
-
Dissolve this compound in Activation Buffer to a concentration of 1 mg/mL.
-
Add a 10-fold molar excess of EDC to the this compound solution.
-
Immediately add NHS to a final concentration of 5 mM.
-
Incubate for 15 minutes at room temperature.
-
Remove unreacted EDC and by-products using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Antibody:
-
Prepare the antibody at 2-10 mg/mL in a buffer at pH 8.0-8.5.
-
Add the activated this compound-NHS ester to the antibody solution. A starting molar excess of 10:1 (this compound:antibody) can be used and should be optimized.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as hydroxylamine to a final concentration of 10 mM, to stop the reaction.
-
-
Purification and Characterization:
-
Follow steps 5 and 6 from Protocol 1 to purify and characterize the ADC.
-
Visualizations
Experimental Workflow for Cysteine-Based Conjugation
Caption: Workflow for cysteine-based conjugation of this compound to an antibody.
This compound's Mechanism of Action and Apoptotic Signaling
Caption: this compound-ADC cellular uptake and induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Adenia volkensii Harms (kilyambiti plant), a type 2 ribosome-inactivating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abrin Immunotoxin: Targeted Cytotoxicity and Intracellular Trafficking Pathway | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Interaction of this compound with HeLa cells: binding, uptake, intracellular localization, degradation and exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. nanocomposix.com [nanocomposix.com]
- 13. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibody purification | Abcam [abcam.com]
Technical Support Center: Quality Control for Purified Volkensin Preparations
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the quality control (QC) of purified Volkensin preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties? A1: this compound is a highly toxic Type II ribosome-inactivating protein (RIP) derived from the roots of Adenia volkensii.[1][2][3] It is a glycoprotein with a molecular weight of approximately 62 kDa.[1][2] It consists of two polypeptide chains linked by a disulfide bond: an enzymatic A-chain (~29 kDa) and a cell-binding (lectin) B-chain (~36 kDa).[1][2][4]
Q2: What is the mechanism of action for this compound's toxicity? A2: The B-chain of this compound binds to galactose-containing glycoproteins on the cell surface, which facilitates the toxin's entry into the cell.[1] The A-chain is then translocated into the cytosol where it functions as an N-glycosidase, removing a specific adenine residue (A4324) from the 28S rRNA of the large ribosomal subunit.[1][5] This irreversible modification inactivates the ribosome, leading to a complete halt of protein synthesis and subsequent cell death.[1][5]
Q3: What are the critical quality control assays for a purified this compound preparation? A3: A comprehensive QC panel for this compound should assess four key attributes:
-
Purity and Integrity: To ensure the preparation is free from contaminants and that the protein is intact. The primary method is SDS-PAGE.
-
Identity: To confirm that the purified protein is indeed this compound. The gold-standard method is mass spectrometry (LC-MS/MS).
-
Activity: To measure the specific enzymatic function of the A-chain. This is typically done using an in vitro translation inhibition assay.[2]
-
Potency: To quantify the overall biological toxicity of the molecule. This is assessed using a cell-based cytotoxicity assay.
Q4: Why is my purified this compound showing low toxicity in cell-based assays? A4: Low potency can result from several factors:
-
Protein Degradation: The A-chain or B-chain may be proteolytically cleaved. Check integrity using SDS-PAGE under both reducing and non-reducing conditions.
-
Improper Refolding: If the protein was purified from inclusion bodies, it may not have refolded correctly, leading to a non-functional conformation.[4]
-
Oxidation: Critical residues or the inter-chain disulfide bond may be oxidized.
-
Aggregation: The protein may have aggregated, masking the B-chain's binding site.
-
Assay Issues: The cell line used may have low sensitivity, or there could be issues with assay reagents or protocols.
Quality Control Data Summary
Quantitative data from QC assays should be documented clearly for each batch. Below are template tables for summarizing typical results.
Table 1: Batch Release Specifications for Purified this compound
| Parameter | Method | Specification | Example Result |
| Purity | Reducing SDS-PAGE | ≥ 95% | 96.5% |
| Identity | LC-MS/MS | Peptide sequence coverage ≥ 70% for A & B chains | 85% Coverage |
| Concentration | A280 Spectrophotometry | 0.9 - 1.1 mg/mL | 1.02 mg/mL |
| Activity (IC₅₀) | In Vitro Translation Assay | ≤ 10 ng/mL | 4.5 ng/mL |
| Potency (IC₅₀) | Cell-Based Cytotoxicity Assay | ≤ 5 ng/mL (on HeLa cells) | 1.8 ng/mL |
| Endotoxin | LAL Assay | < 5 EU/mg | < 1.0 EU/mg |
Troubleshooting Guides
This section addresses specific problems that may be encountered during the QC process.
Issue 1: Problems with SDS-PAGE Purity Analysis
Q: My SDS-PAGE gel shows multiple unexpected bands. What could be the cause? A: This is a common issue with several potential causes. Refer to the troubleshooting logic diagram below and consider the following:
-
Too many bands: This often indicates sample contamination or degradation.[6]
-
Cause: Proteolysis during purification or storage.
-
Solution: Ensure protease inhibitors are used throughout the purification process. Store the purified protein in appropriate buffers and at -80°C.
-
Cause: Contaminating proteins from the expression host.
-
Solution: Optimize the purification protocol. Consider adding an additional chromatography step (e.g., ion exchange) after affinity purification.
-
-
Smeared bands: This suggests protein aggregation, overloading, or issues with the gel run.[6][7]
-
Cause: Sample overloading.
-
Solution: Quantify your protein accurately and load a lower amount (typically 10-15 µg per well is a good starting point).[6]
-
Cause: High voltage during electrophoresis.
-
Solution: Reduce the voltage and run the gel for a longer period, especially in a cold room or with a cooling system to prevent overheating.[7][8]
-
Cause: Improper sample preparation (incomplete denaturation).
-
Solution: Ensure the sample buffer contains sufficient SDS and a reducing agent. Heat samples adequately (e.g., 95°C for 5 minutes) before loading.[8][9]
-
-
"Smiling" or distorted bands: This is usually due to technical issues with the electrophoresis run.
-
Cause: Uneven heat distribution across the gel.
-
Solution: Run the gel at a lower voltage to minimize heat generation.[7] Ensure the electrophoresis tank has adequate and evenly distributed running buffer.
-
Cause: Uneven gel polymerization.
-
Solution: Ensure the gel solution is mixed thoroughly and allowed to polymerize completely on a level surface before use.[8][10]
-
Issue 2: Inconsistent Cytotoxicity Assay Results
Q: I am seeing high variability between wells in my cell-based potency assay. Why? A: High variability can undermine the accuracy of your IC₅₀ value.
-
Cause: Inconsistent cell seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating rows to prevent settling.
-
Cause: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the plate, as they are prone to evaporation. Fill these wells with sterile PBS or media instead.
-
Cause: Pipetting errors during toxin dilution.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Pre-wet pipette tips before dispensing viscous protein solutions.
-
Cause: Cell health issues.
-
Solution: Only use cells that are in the logarithmic growth phase and show high viability (>95%). Do not let cells become over-confluent before the assay.[11]
Visualizations: Workflows and Pathways
Caption: General experimental workflow for the quality control of a purified this compound batch.
Caption: Mechanism of action for this compound, from cell binding to apoptosis induction.
Caption: Troubleshooting logic for common issues observed during SDS-PAGE analysis.
Experimental Protocols
Protocol 1: Purity and Integrity by SDS-PAGE
This protocol assesses the purity of the this compound preparation and the integrity of its A and B subunits.
Materials:
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer (e.g., MOPS or MES)
-
Sample loading buffer (e.g., Laemmli buffer) with and without a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue stain or equivalent
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Dilute the purified this compound to a final concentration of 1 mg/mL in a suitable buffer.
-
Prepare two aliquots: one for reducing and one for non-reducing conditions.
-
To the "reducing" aliquot, add loading buffer containing a reducing agent.
-
To the "non-reducing" aliquot, add loading buffer without a reducing agent.
-
Heat the "reducing" sample at 95°C for 5-10 minutes. Do not heat the non-reducing sample excessively.[8]
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus and fill with running buffer.
-
Load 10-15 µg of each sample and the molecular weight standard into separate wells.
-
Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom.[7]
-
-
Staining and Analysis:
-
Stain the gel with Coomassie Blue for 1 hour.
-
Destain the gel until the background is clear and protein bands are sharp.
-
Image the gel and perform densitometry analysis to calculate the percentage purity.
-
-
Expected Results:
-
Reducing Gel: Two prominent bands should be visible at ~29 kDa (A-chain) and ~36 kDa (B-chain). Purity should be ≥95%.
-
Non-Reducing Gel: A single major band should be visible at ~62 kDa, representing the intact A-B dimer.
-
Protocol 2: Identity Confirmation by LC-MS/MS
This protocol provides definitive identification of the protein.
Materials:
-
DTT, iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid, acetonitrile (HPLC grade)
-
LC-MS/MS instrument
Procedure:
-
In-Solution Digestion:
-
Take approximately 20 µg of purified this compound.
-
Reduce disulfide bonds by adding DTT and incubating at 60°C for 1 hour.
-
Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[12]
-
Quench the digestion with formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase HPLC column.[12]
-
Elute peptides using a gradient of acetonitrile.
-
Introduce the eluting peptides into the mass spectrometer via electrospray ionization (ESI).[12]
-
The mass spectrometer will perform a survey scan (MS1) to measure peptide masses, followed by fragmentation of selected peptides (MS/MS) to obtain sequence information.[13][14]
-
-
Data Analysis:
-
Process the raw data using bioinformatics software.[12]
-
Search the generated MS/MS spectra against a protein database containing the this compound sequence.
-
Confirm identification based on high-confidence peptide matches and sequence coverage.
-
Protocol 3: Activity by In Vitro Translation Inhibition Assay
This assay measures the A-chain's ability to inhibit protein synthesis in a cell-free system.[2]
Materials:
-
Rabbit reticulocyte lysate or other commercial cell-free expression system.[15][16]
-
Reporter mRNA (e.g., Firefly Luciferase mRNA).
-
Amino acid mixture.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Reaction Setup:
-
Prepare a serial dilution of the purified this compound. A starting concentration of 1 µg/mL is recommended.
-
On ice, set up reactions in a 96-well plate. Each reaction should contain the cell-free lysate, amino acids, reporter mRNA, and a specific concentration of this compound (or buffer for the control).[17]
-
-
Incubation:
-
Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay substrate to each well.[17]
-
Immediately measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each this compound concentration relative to the no-toxin control.
-
Plot the inhibition curve and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of translation).
-
Protocol 4: Potency by Cell-Based Cytotoxicity Assay
This protocol measures the overall toxicity of this compound to live cells.
Materials:
-
A sensitive cell line (e.g., HeLa, Vero).
-
Complete cell culture medium.
-
96-well clear-bottom cell culture plates.
-
A viability assay reagent (e.g., CellTiter-Glo®, resazurin, or LDH release kit).[18]
-
Plate reader (luminometer, fluorometer, or spectrophotometer).
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 18-24 hours to allow cells to attach and resume growth.
-
-
Toxin Treatment:
-
Prepare a 10-point serial dilution of purified this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different this compound concentrations. Include a "no-toxin" control.
-
Incubate the plate for 48-72 hours.
-
-
Viability Measurement:
-
At the end of the incubation, add the chosen viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal using the appropriate plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the no-toxin control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of this compound that causes 50% cell death).
-
References
- 1. mmsl.cz [mmsl.cz]
- 2. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. goldbio.com [goldbio.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. SDS-PAGE Troubleshooting: Why Are My Protein Bands Fuzzy? [synapse.patsnap.com]
- 10. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assay Protocol [protocols.io]
- 12. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 13. allumiqs.com [allumiqs.com]
- 14. medium.com [medium.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. In vitro research method for screening inhibitors of protein translation [norecopa.no]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Contamination Control in Toxin Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) to address cell culture contamination issues encountered during toxin experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture?
The primary categories of cell culture contamination are biological and chemical.[1]
-
Biological Contaminants: These include bacteria, yeasts, molds, mycoplasma, and viruses.[1][2] Cross-contamination with other cell lines is also a significant biological contamination issue.[3]
-
Chemical Contaminants: These are non-living substances that can adversely affect cell cultures. Examples include impurities in media or reagents, endotoxins, plasticizers, detergents, and residual disinfectants.[2][4][5]
Q2: How can I visually identify common biological contaminants?
-
Bacteria: Often appear as small, moving, rod-shaped or spherical particles under a microscope. The culture medium may quickly turn yellow due to rapid acidification and become cloudy.[2][4]
-
Yeast: Can be seen as individual round or oval particles that may be budding. The medium may also turn yellow over time but might remain clear in the initial stages of contamination.[4]
-
Mold (Fungi): Appear as filamentous, thread-like structures (hyphae) and may form dense clusters of spores.[4] Fungal colonies might be visible floating on the surface of the medium.[6]
Q3: Why is Mycoplasma contamination a particular concern in toxin experiments?
Mycoplasma is a significant issue for several reasons:
-
Stealthy Nature: Mycoplasma is very small, lacks a cell wall, and often does not cause visible turbidity or pH changes in the early stages, making it difficult to detect by routine microscopy.[2][6]
-
Altered Cellular Functions: It can significantly alter cell physiology, including metabolism, growth rates, gene expression, and membrane antigenicity, without killing the cells.[1][7]
-
Impact on Assay Results: Mycoplasma can interfere with cytotoxicity assays. For example, some species can metabolize assay reagents like the tetrazolium salts used in MTT assays, leading to false results suggesting increased resistance to a toxin.[1][8]
Q4: Can I use antibiotics to prevent contamination?
While antibiotics are sometimes used as a preventive measure, their routine use is generally discouraged.[9]
-
Masking Low-Level Contamination: Antibiotics can hide underlying low-level bacterial or mycoplasma infections, which can still affect experimental results.[9]
-
Development of Resistance: Continuous use can lead to the development of antibiotic-resistant microbial strains.[9]
-
Cellular Alterations: Some antibiotics can affect cell behavior and gene expression even at low concentrations.[9][10]
Q5: How often should I test for Mycoplasma?
Routine Mycoplasma screening is crucial. It is recommended to test cultures every one to two months, especially in shared laboratory environments.[4][9] All new cell lines should be quarantined and tested before being introduced into the general lab.[11]
Troubleshooting Guides
Issue 1: Sudden Turbidity and pH Drop in Culture Medium
Possible Cause: Bacterial Contamination.[12]
Troubleshooting Steps:
-
Immediate Action: Isolate the contaminated flask(s) to prevent cross-contamination.
-
Microscopic Examination: Observe the culture under a phase-contrast microscope at high magnification to confirm the presence of bacteria (small, motile particles).[2]
-
Decision:
-
Irreplaceable Cultures: For extremely valuable cultures, you may attempt to wash the cells with PBS and treat them with a high concentration of an appropriate antibiotic cocktail. However, this is a temporary solution and not recommended for routine work.[4]
-
Standard Cultures: The best practice is to discard the contaminated culture immediately.[4]
-
-
Decontamination:
-
Review Procedures: Re-evaluate your aseptic technique and ensure all reagents and media are sterile.
Issue 2: Cells are Growing Slowly, and Morphology has Changed, but the Medium is Clear
Possible Cause: Mycoplasma Contamination.[7][12]
Troubleshooting Steps:
-
Isolate: Quarantine the suspected culture and any other cultures it may have come into contact with.
-
Detection Test: Perform a specific Mycoplasma detection test. Common methods include:
-
Decision:
-
If Positive: The recommended course of action is to discard the contaminated cell line and start a new culture from a frozen stock that has tested negative.
-
For Irreplaceable Lines: Treatment with specific anti-mycoplasma agents (e.g., tetracyclines, macrolides) is possible, but the cells should be re-tested after treatment to confirm elimination.[14][15] Be aware that treatment can be stressful for the cells.
-
-
Preventative Action: Implement a routine Mycoplasma testing schedule for all cell lines in the lab.[4]
Issue 3: Fuzzy, Floating Structures or a Web-like Network in the Culture
Possible Cause: Fungal (Mold) Contamination.[12]
Troubleshooting Steps:
-
Confirmation: Visually inspect the flask for floating colonies or use a microscope to identify filamentous hyphae.[6]
-
Immediate Disposal: Fungal contamination is difficult to eliminate and spreads easily through airborne spores. Discard the contaminated culture immediately.[6]
-
Thorough Decontamination:
-
Source Investigation:
-
Inspect the laboratory environment for potential sources of mold, such as damp areas or contaminated equipment.
-
Ensure all reagents, especially those stored for long periods, are not contaminated.
-
Data Presentation
Table 1: Characteristics of Common Biological Contaminants
| Contaminant | Appearance in Culture | Typical Effect on Medium | Microscopic Appearance | Prevention Strategy |
| Bacteria | Rapidly spreading turbidity | Rapid drop in pH (yellow color)[2] | Small, motile, rod-shaped or cocci[2] | Strict aseptic technique, use of sterile reagents.[9] |
| Yeast | Turbidity in later stages | pH drop (yellow color)[4] | Oval or round, often budding[4] | Aseptic technique, regular incubator cleaning.[16] |
| Mold (Fungi) | Floating colonies, web-like filaments | pH may increase (pink color)[6] | Filamentous hyphae, spores[4] | Proper air filtration, avoid damp conditions.[9] |
| Mycoplasma | Usually no visible change | No significant pH change[2] | Not visible with a standard light microscope[11] | Routine testing, use of certified cell lines.[9] |
| Viruses | No visible change | No pH change | Not visible with a light microscope[6] | Use of virus-screened sera, quarantine new lines.[9] |
Table 2: Efficacy of Decontamination Methods (Qualitative)
| Method | Target Contaminant | Efficacy | Notes |
| Autoclaving | All Biological Contaminants | High | For disposal of contaminated materials.[14] |
| 70% Ethanol | Bacteria, Fungi | Moderate | Standard surface disinfectant.[9] |
| 10% Bleach | Bacteria, Fungi, Viruses | High | Corrosive to metal surfaces.[13] |
| Antibiotics | Bacteria, Mycoplasma | Variable | Risk of resistance and masking contamination.[9] |
| Antimycotics | Fungi (Yeast, Mold) | Variable | Can be toxic to cells.[4] |
| Heat Inactivation | Mycoplasma | Moderate | Placing cells at 41°C for 10 hours; stressful for cells.[14] |
Experimental Protocols
Protocol 1: Mycoplasma PCR Detection
This protocol provides a general workflow for detecting Mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new microcentrifuge tube. This will be your test sample.
-
-
DNA Extraction (if required by kit):
-
Follow the kit's instructions to extract DNA from the supernatant. This step lyses any Mycoplasma present and releases their DNA.
-
-
PCR Amplification:
-
Prepare the PCR master mix according to the kit's protocol. This typically includes a PCR buffer, dNTPs, primers specific to Mycoplasma 16S rRNA gene, and a DNA polymerase.
-
Add a small volume (e.g., 1-2 µL) of the extracted DNA or raw supernatant to the master mix.
-
Include a positive control (Mycoplasma DNA provided in the kit) and a negative control (sterile water).
-
-
Thermocycling:
-
Run the PCR reaction in a thermal cycler using the cycling conditions specified in the kit's manual.
-
-
Gel Electrophoresis:
-
Prepare a 1.5-2% agarose gel.
-
Load the PCR products (including controls) onto the gel.
-
Run the gel until the bands are adequately separated.
-
-
Result Interpretation:
-
Visualize the DNA bands under UV light.
-
A band of the expected size in your sample lane indicates a positive result for Mycoplasma contamination. The positive control should show a band, and the negative control should not.
-
Protocol 2: Sterility Testing of Culture Medium (Direct Inoculation)
This protocol is used to check for bacterial and fungal contamination in liquid reagents like culture media or serum.[17][18]
-
Materials:
-
Test medium/reagent.
-
Two types of sterile culture broth: Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria, and Tryptic Soy Broth (TSB) or Soybean Casein Digest Medium (SCDM) for aerobic bacteria and fungi.[18]
-
-
Procedure:
-
Work in a sterile biosafety cabinet.
-
Aseptically transfer a small volume (e.g., 1 mL) of the test medium into a tube containing at least 10 mL of FTM.
-
Aseptically transfer an equal volume of the test medium into a tube containing at least 10 mL of TSB/SCDM.
-
-
Incubation:
-
Observation:
-
Examine the tubes for turbidity (cloudiness) at regular intervals during the 14-day period.
-
-
Result Interpretation:
-
If turbidity appears in either broth, it indicates microbial contamination. The test sample is not sterile.
-
If both broths remain clear after 14 days, the sample is considered sterile.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and addressing cell culture contamination.
Caption: Experimental workflow for PCR-based Mycoplasma detection in cell cultures.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell contamination | Proteintech Group [ptglab.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. yeasenbio.com [yeasenbio.com]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 8. Falsification of tetrazolium dye (MTT) based cytotoxicity assay results due to mycoplasma contamination of cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 10. corning.com [corning.com]
- 11. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. nuaire.com [nuaire.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. eppendorf.com [eppendorf.com]
- 16. corning.com [corning.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. journals.asm.org [journals.asm.org]
long-term storage conditions for active Volkensin
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of active Volkensin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of active this compound?
For long-term storage, it is recommended to store active this compound at -80°C. While storage at -20°C is a viable option for shorter periods, -80°C is optimal for preserving its biological activity over extended durations. For short-term storage (a few days to a week), 4°C can be used, but this is not recommended for long-term preservation due to the increased risk of degradation and microbial growth.[1][2]
Q2: What is a suitable storage buffer for active this compound?
A common buffer for this compound and other ribosome-inactivating proteins (RIPs) is a phosphate-based buffer.[3] A recommended storage buffer is 20 mM Sodium Phosphate with 150 mM NaCl, at a pH of 7.2-7.4. The neutral pH helps maintain the native conformation and activity of the protein.
Q3: Should I add any stabilizing agents to the storage buffer?
Yes, for enhanced stability, especially during freeze-thaw cycles and long-term storage at -20°C or -80°C, the addition of a cryoprotectant is recommended. Glycerol at a final concentration of 25-50% is a common and effective cryoprotectant that helps to prevent the formation of ice crystals which can damage the protein's structure.[1]
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to protein aggregation and a significant loss of activity. After reconstituting lyophilized this compound or preparing a stock solution, it should be aliquoted into single-use volumes to be frozen.[1][2]
Q5: How should I reconstitute lyophilized this compound?
Lyophilized this compound should be reconstituted in a recommended buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4) to the desired concentration. Gently agitate to dissolve the powder completely. Avoid vigorous vortexing, which can cause denaturation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in cytotoxicity assays | 1. Improper long-term storage (e.g., at 4°C or -20°C for extended periods). 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect buffer pH or composition. 4. Protein degradation due to microbial contamination. | 1. Store aliquots at -80°C for long-term use. 2. Aliquot the stock solution into single-use vials before freezing. 3. Ensure the storage buffer is at a neutral pH (7.2-7.4) and contains appropriate salts (e.g., 150 mM NaCl). 4. Use sterile buffers and handle aseptically. Consider adding a bacteriostatic agent like 0.02% sodium azide for short-term storage at 4°C if necessary, but be aware of its toxicity in cell-based assays. |
| Precipitation observed in the this compound solution after thawing | 1. Protein aggregation due to improper freezing or thawing. 2. High protein concentration. 3. Incorrect buffer conditions. | 1. Thaw the frozen aliquots slowly on ice. Centrifuge the vial at a low speed to pellet any aggregates and use the supernatant. 2. If high concentrations are necessary, consider a buffer with a higher ionic strength or the addition of stabilizing excipients. 3. Verify the pH and salt concentration of your buffer. |
| Inconsistent results between experiments | 1. Variability in the number of freeze-thaw cycles. 2. Inaccurate pipetting of the highly potent toxin. 3. Degradation of the stock solution over time. | 1. Use a fresh, single-use aliquot for each experiment. 2. Use calibrated pipettes and appropriate techniques for handling small volumes of potent substances. 3. Regularly check the activity of your stock solution using a standard activity assay. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Active this compound
| Parameter | Condition | Rationale |
| Temperature | -80°C | Minimizes enzymatic degradation and molecular motion, preserving protein integrity for the longest duration.[1][2] |
| Buffer | 20 mM Sodium Phosphate, 150 mM NaCl | Phosphate buffer system provides good buffering capacity at neutral pH.[3] |
| pH | 7.2 - 7.4 | Maintains the native conformation and biological activity of this compound. |
| Additives | 25-50% Glycerol | Acts as a cryoprotectant to prevent damage from ice crystal formation during freezing.[1] |
| Aliquoting | Single-use volumes | Prevents repeated freeze-thaw cycles that lead to protein aggregation and loss of activity.[1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Materials:
-
Lyophilized this compound
-
Sterile 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4
-
Sterile polypropylene tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the required volume of the recommended storage buffer to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial or pipette up and down slowly to dissolve the protein completely. Avoid vigorous shaking or vortexing.
-
Allow the solution to sit at room temperature for 10-15 minutes to ensure complete dissolution.
-
Aliquot the reconstituted this compound into single-use, sterile polypropylene tubes.
-
For long-term storage, add sterile glycerol to a final concentration of 25-50% to the aliquots.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Activity using a Rabbit Reticulocyte Lysate Protein Synthesis Inhibition Assay
-
Materials:
-
Rabbit Reticulocyte Lysate (commercially available kit)
-
[35S]-Methionine
-
This compound stock solution (and serial dilutions)
-
Control protein (e.g., BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the appropriate buffer.
-
In a microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture (lacking methionine), and [35S]-Methionine according to the manufacturer's instructions.
-
Add a small volume of the this compound dilution or control protein to the reaction mixture.
-
Incubate the reaction at 30°C for 60-90 minutes to allow for protein synthesis.
-
Stop the reaction by adding an excess of cold 10% TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with 5% TCA and then with ethanol to remove unincorporated [35S]-Methionine.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration compared to the control. The IC50 value (concentration of this compound that inhibits protein synthesis by 50%) can then be determined.
-
Mandatory Visualization
Caption: Intracellular trafficking and mechanism of action of this compound.
Caption: Troubleshooting workflow for experiments involving active this compound.
References
Technical Support Center: Mitigating Non-Specific Binding of Volkensin B-Chain
Welcome to the technical support center for Volkensin B-chain. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound B-chain and why does it exhibit non-specific binding?
A1: this compound is a type 2 ribosome-inactivating protein (RIP) composed of a catalytic A-chain and a cell-binding B-chain.[1][2] The this compound B-chain is a lectin, a type of protein that binds to specific carbohydrate structures.[1][3] Specifically, it binds to galactose residues present on glycoproteins and glycolipids on the surface of cells.[1] This inherent lectin activity is the primary cause of non-specific binding, as the B-chain can attach to unintended targets that display these common sugar moieties.
Q2: I am observing high background noise in my assay. What are the likely causes?
A2: High background is a common issue and can stem from several factors:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all unoccupied binding sites on your solid phase (e.g., ELISA plate, Western blot membrane).
-
Suboptimal Reagent Concentrations: The concentration of this compound B-chain or detection antibodies may be too high, leading to increased non-specific interactions.
-
Insufficient Washing: Unbound reagents may not be adequately removed during wash steps.
-
Hydrophobic or Electrostatic Interactions: Besides its lectin activity, the protein may engage in other low-affinity interactions with surfaces or other proteins.
Q3: What are the general strategies to reduce non-specific binding?
A3: Several strategies can be employed:
-
Optimize Blocking Conditions: Experiment with different blocking agents, concentrations, and incubation times.
-
Adjust Buffer Composition: Modifying the pH or increasing the salt concentration of your buffers can disrupt non-specific electrostatic interactions.[4]
-
Include Additives: Low concentrations of non-ionic surfactants (e.g., Tween 20) can help reduce hydrophobic interactions.[4]
-
Competitive Inhibition: Introduce a high concentration of a simple sugar that the this compound B-chain specifically binds to, such as galactose or lactose. This will competitively inhibit its binding to non-target sites.
-
Protein Engineering: For advanced applications, consider site-directed mutagenesis to reduce the affinity of the carbohydrate-binding sites.
Troubleshooting Guides
High Background in ELISA
Problem: You are experiencing uniformly high background signal across your ELISA plate in an assay involving this compound B-chain.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in this compound B-chain assays.
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | May cross-react with some antibodies; contains glycoproteins that could interact with lectins.[5] |
| Non-fat Dry Milk / Casein | 3-5% (w/v) | Cost-effective, very effective at blocking.[6] | Contains biotin and phosphoproteins, which can interfere with certain detection systems. Not recommended for lectin assays due to high glycoprotein content. |
| Fish Gelatin | 0.1-0.5% (w/v) | Low cross-reactivity with mammalian antibodies. | May be less effective than BSA or milk in some cases. |
| Synthetic Polymers (e.g., PVA, PEG) | Varies | Protein-free, reducing the risk of cross-reactivity. Particularly useful for lectin-based assays.[5] | Can be more expensive and may require more optimization. |
Experimental Protocols
Protocol 1: Standard Blocking Procedure for ELISA
This protocol provides a starting point for blocking microplates to reduce non-specific binding of this compound B-chain.
Materials:
-
96-well microplate
-
Blocking Buffer (e.g., 3% BSA in PBS with 0.05% Tween 20, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20, pH 7.4)
Procedure:
-
After coating the plate with your capture molecule and washing, add at least 200 µL of Blocking Buffer to each well.
-
Ensure the entire surface of each well is covered.
-
Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Aspirate the Blocking Buffer from the wells.
-
Wash the plate 3-5 times with at least 300 µL of Wash Buffer per well.
-
The plate is now blocked and ready for the addition of your samples containing this compound B-chain.
Protocol 2: Competitive Inhibition with Galactose
This protocol describes how to use a competing sugar to specifically block the lectin-binding activity of this compound B-chain.
Materials:
-
D-Galactose (or Lactose)
-
Sample Diluent (compatible with your assay, e.g., your optimized blocking buffer)
-
This compound B-chain stock solution
Procedure:
-
Prepare a high-concentration stock solution of D-Galactose (e.g., 1 M in water).
-
Prepare your working solutions of this compound B-chain in a Sample Diluent that also contains a final concentration of 50-100 mM D-Galactose.
-
Incubate the this compound B-chain in the galactose-containing buffer for at least 30 minutes at room temperature before adding it to the assay plate. This allows the free sugar to occupy the binding sites of the lectin.
-
Proceed with your standard assay protocol. All subsequent buffers that will be in contact with the this compound B-chain should also contain the same concentration of galactose to maintain the competitive inhibition.
Caption: Competitive inhibition of this compound B-chain's non-specific binding.
Advanced Strategies
For persistent issues with non-specific binding, or for applications requiring very high specificity, the following advanced strategies can be considered.
Site-Directed Mutagenesis
The galactose-binding sites of the this compound B-chain are structurally similar to those of the well-characterized Ricin B-chain (RTB).[7] Studies on RTB have shown that mutating key amino acid residues in the carbohydrate-binding pockets can significantly reduce or abolish lectin activity.[1][7] For example, mutation of Tyrosine 248 (Tyr248) in RTB has been shown to reduce sugar binding.[4] Similar targeted mutations in the homologous regions of the this compound B-chain could be employed to create a variant with reduced non-specific binding while potentially retaining other desired properties.
Enzymatic Deglycosylation
This compound is a glycoprotein.[1][3] The carbohydrate chains on the protein itself could potentially be involved in non-specific interactions. Enzymatic removal of these glycans using an enzyme like PNGase F could alter the binding properties of the B-chain.
Experimental Protocol: Deglycosylation with PNGase F
-
Denaturation: To a solution of this compound B-chain (e.g., 10 µg in 10 µL), add 1 µL of a 10x glycoprotein denaturing buffer (e.g., 5% SDS, 10% β-mercaptoethanol). Heat at 100°C for 10 minutes.
-
Reaction Setup: To the denatured protein, add a reaction buffer (e.g., 0.5 M Sodium Phosphate, pH 7.5) and a detergent (e.g., NP-40) to the manufacturer's recommended final concentrations.
-
Enzyme Digestion: Add PNGase F enzyme and incubate at 37°C for 1-2 hours.
-
Analysis: The deglycosylated protein can then be purified and tested in your assay to assess changes in binding characteristics. Note that deglycosylation may also affect protein stability and solubility.[1]
Caption: Workflow for enzymatic deglycosylation of this compound B-chain.
References
- 1. Mutational analysis of the galactose binding ability of recombinant ricin B chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Characterize Ricin for the Development of Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactose and Galactose Promote the Crystallization of Human Galectin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Mutational analysis of the Ricinus lectin B-chains. Galactose-binding ability of the 2 gamma subdomain of Ricinus communis agglutinin B-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Toxicity of Volkensin and Ricin for Researchers and Drug Development Professionals
An objective guide to the relative toxicity, mechanisms of action, and experimental evaluation of two potent ribosome-inactivating proteins.
Introduction
Volkensin and ricin are both highly toxic type 2 ribosome-inactivating proteins (RIPs), a class of toxins that function by enzymatically damaging ribosomes, thereby halting protein synthesis and inducing cell death.[1] Due to their extreme potency, both toxins are of significant interest to researchers in fields ranging from oncology, as potential components of immunotoxins, to biodefense. This guide provides a detailed comparison of the toxicity of this compound and ricin, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work with these potent biological agents.
Comparative Toxicity: A Quantitative Overview
The toxicity of this compound and ricin is typically quantified by the median lethal dose (LD50), the dose required to kill 50% of a tested population. This value is highly dependent on the route of administration and the animal model used. The following table summarizes the available LD50 data for both toxins.
| Toxin | Animal Model | Route of Administration | LD50 | Reference(s) |
| This compound | Rat | Parenteral (unspecified) | 50-60 ng/kg | [2] |
| Mouse | Intraperitoneal | 1.38 µg/kg | [3] | |
| Ricin | Mouse | Intravenous | 8 µg/kg | [4] |
| Mouse | Intraperitoneal | 22-23 µg/kg | [4][5] | |
| Mouse | Inhalation | 3-5 µg/kg | [3] | |
| Mouse | Oral | 21.5-29 mg/kg | [4][6] | |
| Rat | Intravenous | 0.35-0.5 µg/kg | ||
| Rat | Intratracheal | 5 µg/kg | ||
| Rat | Oral | 20-30 mg/kg | ||
| Rabbit | Intravenous | 0.03-0.06 µg/kg |
From the available data, this compound appears to be significantly more potent than ricin when administered parenterally. For instance, the LD50 of this compound in rats is in the nanogram per kilogram range, whereas for ricin, it is in the microgram per kilogram range for most parenteral routes.[2] It is important to note that the oral toxicity of ricin is considerably lower than its parenteral toxicity, reflecting poor absorption from the gastrointestinal tract.[3][4]
Mechanism of Action: A Shared Pathway of Ribosome Inactivation
Both this compound and ricin are heterodimeric proteins, composed of an A-chain and a B-chain linked by a disulfide bond.[7] The B-chain is a lectin that binds to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating the toxin's entry into the cell via endocytosis.[7] Following internalization, the toxin is transported through the Golgi apparatus to the endoplasmic reticulum (ER) in a retrograde fashion. In the ER, the A-chain is cleaved from the B-chain and translocated into the cytosol.[1]
The A-chain of both toxins is an N-glycosidase that catalytically removes a specific adenine residue from the 28S ribosomal RNA of the large ribosomal subunit.[1] This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis and leading to apoptotic cell death.[1]
Figure 1. General signaling pathway for this compound and Ricin toxicity.
Experimental Protocols
In Vivo LD50 Determination in Mice (Intraperitoneal Injection)
This protocol outlines a typical procedure for determining the LD50 of a toxin like this compound or ricin in a mouse model via intraperitoneal injection.
Materials:
-
Toxin (this compound or Ricin) of known concentration, diluted in sterile phosphate-buffered saline (PBS).
-
8-10 week old mice of a specific strain (e.g., BALB/c), of a single sex.
-
Sterile syringes and needles (e.g., 27-gauge).
-
Animal balance.
-
Appropriate personal protective equipment (PPE) and containment facilities for handling potent toxins.
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimation.
-
Dose Preparation: Prepare a series of graded doses of the toxin in sterile PBS. The dose range should be selected based on historical data or preliminary range-finding studies to bracket the expected LD50.
-
Animal Grouping: Randomly assign mice to dose groups, with a typical group size of 5-10 animals. Include a control group that receives only the vehicle (PBS).
-
Administration: Weigh each mouse and administer the appropriate dose of toxin or vehicle via intraperitoneal injection. The injection volume should be consistent across all animals (e.g., 100 µL).
-
Observation: Monitor the animals at regular intervals (e.g., every 4-6 hours for the first 48 hours, then daily) for a period of 7-14 days. Record signs of toxicity (e.g., lethargy, ruffled fur, weight loss) and mortality.
-
Data Analysis: Calculate the LD50 value and its 95% confidence interval using a statistical method such as probit analysis.
Figure 2. Experimental workflow for in vivo LD50 determination.
In Vitro Cytotoxicity Assay
This protocol describes a common method to assess the cytotoxicity of this compound and ricin on cultured cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, Vero).
-
Complete cell culture medium.
-
Toxin (this compound or Ricin) of known concentration.
-
96-well cell culture plates.
-
Reagents for a viability assay (e.g., MTT, LDH release assay).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Toxin Treatment: Prepare a serial dilution of the toxin in cell culture medium. Remove the old medium from the cells and add the medium containing the different toxin concentrations. Include control wells with medium only (no toxin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: After the incubation period, assess cell viability using a chosen method. For an MTT assay, this involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before measuring absorbance. For an LDH assay, a sample of the culture medium is taken to measure the activity of lactate dehydrogenase released from damaged cells.
-
Data Analysis: Calculate the percentage of cell viability for each toxin concentration relative to the untreated control cells. Determine the IC50 value, the concentration of toxin that causes a 50% reduction in cell viability.
Figure 3. Workflow for an in vitro cytotoxicity assay.
Conclusion
Both this compound and ricin are formidable toxins with a shared mechanism of ribosome inactivation. The available data suggests that this compound exhibits a higher degree of parenteral toxicity compared to ricin. The choice of toxin for research or therapeutic development will depend on the specific application and desired potency. The experimental protocols provided in this guide offer a foundation for the safe and effective in vivo and in vitro evaluation of these and other potent biological toxins. It is imperative that all work with this compound and ricin be conducted with strict adherence to safety protocols and in appropriate containment facilities.
References
- 1. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and expression of the B chain of this compound, type 2 ribosome inactivating protein from Adenia volkensii harms: co-folding with the A chain for heterodimer reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmsl.cz [mmsl.cz]
- 4. Ricin Toxicokinetics and Its Sensitive Detection in Mouse Sera or Feces Using Immuno-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ricin - Wikipedia [en.wikipedia.org]
- 6. Establishment of a Novel Oral Murine Model of Ricin Intoxication and Efficacy Assessment of Ovine Ricin Antitoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Distinctions: A Comparative Guide to Volkensin and Modeccin
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between potent plant-derived toxins is paramount for harnessing their therapeutic potential and mitigating their risks. This guide provides an in-depth comparison of Volkensin and Modeccin, two closely related Type 2 ribosome-inactivating proteins (RIPs), focusing on their structural disparities with supporting experimental data and detailed methodologies.
This compound, extracted from the roots of Adenia volkensii, and Modeccin, from the roots of Adenia digitata, are both potent cytotoxic agents that function by enzymatically inactivating eukaryotic ribosomes, thereby halting protein synthesis.[1][2] Despite their similar overall architecture and shared mechanism of action, subtle yet significant structural variations contribute to differences in their biological activity and potency.
Gross Structural and Physicochemical Properties
Both this compound and Modeccin are heterodimeric glycoproteins, composed of an enzymatically active A chain and a cell-binding lectin B chain, linked by a disulfide bond.[1][3] However, they exhibit notable differences in their molecular weight and carbohydrate content.
| Property | This compound | Modeccin |
| Total Molecular Weight | ~62,000 Da[2][4] | ~57,000 - 63,000 Da[3] |
| A Chain Molecular Weight | ~29,000 Da[2][4] | ~25,000 - 28,000 Da[3] |
| B Chain Molecular Weight | ~36,000 Da[2][4] | ~31,000 - 35,000 Da[3] |
| Neutral Sugar Content | 5.74%[1][2] | Data not available |
Table 1: Comparison of the molecular weight and neutral sugar content of this compound and Modeccin.
Subunit Composition and Key Amino Acid Differences
While the overall A-B subunit structure is conserved, variations in their amino acid sequences lead to functional distinctions. Notably, this compound possesses a higher number of cysteine residues compared to Modeccin, which may contribute to differences in its three-dimensional structure and stability.[5]
Analysis of their N-terminal sequences reveals further distinctions. While the B chains of this compound and other Adenia RIPs like stenodactylin share the N-terminal residues Asp-Pro-Val, these are absent in Modeccin.[6] Furthermore, the A chains of most Adenia RIPs contain a cysteine residue near the N-terminus that is absent in this compound.[5]
Glycosylation
This compound is reported to have more than twice the amount of sugar as Modeccin, with a higher content of mannose and galactose.[4] This difference in glycosylation can influence protein folding, stability, and interaction with cellular receptors, potentially contributing to the observed differences in their cytotoxicity.
Mechanism of Action: A Shared Path with Subtle Divergences
Both this compound and Modeccin belong to the family of Type 2 RIPs. Their mechanism of action involves a coordinated series of events, initiated by the binding of the B chain to galactose-containing glycoproteins and glycolipids on the cell surface.[1][3] This is followed by internalization of the toxin. Inside the cell, the disulfide bond linking the A and B chains is cleaved, releasing the A chain into the cytosol. The A chain then exerts its cytotoxic effect by functioning as an N-glycosidase, specifically removing a single adenine residue from the sarcin-ricin loop of the 28S rRNA within the 60S ribosomal subunit.[1] This irreversible modification inactivates the ribosome, leading to the cessation of protein synthesis and ultimately, cell death.
Cytotoxicity
Experimental evidence indicates that this compound is a more potent inhibitor of protein synthesis than Modeccin, exhibiting its effects at concentrations approximately 10 times lower.[4] This enhanced cytotoxicity is likely a cumulative result of the structural differences outlined above, including variations in glycosylation and amino acid composition, which may affect cell surface binding, intracellular trafficking, and enzymatic activity.
Experimental Protocols
Determination of Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like this compound and Modeccin.[7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Toxin Treatment: Expose the cells to a serial dilution of this compound or Modeccin for a specified incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Formazan Solubilization: Add a solubilization solution (e.g., 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol or DMSO) to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of toxin that inhibits cell growth by 50%).
Analysis of Glycosylation
The determination of the carbohydrate content and composition of glycoproteins like this compound and Modeccin can be achieved through various methods, including densimetry and chromatographic techniques following acid hydrolysis.[11][12]
Principle: Glycoproteins are hydrolyzed to release their constituent monosaccharides, which are then separated, identified, and quantified.
General Procedure (Acid Hydrolysis followed by HPAEC-PAD):
-
Acid Hydrolysis: Hydrolyze the purified glycoprotein with an acid (e.g., 6 N HCl at 80°C for 2 hours) to release the neutral and amino monosaccharides.[12]
-
Neutralization and Filtration: Neutralize the hydrolysate and pass it through a filter to remove any particulate matter.
-
Chromatographic Separation: Separate the released monosaccharides using high-performance anion-exchange chromatography (HPAEC).
-
Detection: Detect and quantify the separated monosaccharides using a pulsed amperometric detector (PAD).
-
Data Analysis: Compare the retention times and peak areas to known monosaccharide standards to determine the composition and quantity of the carbohydrate content.
Ribosome Inactivation Assay (Cell-Free System)
The enzymatic activity of the A chain of this compound and Modeccin can be assessed in a cell-free system, such as a rabbit reticulocyte lysate.[13]
Principle: The N-glycosidase activity of the toxin's A chain removes a specific adenine from the 28S rRNA of ribosomes. This depurination event can be detected by the subsequent cleavage of the rRNA backbone at the apurinic site by treatment with aniline, generating a characteristic RNA fragment (Endo's fragment).[13]
Procedure:
-
Ribosome Treatment: Incubate rabbit reticulocyte lysate with varying concentrations of the activated (reduced) A chain of this compound or Modeccin.
-
RNA Extraction: Extract the total RNA from the treated lysate using a method such as phenol-chloroform extraction followed by ethanol precipitation.[14]
-
Aniline Treatment: Treat the extracted RNA with an acidic aniline solution (e.g., 2 M aniline, pH 4.5) to induce cleavage at the apurinic site.[14]
-
Gel Electrophoresis: Separate the RNA fragments by electrophoresis on a denaturing polyacrylamide gel.
-
Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the RNA fragments under UV light. The presence of Endo's fragment indicates ribosome inactivation.
References
- 1. mmsl.cz [mmsl.cz]
- 2. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeccin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Purification and properties of different forms of modeccin, the toxin of Adenia digitata. Separation of subunits with inhibitory and lectin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic and Antiproliferative Effect of Tepary Bean Lectins on C33-A, MCF-7, SKNSH, and SW480 Cell Lines | MDPI [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Lectin binding and effects in culture on human cancer and non-cancer cell lines: Examination of issues of interest in drug design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Densimetric determination of carbohydrate content in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating Volkensin's Journey: A Comparative Guide to Retrograde Neuronal Tracing
For researchers, scientists, and drug development professionals, understanding the intricate pathways of the nervous system is paramount. Retrograde neuronal tracers are indispensable tools in this endeavor, allowing for the mapping of neural circuits by identifying the origin of neuronal projections. Among these, Volkensin, a potent plant toxin, has carved a niche as a "suicide transport" agent, not only tracing pathways but also selectively ablating the neurons that form them. This guide provides a comprehensive comparison of this compound with other commonly used retrograde tracers, supported by experimental data and detailed protocols to aid in the selection and application of the most suitable tool for your research needs.
Performance at a Glance: this compound vs. Alternatives
The choice of a retrograde tracer hinges on the specific experimental question. While this compound's primary application is targeted neuronal ablation, its transport properties can be compared to non-toxic tracers like Fluoro-Gold and Cholera Toxin Subunit B (CTB), which are staples in neuroanatomical studies.
| Feature | This compound | Fluoro-Gold (FG) | Cholera Toxin Subunit B (CTB) |
| Tracer Type | Toxic Lectin (Ribosome-inactivating protein) | Fluorescent Dye | Non-toxic protein subunit |
| Primary Application | Targeted neuronal ablation ("suicide transport") | Neuroanatomical tracing | Neuroanatomical tracing |
| Transport Speed | Rapid | Moderate to Rapid | Rapid |
| Visualization | Immunohistochemistry, Electron Microscopy (gold-conjugated) | Fluorescence Microscopy | Immunohistochemistry |
| Toxicity | Highly cytotoxic, induces apoptosis | Low to moderate (potential for neurotoxic effects in long-term studies)[1] | Generally non-toxic |
| Signal Stability | Signal (degeneration) is permanent | Stable for long-term studies | Stable |
| Uptake Mechanism | Binds to galactose-containing glycoproteins and glycolipids | Passive incorporation[2] | Binds to GM1 ganglioside |
In-Depth Comparison: Mechanism, Efficacy, and Applications
This compound: The Selective Ablator
This compound is a potent cytotoxin that, when introduced into a target region, is taken up by axon terminals and retrogradely transported to the neuronal cell body. Once there, it inactivates ribosomes, leading to protein synthesis inhibition and subsequent cell death[3]. This property makes it an invaluable tool for creating highly specific lesions in the nervous system to study the functional role of particular neuronal populations.
Studies have demonstrated the retrograde transport and subsequent neurotoxic effects of this compound in various parts of the nervous system, including the cerebellum and hippocampus[3][4]. When conjugated with colloidal gold, this compound can be directly visualized, providing a clear timeline of its transport. For instance, following injection into the cerebellar cortex, gold-conjugated this compound was observed in the inferior olive within 3 hours and the pontine nuclei after 6 hours[4]. Neuronal degeneration becomes evident within 6 to 12 hours post-injection and progresses over several days[4].
Fluoro-Gold: The Versatile Fluorescent Tracer
Fluoro-Gold is a widely used fluorescent retrograde tracer known for its bright, stable fluorescence and high resistance to fading. It is taken up by axon terminals and transported to the cell body, where it accumulates in the cytoplasm and lysosomes. Its versatility allows for combination with other tracing and immunohistochemical techniques.
Quantitative studies have shown that Fluoro-Gold is an efficient retrograde tracer, labeling a large number of neurons[2][5]. For example, a comparative study of retrograde tracers in rat spinal motor neurons found that Fluoro-Gold labeled a similar number of neurons as True Blue and DiI at both 3 days and 1 week post-application[5]. While generally considered to have low toxicity, some long-term studies have reported potential neurodegenerative effects[1].
Cholera Toxin Subunit B (CTB): The High-Fidelity Tracer
Cholera Toxin Subunit B is a non-toxic protein that binds with high affinity to the GM1 ganglioside on the surface of neurons. This specific binding leads to efficient endocytosis and rapid retrograde transport. CTB is a highly sensitive tracer that provides detailed morphological visualization of the labeled neurons, including their dendritic arbors.
Comparative studies have highlighted the strengths of CTB in providing clear morphological detail. While some studies suggest that Fluoro-Gold may label a greater number of neurons, CTB is often favored for its ability to better outline the morphology of the labeled cells[2]. CTB can be visualized using immunohistochemistry, often with a gold-conjugated secondary antibody for enhanced detection at both the light and electron microscopic levels[6].
Experimental Protocols
Key Experiment 1: Validating Retrograde Transport of Gold-Conjugated this compound
Objective: To directly visualize the retrograde transport of this compound and determine its time course.
Methodology:
-
Preparation of Gold-Conjugated this compound: this compound is conjugated to colloidal gold particles according to established protocols.
-
Animal Surgery and Injection: Adult rats are anesthetized, and a small craniotomy is performed over the target brain region (e.g., cerebellar cortex). A microsyringe is used to inject a small volume of gold-conjugated this compound.
-
Survival Times: Animals are allowed to survive for various time points (e.g., 3, 6, 12, 24, 48 hours) to track the progression of the tracer.
-
Tissue Processing: Animals are transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde). The brain is removed, post-fixed, and sectioned.
-
Visualization: The gold particles are visualized using silver intensification, which makes them visible at the light and electron microscopy levels. Sections can be counterstained (e.g., with Nissl stain) to identify neuronal structures.
-
Analysis: The presence and location of silver-intensified gold particles are examined at different survival times to map the retrograde pathway and determine the transport speed. Neuronal degeneration can be assessed in parallel sections using markers for apoptosis.
Key Experiment 2: Quantitative Comparison of Fluorescent Retrograde Tracers
Objective: To compare the labeling efficiency of different fluorescent retrograde tracers.
Methodology:
-
Tracer Application: In anesthetized rats, the nerve innervating a specific muscle (e.g., the femoral nerve) is transected, and different fluorescent tracers (e.g., Fluoro-Gold, True Blue, DiI) are applied to the proximal stump[5].
-
Survival Times: Animals are allowed to survive for specific periods (e.g., 3 days and 1 week) to allow for retrograde transport.
-
Tissue Processing: The spinal cord segment containing the motor neurons innervating the target muscle is dissected, fixed, and sectioned.
-
Fluorescence Microscopy: Sections are examined using a fluorescence microscope with appropriate filter sets for each tracer.
-
Quantification: The number of retrogradely labeled motor neurons for each tracer is counted in a standardized manner across multiple sections and animals.
-
Statistical Analysis: The mean number of labeled neurons for each tracer and survival time is calculated and compared using statistical tests (e.g., ANOVA) to determine significant differences in labeling efficiency[5].
Visualizing the Pathways
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound binds to galactose receptors, is endocytosed, and retrogradely transported to the soma where it inhibits protein synthesis, leading to apoptosis.
Experimental Workflow for Validating Retrograde Transport
Caption: A generalized workflow for validating the retrograde transport of neuronal tracers, from injection to data analysis.
Logical Relationship of Tracer Selection Criteria
Caption: A decision-making flowchart for selecting a retrograde tracer based on experimental goals.
References
- 1. Quantitative analysis of the retrograde reaction of motoneurons with an image analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Did you choose appropriate tracer for retrograde tracing of retinal ganglion cells? The differences between cholera toxin subunit B and Fluorogold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anatomical and neurochemical evidence for suicide transport of a toxic lectin, this compound, injected in the rat dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suicide retrograde transport of this compound in cerebellar afferents: direct evidence, neuronal lesions and comparison with ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholera toxin B-gold, a retrograde tracer that can be used in light and electron microscopic immunocytochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Volkensin and Other Type 2 Ribosome-Inactivating Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Volkensin with other prominent type 2 ribosome-inactivating proteins (RIPs), including ricin, abrin, and modeccin. The information presented is supported by experimental data to assist in research and drug development endeavors.
Introduction to Type 2 Ribosome-Inactivating Proteins
Type 2 RIPs are potent cytotoxic agents found in various plants. They are heterodimeric proteins, consisting of an enzymatically active A-chain linked via a disulfide bond to a cell-binding B-chain.[1] The B-chain, a lectin, binds to specific carbohydrate receptors (often galactose or N-acetylgalactosamine) on the cell surface, facilitating the toxin's entry into the cell.[1] Once internalized, the A-chain is translocated to the cytosol where it functions as an rRNA N-glycosidase. It specifically and irreversibly cleaves an adenine base from a highly conserved sarcin-ricin loop in the 28S rRNA of the 60S ribosomal subunit.[2] This damage to the ribosome inhibits protein synthesis, ultimately leading to cell death.[2]
This compound, isolated from the roots of Adenia volkensii, is a notable member of this family and is considered one of the most toxic type 2 RIPs.[3][4] This guide will compare its properties and performance with other well-characterized type 2 RIPs.
Comparative Analysis of Performance
The cytotoxicity of type 2 RIPs can be compared based on their in vitro and in vivo activities. Key parameters include the half-maximal inhibitory concentration (IC50) in cell culture, which measures the concentration of a toxin required to inhibit a biological process by 50%, and the median lethal dose (LD50) in animal models, which represents the dose required to kill half the members of a tested population.
In Vitro Cytotoxicity
The IC50 values for protein synthesis inhibition in cell-free systems and in cultured cells provide a measure of the intrinsic enzymatic activity and the overall cellular toxicity, respectively. HeLa cells are a commonly used human cell line for such cytotoxicity assays.
| Toxin | Target Cell Line | IC50 (ng/mL) | IC50 (pM) | Reference(s) |
| This compound | HeLa | Not explicitly reported, but described as more cytotoxic than ricin. | - | [3][5] |
| Ricin | HeLa | 1.18 | ~18 | [6] |
| Abrin | HeLa | 0.14 | ~2.2 | [6] |
| Modeccin | HeLa | - | - |
Note: The cytotoxicity of this compound on HeLa cells is reported to be higher than that of ricin, suggesting a lower IC50 value.[3][5] The IC50 values for type 2 RIPs can be in the picomolar (pM) range.[2]
In Vivo Toxicity
Animal studies, typically in mice, are used to determine the systemic toxicity of these proteins. The LD50 is a critical measure of their potency.
| Toxin | Animal Model | Route of Administration | LD50 (µg/kg) | Reference(s) |
| This compound | Mice | Intraperitoneal | 1.38 | |
| Ricin | Mice | Intraperitoneal | 3 | |
| Abrin | Mice | Intraperitoneal | 0.04 | |
| Modeccin | - | - | - |
Note: Abrin is significantly more toxic than ricin and this compound in mice via intraperitoneal administration.
Signaling Pathways and Experimental Workflows
General Signaling Pathway for Type 2 RIP-Induced Cell Death
The following diagram illustrates the general mechanism of action for type 2 RIPs, leading to the inhibition of protein synthesis and subsequent cell death.
Caption: General mechanism of Type 2 RIP intoxication.
Experimental Workflow for Assessing Cytotoxicity (MTT Assay)
This diagram outlines the key steps in a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of a RIP.
Caption: Workflow for a typical MTT cytotoxicity assay.
Experimental Workflow for In Vitro Translation Inhibition Assay
This diagram shows the process of an in vitro translation inhibition assay using a rabbit reticulocyte lysate system.
Caption: Workflow for an in vitro translation inhibition assay.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity.[7]
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Type 2 RIP stock solution (e.g., this compound, Ricin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the RIP in culture medium. Remove the old medium from the wells and add 100 µL of the diluted RIP solutions. Include wells with medium only (background control) and cells with medium but no toxin (vehicle control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the toxin concentration and determine the IC50 value using a suitable software.
In Vitro Translation Inhibition Assay
This assay measures the direct inhibitory effect of RIPs on protein synthesis in a cell-free system.[9][10]
Materials:
-
Rabbit Reticulocyte Lysate (RRL) system (commercially available)
-
Reporter mRNA (e.g., capped Luciferase mRNA)
-
Amino acid mixture (containing ³⁵S-methionine for radioactive detection or unlabeled for luminescence-based assays)
-
Type 2 RIP stock solution
-
Nuclease-free water
-
Luciferase assay reagent (for luminescence detection)
-
Luminometer or equipment for autoradiography
Procedure:
-
Reaction Setup: On ice, prepare the translation reactions in microcentrifuge tubes. For each reaction, combine the RRL, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.
-
Inhibitor Addition: Add varying concentrations of the RIP to the reaction tubes. Include a no-toxin control (100% translation) and a no-mRNA control (background).
-
Incubation: Mix the components gently and incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.[9]
-
Detection:
-
Luminescence-based: After incubation, allow the reactions to cool to room temperature. Add the luciferase assay reagent according to the manufacturer's protocol and immediately measure the luminescence using a luminometer.[11]
-
Radioactive: Stop the reaction and analyze the products by SDS-PAGE followed by autoradiography to visualize the newly synthesized radiolabeled protein.
-
-
Data Analysis: Quantify the signal (luminescence or band intensity) for each reaction. Normalize the results to the no-toxin control. Plot the percentage of translation inhibition against the logarithm of the RIP concentration to determine the IC50 value.
rRNA N-glycosidase Activity Assay (Depurination Assay)
This assay directly detects the enzymatic activity of RIPs on ribosomal RNA.[12]
Materials:
-
Rabbit reticulocyte lysate or purified ribosomes
-
Type 2 RIP
-
RNA extraction kit
-
Aniline solution (freshly prepared, e.g., 1 M aniline in acetate buffer, pH 4.5)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
RNA staining dye (e.g., ethidium bromide or SYBR Green)
Procedure:
-
Ribosome Treatment: Incubate the rabbit reticulocyte lysate or purified ribosomes with the RIP at 30-37°C for a defined period (e.g., 30-60 minutes).
-
RNA Extraction: Extract the total RNA from the reaction mixture using a suitable RNA extraction kit.
-
Aniline Treatment: Treat the extracted RNA with the aniline solution. This will induce cleavage of the phosphodiester backbone at the apurinic site created by the RIP.[12]
-
Gel Electrophoresis: Analyze the RNA samples on a denaturing polyacrylamide gel.
-
Visualization: Stain the gel with an RNA-specific dye and visualize the RNA fragments under UV light. The presence of a specific, smaller RNA fragment (often called the "Endo's fragment") in the RIP-treated sample, which is absent in the untreated control, is indicative of N-glycosidase activity.[12]
Conclusion
This compound stands out as a highly potent type 2 RIP, with toxicity comparable to or exceeding that of ricin. Its unique properties, including its high cytotoxicity and neurotoxic effects, make it a subject of significant interest in toxicology and for potential therapeutic applications, such as in the development of immunotoxins for targeted cancer therapy. The comparative data and detailed protocols provided in this guide are intended to facilitate further research into the mechanisms and potential applications of this compound and other related type 2 RIPs.
References
- 1. Targeting hexokinase 2 to enhance anticancer efficacy of trichosanthin in HeLa and SCC25 cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Ribosome-Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of this compound with HeLa cells: binding, uptake, intracellular localization, degradation and exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 4.48. Rabbit reticulocyte lysate in vitro translation assays [bio-protocol.org]
- 10. In vitro translation using rabbit reticulocyte lysate. [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunological cross-reactivity of antibodies developed against Volkensin, a potent Type II ribosome-inactivating protein (RIP), and its structurally and functionally related toxins: ricin, abrin, and modeccin. Understanding the specificity and potential for cross-reactivity of antibodies is critical for the development of accurate diagnostic assays and effective therapeutic countermeasures. While direct quantitative data on the cross-reactivity of anti-Volkensin antibodies with ricin, abrin, and modeccin is limited in publicly available literature, this guide outlines the standard experimental protocols to generate such crucial data.
Introduction to this compound and Related Type II Ribosome-Inactivating Proteins
This compound, derived from the roots of Adenia volkensii, is a highly toxic glycoprotein belonging to the Type II RIP family.[1][2] Like other members of this family, including ricin (Ricinus communis), abrin (Abrus precatorius), and modeccin (Adenia digitata), this compound consists of two distinct polypeptide chains, an A chain and a B chain, linked by a disulfide bond.[2][3]
-
A Chain (Catalytic Subunit): Possesses N-glycosidase activity, which cleaves a specific adenine residue from the 28S rRNA of the 60S ribosomal subunit. This enzymatic action irreversibly inhibits protein synthesis, leading to cell death.[2][4]
-
B Chain (Lectin Subunit): Binds to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating the toxin's entry into the cell through endocytosis.[2]
The high degree of structural and functional homology among these toxins suggests the possibility of immunological cross-reactivity, where an antibody generated against one toxin may also recognize and bind to others. However, studies on kirkiin, another RIP from the Adenia genus, indicated high cross-reactivity with sera against other Adenia toxins like stenodactylin and this compound, but no cross-reaction with anti-ricin serum was observed.[3] This suggests that while cross-reactivity among closely related toxins from the same genus is likely, it may be limited when comparing across different genera.
Comparative Data on Antibody Cross-Reactivity
Currently, there is a notable lack of specific quantitative data in peer-reviewed literature detailing the cross-reactivity of anti-Volkensin antibodies with ricin, abrin, and modeccin. The following table summarizes the general characteristics of these toxins. Researchers are encouraged to utilize the experimental protocols outlined in the subsequent sections to generate specific cross-reactivity data for their antibody candidates.
| Toxin | Source Plant | Molecular Weight (approx.) | A Chain MW (approx.) | B Chain MW (approx.) | Known Cross-Reactivity Information |
| This compound | Adenia volkensii | 62 kDa[1] | 29 kDa[1] | 36 kDa[1] | High cross-reactivity with other Adenia RIPs (e.g., stenodactylin) has been observed.[3] Data on cross-reactivity with ricin, abrin is not readily available. |
| Ricin | Ricinus communis | 65 kDa | 32 kDa | 33 kDa | Some monoclonal antibodies have shown cross-reactivity with abrin.[4] |
| Abrin | Abrus precatorius | 65 kDa | 30 kDa | 35 kDa | Some monoclonal antibodies have shown cross-reactivity with ricin.[4] |
| Modeccin | Adenia digitata | 63 kDa | 28 kDa | 35 kDa | This compound resembles modeccin most closely among the ricin-like toxins.[1] |
Experimental Protocols for Determining Antibody Cross-Reactivity
To address the gap in quantitative data, the following are detailed methodologies for key experiments used to assess the cross-reactivity of anti-Volkensin antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method to screen for antibody binding and determine the extent of cross-reactivity. A direct or indirect ELISA format can be employed.
Protocol for Indirect ELISA:
-
Antigen Coating:
-
Dilute this compound, ricin, abrin, and modeccin to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of each diluted toxin to separate wells of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 1.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the anti-Volkensin antibody in blocking buffer.
-
Add 100 µL of each antibody dilution to the wells coated with this compound and the other toxins. Include a negative control (no primary antibody).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 1.
-
-
Secondary Antibody Incubation:
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate as described in step 1.
-
-
Detection:
-
Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Compare the signal generated from the wells coated with ricin, abrin, and modeccin to the signal from the this compound-coated wells to determine the percentage of cross-reactivity.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Protocol for SPR Analysis:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the anti-Volkensin antibody (ligand) onto the sensor chip surface via amine coupling. Aim for an immobilization level that will yield a maximal analyte binding response (Rmax) of approximately 50-100 RU.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of each toxin (this compound, ricin, abrin, modeccin) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of each toxin (analyte) over the sensor surface at a constant flow rate.
-
Monitor the association phase as the toxin binds to the immobilized antibody.
-
Switch back to running buffer and monitor the dissociation phase.
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-toxin interaction without denaturing the antibody (e.g., a low pH glycine solution).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and KD values for each antibody-toxin interaction.
-
Compare the KD values to quantify the relative binding affinities and assess cross-reactivity.
-
Cytotoxicity Neutralization Assay
This assay determines the ability of an antibody to neutralize the biological activity of the toxin, which is a critical measure of its therapeutic potential.
Protocol for Cytotoxicity Neutralization Assay:
-
Cell Culture:
-
Seed a suitable cell line (e.g., Vero or HeLa cells) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.[5]
-
-
Antibody-Toxin Incubation:
-
Prepare serial dilutions of the anti-Volkensin antibody.
-
In a separate plate, mix each antibody dilution with a predetermined, constant concentration of each toxin (this compound, ricin, abrin, modeccin). The toxin concentration should be one that causes significant cell death (e.g., LC50 or LC100).
-
Incubate the antibody-toxin mixtures for a specific period (e.g., 1 hour) at 37°C to allow for neutralization to occur.[5]
-
-
Cell Treatment:
-
Remove the culture medium from the cells and replace it with 100 µL of the antibody-toxin mixtures.
-
Include control wells with cells treated with toxin only (no antibody) and cells with medium only (no toxin or antibody).
-
Incubate the plates for 24-48 hours at 37°C.
-
-
Cell Viability Assessment:
-
Assess cell viability using a suitable method, such as the MTT or Neutral Red Uptake assay.[6][7]
-
For the MTT assay, add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance.[6]
-
For the Neutral Red Uptake assay, incubate the cells with Neutral Red dye, followed by a destaining step and absorbance measurement.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each antibody concentration against each toxin.
-
Determine the IC50 (the antibody concentration that neutralizes 50% of the toxin's cytotoxic effect) for each toxin.
-
Compare the IC50 values to evaluate the neutralizing potency and cross-reactivity of the antibody.
-
Visualizing Molecular Interactions and Experimental Processes
To aid in the understanding of the mechanisms of these toxins and the experimental approaches to study them, the following diagrams are provided.
Caption: Intracellular signaling pathway of Type II ribosome-inactivating proteins.
Caption: Experimental workflow for assessing antibody cross-reactivity.
References
- 1. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmsl.cz [mmsl.cz]
- 3. Kirkiin: A New Toxic Type 2 Ribosome-Inactivating Protein from the Caudex of Adenia kirkii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Highly toxic type Ⅱ ribosome-inactivating proteins ricin and abrin and their detection methods: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive Detection and Differentiation of Biologically Active Ricin and Abrin in Complex Matrices via Specific Neutralizing Antibody-Based Cytotoxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.co.jp [abcam.co.jp]
- 7. qualitybiological.com [qualitybiological.com]
Validating Cell-Based Assays for Volkensin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cell-based assays for validating the activity of Volkensin, a highly potent type II ribosome-inactivating protein (RIP). Understanding the efficacy and mechanism of such toxins is crucial for therapeutic development and toxicological assessment. This document outlines key experimental protocols, presents a comparative analysis of common assay methodologies, and details the critical validation parameters required for robust and reliable results.
Introduction to this compound
This compound, derived from the plant Adenia volkensii, is a heterodimeric glycoprotein belonging to the same family of toxins as ricin.[1] It consists of an A-chain with N-glycosidase activity and a B-chain that acts as a lectin, binding to galactose-containing glycoproteins on the cell surface.[2][3] This binding facilitates the internalization of the A-chain, which then irreversibly inactivates ribosomes by depurinating a specific adenine residue in the 28S rRNA.[1] This action halts protein synthesis, ultimately leading to apoptotic cell death.[1] Given its extreme cytotoxicity, validated and standardized assays are essential for accurately quantifying its biological activity.
Measuring this compound Activity: A Comparison of Cell-Based Assays
The two primary methods for quantifying the biological activity of this compound in a cellular context are cytotoxicity assays and protein synthesis inhibition assays.
Cytotoxicity Assays
Cytotoxicity assays measure the ability of a substance to induce cell death. For this compound, this is a downstream consequence of its primary mechanism of action. Two commonly used colorimetric assays for assessing cytotoxicity are the MTT and Neutral Red Uptake assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][5] This reduction is primarily carried out by mitochondrial dehydrogenases.[4] The resulting formazan crystals are insoluble and must be dissolved in a solvent (e.g., DMSO) before the absorbance can be measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake assay relies on the ability of viable cells to incorporate and sequester the supravital dye Neutral Red within their lysosomes.[4][6] The dye is a weak cationic dye that penetrates cell membranes via non-ionic diffusion.[6] In non-viable cells, the lysosomal membrane is compromised, and the dye is not retained. After an incubation period, the cells are washed, and the incorporated dye is extracted with a destain solution. The absorbance of the extracted dye is then measured, which correlates with the number of viable cells.
Comparison of Cytotoxicity Assays
| Feature | MTT Assay | Neutral Red Uptake (NRU) Assay |
| Principle | Enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[4][5] | Incorporation and retention of Neutral Red dye in the lysosomes of viable cells.[4][6] |
| Endpoint | Absorbance of solubilized formazan (purple). | Absorbance of extracted Neutral Red dye. |
| Advantages | Widely used, relatively simple, and sensitive.[5] | Generally considered more sensitive than the MTT assay.[6] Less prone to interference from compounds with reducing potential. |
| Disadvantages | Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.[6] Requires a solubilization step for the formazan crystals. | Requires washing steps, which can lead to cell loss and increased variability.[6] |
Quantitative Data for this compound Cytotoxicity
Protein Synthesis Inhibition Assays
These assays directly measure the primary mechanism of action of this compound. They are generally more sensitive than cytotoxicity assays for RIPs. A common method involves measuring the incorporation of radiolabeled amino acids into newly synthesized proteins.
Radiolabeled Amino Acid Incorporation Assay
This classic method involves incubating cells with this compound for a specific period, followed by the addition of a radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine). The cells are then lysed, and the proteins are precipitated. The amount of incorporated radioactivity is measured using a scintillation counter. A decrease in radioactivity compared to untreated control cells indicates inhibition of protein synthesis.
Quantitative Data for this compound Protein Synthesis Inhibition
A study in microglial cells demonstrated a 50% inhibition of protein synthesis at a this compound concentration of 2 x 10⁻¹⁴ M.[7] This highlights the extreme potency of this compound in inhibiting its direct target.
Validation of Cell-Based Assays for this compound Activity
To ensure the reliability and reproducibility of a cell-based assay for this compound, it is crucial to validate the method according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | The closeness of agreement between the measured value and the true value. | The mean value should be within a certain percentage (e.g., 80-120%) of the true value. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percent coefficient of variation (%CV). | Repeatability (intra-assay precision): %CV ≤ 15%. Intermediate precision (inter-assay precision): %CV ≤ 20%. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. | A regression analysis should show a correlation coefficient (r²) ≥ 0.98. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range should cover the expected concentrations of the analyte, including the IC50 value. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The assay should demonstrate that the observed effect is due to this compound and not other components in the sample. |
Experimental Protocols
General Cell Culture
Cells (e.g., HeLa, Vero) should be maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Toxin Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Neutral Red Uptake Assay Protocol
-
Cell Seeding and Toxin Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Dye Incubation: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and incubate with gentle shaking to extract the dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.
Protein Synthesis Inhibition Assay Protocol
-
Cell Seeding and Toxin Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for a shorter period suitable for observing protein synthesis inhibition (e.g., 2-4 hours).
-
Radiolabeling: Add a radiolabeled amino acid (e.g., [³H]-leucine) to each well and incubate for 1-2 hours.
-
Cell Lysis and Protein Precipitation: Wash the cells with PBS and then lyse them. Precipitate the proteins using trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the protein precipitate and dissolve it in a suitable solvent. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the percentage of protein synthesis inhibition relative to the untreated control and calculate the IC50 value.
Visualizing this compound's Mechanism and Assay Workflow
This compound Signaling Pathway Leading to Apoptosis
Caption: this compound-induced apoptotic pathway.
Experimental Workflow for a Cell-Based Cytotoxicity Assay
References
- 1. mmsl.cz [mmsl.cz]
- 2. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Anti-Mesothelin Immunotoxins: RG7787 vs. SS1P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent anti-mesothelin immunotoxins: RG7787 and SS1P. Mesothelin is a tumor differentiation antigen overexpressed in several aggressive cancers, including mesothelioma, pancreatic, ovarian, and lung adenocarcinomas, making it an attractive target for cancer therapy. Both RG7787 and SS1P are designed to selectively deliver a potent bacterial toxin to cancer cells expressing mesothelin, leading to their destruction.
RG7787 is a next-generation immunotoxin developed to improve upon SS1P by reducing its immunogenicity and enhancing its therapeutic window.[1] It is composed of a humanized anti-mesothelin Fab antibody fragment fused to a 24-kDa fragment of Pseudomonas exotoxin A (PE24) that has been engineered to have reduced B-cell epitopes.[2][3] In contrast, SS1P utilizes a mouse-derived anti-mesothelin Fv fragment linked to a larger 38-kDa fragment of the same toxin (PE38).[2] These structural differences result in distinct in vivo performance, which this guide will explore in detail.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes key quantitative data from preclinical studies comparing the in vivo efficacy of RG7787 and SS1P in various cancer models.
| Parameter | RG7787 | SS1P | Cancer Model | Key Findings | Reference |
| Maximum Tolerated Dose (MTD) in mice | >2.5 mg/kg | 0.4 mg/kg | N/A | RG7787 can be administered at significantly higher doses, indicating a wider therapeutic window.[2][4] | [2][4] |
| Tumor Growth Inhibition | Statistically significant decrease in tumor volume | No significant effect on tumor growth | Subcutaneous KLM-1 pancreatic cancer xenograft | At its MTD, SS1P was ineffective, while RG7787 induced a statistically significant reduction in tumor size.[5] | [5] |
| Tumor Growth Inhibition | 41% decrease in tumor volume (P < 0.0001) | Not reported at comparable dose | Intramammary fat pad HCC70 triple-negative breast cancer xenograft | RG7787 demonstrated significant anti-tumor activity in a triple-negative breast cancer model.[2][4] | [2][4] |
| Tumor Growth Inhibition | 18% decrease in tumor volume (P < 0.0001) | Not reported at comparable dose | Subcutaneous MKN28 gastric cancer xenograft | RG7787 was also effective in a gastric cancer model.[2][4] | [2][4] |
| In Vitro Cytotoxicity (IC50) | 2- to 9-fold more cytotoxic in 3 of 4 cell lines | - | Primary mesothelioma cell lines | RG7787 showed superior cytotoxicity in mesothelioma cells directly isolated from patients.[3] | [3] |
Experimental Protocols
A detailed understanding of the methodologies used in these comparative studies is crucial for interpreting the results. Below are the key experimental protocols employed.
In Vivo Tumor Xenograft Studies
-
Cell Line and Animal Models:
-
Tumor Implantation:
-
Treatment Regimen:
-
Once tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into treatment and control groups.[2][4]
-
Immunotoxins were administered intravenously (i.v.) at specified doses and schedules (e.g., 2.5 mg/kg of RG7787 every other day for four treatments).[2][4]
-
The control group typically received a vehicle solution (e.g., phosphate-buffered saline).
-
-
Efficacy Evaluation:
-
Tumor volume was measured regularly (e.g., every other day) using calipers.
-
The percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.
-
Statistical analyses were performed to determine the significance of the observed differences.
-
In Vitro Cytotoxicity Assays
-
Cell Culture:
-
Cancer cell lines were cultured in appropriate media and conditions.
-
-
Immunotoxin Treatment:
-
Cells were seeded in 96-well plates and incubated with a range of concentrations of the immunotoxins (RG7787 and SS1P) for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Cell viability was determined using assays such as the WST-8 assay, which measures metabolic activity.
-
The half-maximal inhibitory concentration (IC50), the concentration of the immunotoxin required to inhibit cell growth by 50%, was calculated.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for comparing the in vivo efficacy of two immunotoxins.
Caption: Workflow for in vivo comparison of immunotoxin efficacy.
Mechanism of Action and Signaling Pathway
The cytotoxic effect of both RG7787 and SS1P is initiated by the binding of the immunotoxin to the mesothelin receptor on the surface of cancer cells. This is followed by internalization of the immunotoxin-receptor complex into the cell.
Caption: Simplified signaling pathway of mesothelin-targeted immunotoxins.
Once inside the endosome, the toxin fragment is cleaved and translocated into the cytosol. In the cytosol, the toxin catalyzes the ADP-ribosylation of elongation factor 2 (EF-2), a critical component of the protein synthesis machinery. This irreversible inactivation of EF-2 halts protein synthesis, ultimately leading to apoptotic cell death. The higher efficacy of RG7787 may be partly attributed to the deletion of protease-sensitive regions in the toxin, making it more resistant to degradation within the cell.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy of Anti-Mesothelin Immunotoxin RG7787 plus nab-Paclitaxel against Mesothelioma Patient Derived Xenografts and Mesothelin as a Biomarker of Tumor Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of RG7787, a Next Generation Mesothelin-targeted Immunotoxin, Against Triple-negative Breast and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of the low-immunogenic anti-mesothelin immunotoxin RG7787 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Volkensin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the quantitative analysis of apoptosis induced by Volkensin, a type 2 ribosome-inactivating protein (RIP). It compares this compound's cytotoxic effects with other toxins, details experimental protocols for quantifying apoptosis, and illustrates the key signaling pathways involved.
Executive Summary
This compound, a potent toxin isolated from the kilyambiti plant (Adenia volkensii), is a member of the type 2 ribosome-inactivating protein family, which also includes the well-known toxin ricin.[1][2] Like other type 2 RIPs, this compound consists of an enzymatic A-chain linked to a cell-binding B-chain.[1] The B-chain facilitates entry into the cell, where the A-chain inactivates ribosomes, leading to the inhibition of protein synthesis and subsequent cell death, primarily through apoptosis.[2] Understanding the quantitative aspects of this compound-induced apoptosis is crucial for both toxicological assessment and potential therapeutic applications. This guide offers a comparative analysis of this compound's cytotoxic potency and provides detailed methodologies for its quantitative assessment.
Performance Comparison: this compound vs. Ricin
Quantitative data on this compound's cytotoxic effects highlight its potency, which is comparable to, and in some cell types, exceeds that of ricin.
| Toxin | Cell Type | Assay | Parameter | Value | Reference |
| This compound | Microglial Cells | LDH Release | IC50 (24h) | 2.2 x 10⁻¹² M | [3] |
| Microglial Cells | Protein Synthesis Inhibition | IC50 (24h) | 2.0 x 10⁻¹⁴ M | [3] | |
| Astrocyte-enriched Cultures | LDH Release | ~2.2 x 10⁻¹¹ M | [3] | ||
| Astrocyte-enriched Cultures | Protein Synthesis Inhibition | ~2.0 x 10⁻¹³ M | [3] | ||
| Ricin | Microglial Cells | LDH Release & Protein Synthesis Inhibition | IC50 (24h) | ~10-fold higher than this compound | [3] |
| Astrocyte-enriched Cultures | LDH Release & Protein Synthesis Inhibition | IC50 (24h) | ~10-fold higher than this compound | [3] |
Table 1: Comparative Cytotoxicity of this compound and Ricin. This table summarizes the 50% inhibitory concentration (IC50) of this compound and its comparison with ricin in primary glial cell cultures. The data indicates that this compound is a more potent inhibitor of protein synthesis and inducer of cell death in these cell types compared to ricin.[3]
Experimental Protocols
Accurate quantification of this compound-induced apoptosis relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assay (LDH Release Assay)
This protocol is adapted from the methodology used to determine the IC50 of this compound in glial cells.[3]
Objective: To quantify the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes as an indicator of cytotoxicity.
Materials:
-
Target cells (e.g., primary microglial or astrocyte cultures)
-
This compound and Ricin (for comparison)
-
Complete cell culture medium
-
96-well culture plates
-
LDH cytotoxicity detection kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Toxin Treatment: Prepare serial dilutions of this compound and Ricin in complete culture medium. Replace the existing medium with 100 µL of the toxin-containing medium. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
-
Plot the percentage of cytotoxicity against the log of the toxin concentration to determine the IC50 value.
-
Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol provides a method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Objective: To quantify the percentage of apoptotic cells by detecting the externalization of phosphatidylserine (PS) using Annexin V and membrane integrity using PI.
Materials:
-
Target cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cell line by treating with various concentrations of this compound for a predetermined time. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells to set the baseline fluorescence.
-
Use single-stained (Annexin V-FITC only and PI only) controls for compensation.
-
Acquire data and analyze the quadrants:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
-
Data Presentation: Present the data as the percentage of cells in each quadrant for each treatment condition.
Signaling Pathways and Visualizations
This compound, as a type 2 RIP, initiates apoptosis primarily through the inhibition of protein synthesis, which in turn triggers cellular stress responses leading to the activation of apoptotic pathways.
This compound-Induced Apoptosis Signaling Pathway
The binding of the this compound B-chain to galactose-containing glycoproteins on the cell surface facilitates the endocytosis of the toxin. Following retrograde transport to the endoplasmic reticulum, the A-chain is translocated to the cytosol. In the cytosol, the A-chain acts as an N-glycosidase, removing a specific adenine residue from the 28S rRNA of the 60S ribosomal subunit.[2] This irreversible inactivation of ribosomes leads to a halt in protein synthesis, triggering the intrinsic apoptotic pathway. The resulting cellular stress leads to the activation of initiator caspases (like caspase-9) and subsequently executioner caspases (like caspase-3), culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[7][8]
Figure 1: this compound-Induced Apoptosis Signaling Pathway. This diagram illustrates the key steps in this compound-induced apoptosis, from cell surface binding to the execution of apoptosis.
Experimental Workflow for Quantitative Analysis
A typical workflow for the quantitative analysis of this compound-induced apoptosis involves a series of steps from cell culture to data analysis.
Figure 2: Experimental Workflow. This flowchart outlines the sequential steps for a quantitative analysis of this compound-induced apoptosis.
Conclusion
This compound is a highly potent inducer of apoptosis, demonstrating greater cytotoxicity than ricin in certain cell types. The quantitative analysis of this compound-induced cell death is essential for understanding its mechanism of action and for the development of potential therapeutic or diagnostic applications. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute rigorous studies on this powerful toxin. Further research is warranted to elucidate the cell-type-specific responses to this compound and to explore its full potential in various biomedical fields.
References
- 1. researchgate.net [researchgate.net]
- 2. mmsl.cz [mmsl.cz]
- 3. Toxicity of ricin and this compound, two ribosome-inactivating proteins, to microglia, astrocyte, and neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspases in cell death, inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Volkensin and Abrin Toxicity for Scientific Research
For Immediate Release
This guide provides a detailed, side-by-side comparison of the toxicity profiles of Volkensin and abrin, two potent Type II ribosome-inactivating proteins (RIPs). This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into their mechanisms of action, lethal dosages, and cellular effects. All quantitative data is supported by cited experimental findings.
Introduction
This compound, derived from the roots of Adenia volkensii, and abrin, from the seeds of Abrus precatorius, are highly toxic glycoproteins that function by catalytically inactivating eukaryotic ribosomes.[1][2][3][4] Both toxins are heterodimers, composed of a catalytic A-chain and a cell-binding lectin B-chain, linked by a disulfide bond.[1][2][3][4][5][6][7] Despite their shared mechanism of inhibiting protein synthesis, their toxic potencies and specific biological activities exhibit notable differences. This guide explores these differences through a review of quantitative toxicity data, experimental methodologies, and the underlying molecular pathways.
Mechanism of Action: A Shared Pathway
This compound and abrin belong to the Type II RIP family and share a common mechanism for cellular intoxication.[1][4][6] The process involves several key steps:
-
Cell Surface Binding: The B-chain, a lectin, initiates contact by binding to specific carbohydrate moieties on the cell surface. This compound is a galactose-specific lectin, while abrin recognizes both galactose and N-acetylgalactosamine residues on glycoproteins and glycolipids.[1][6][7][8]
-
Internalization: Following binding, the toxin is internalized by the cell through endocytosis.[6]
-
Intracellular Trafficking: The toxin is then transported through the endosomal pathway, moving retrograde through the Golgi apparatus to the endoplasmic reticulum (ER).
-
Translocation and Activation: From the ER, the catalytic A-chain is translocated into the cytosol. The disulfide bond linking the A and B chains is cleaved, releasing the active A-chain.
-
Ribosome Inactivation: In the cytosol, the A-chain functions as an RNA N-glycosidase, specifically removing a single adenine base (A4324 in rat 28S rRNA) from a highly conserved loop in the large ribosomal RNA.[1][3][6][9]
-
Inhibition of Protein Synthesis: This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis and ultimately leading to apoptotic cell death.[1][6][10][11]
Quantitative Toxicity Comparison
The toxicity of this compound and abrin has been evaluated in various animal models and cell lines. Abrin is generally considered one of the most potent plant toxins known.[3] While data for this compound is less abundant, available studies indicate it is also extremely toxic, with some reports suggesting a potency greater than abrin in specific contexts, such as neurotoxicity.
In Vivo Lethality Data (LD₅₀)
The median lethal dose (LD₅₀) is a standard measure of acute toxicity. The tables below summarize reported LD₅₀ values for this compound and abrin across different species and routes of administration.
Table 1: this compound LD₅₀ Values
| Species | Route of Administration | LD₅₀ Value | Reference(s) |
|---|---|---|---|
| Mouse | Intraperitoneal (i.p.) | 1.38 - 1.4 µg/kg | [1][12] |
| Rat | Not Specified | 50 - 60 ng/kg |[13] |
Table 2: Abrin LD₅₀ Values
| Species | Route of Administration | LD₅₀ Value | Reference(s) |
|---|---|---|---|
| Mouse | Intravenous (i.v.) | 0.7 - 3.3 µg/kg | [5][14] |
| Mouse | Intraperitoneal (i.p.) | 0.91 µg/kg | [9] |
| Rat | Inhalation | 3.3 µg/kg | [5] |
| Rabbit | Intravenous (i.v.) | 0.03 - 0.06 µg/kg | [5] |
| Dog | Intravenous (i.v.) | 1.25 - 1.3 µg/kg | [5] |
| Human | Oral (Estimated) | 0.1 - 1 µg/kg | [9][11] |
| Human | Inhalation (Estimated) | 3.3 µg/kg |[5] |
In Vitro Cytotoxicity
Cytotoxicity assays measure the concentration of a toxin required to kill cells in culture. Recent studies have developed highly sensitive assays for detecting biologically active toxins.
Table 3: In Vitro Cytotoxicity Data
| Toxin | Cell Line | Assay Type | Limit of Detection (LOD) / IC₅₀ | Reference(s) |
|---|---|---|---|---|
| Abrin | HeLa | Cytotoxicity Assay | 0.03 ng/mL (LOD) | [15] |
| this compound | Various | Protein Synthesis Inhibition | Potent inhibitor |[7][16] |
Note: Direct comparative IC₅₀ values for this compound and abrin on the same cell line were not available in the reviewed literature, but both are established as potent inhibitors of eukaryotic protein synthesis in cellular and cell-free systems.[7][16]
Apoptotic Signaling Pathway of Abrin
Beyond the primary inhibition of protein synthesis, abrin is a known inducer of apoptosis.[10][17] Studies in Jurkat cells have elucidated a specific mitochondrial-dependent pathway. The apoptotic signal is triggered after the initial shutdown of protein synthesis.[17] Key events include a decrease in mitochondrial membrane potential, the production of reactive oxygen species (ROS), and the activation of caspase-3.[17] This pathway is notably independent of caspase-8 and can be blocked by the overexpression of the anti-apoptotic protein Bcl-2.[17]
Differentiating Neurotoxic Properties
A significant distinction between this compound and abrin lies in their effects on the central nervous system (CNS). Studies in rats have shown that this compound, along with the related toxin modeccin, acts as an effective "suicide transport agent" within the CNS.[18] This is attributed to its ability to undergo retrograde axonal transport, allowing it to destroy neurons at sites distal to the injection point.[18] In contrast, abrin does not exhibit this property in the CNS, although both toxins are effective in the peripheral nervous system.[18][19] This suggests fundamental differences in their neuronal uptake or transport mechanisms, possibly related to the specific oligosaccharides their B-chains recognize.[19]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are outlines of key protocols used in the toxicological assessment of these proteins.
LD₅₀ Determination in Mice
This protocol outlines the general procedure for determining the median lethal dose (LD₅₀) of a toxin via intraperitoneal or intravenous injection in a mouse model.
-
Animal Model: Swiss albino or BALB/c mice are commonly used.[9]
-
Toxin Preparation: The purified toxin is serially diluted in a suitable buffer, such as phosphate-buffered saline (PBS).
-
Administration: A defined volume of each toxin dilution is administered to groups of animals via the desired route (e.g., tail vein injection for intravenous or abdominal injection for intraperitoneal).[9][14]
-
Observation: Animals are observed for a predetermined period (e.g., 7-14 days). The number of fatalities and the time to death in each group are recorded.[14]
-
Calculation: The LD₅₀, the dose that is lethal to 50% of the test population, is calculated using established statistical methods like the Reed and Muench or Weil method.[14]
In Vitro Cytotoxicity Assay
This protocol describes a method for assessing the cell-killing ability of a toxin on a cultured cell line.
-
Cell Line: A sensitive cell line, such as HeLa or Vero cells, is selected.[14][15]
-
Cell Plating: Cells are seeded into 96-well microtiter plates and allowed to adhere overnight.
-
Toxin Treatment: The toxin is serially diluted and added to the wells. Control wells receive medium alone.
-
Incubation: The plates are incubated for a period sufficient to induce cell death (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT, XTT, or CellTiter-Glo®) that quantifies metabolic activity, which correlates with the number of living cells.
-
Data Analysis: The results are used to plot a dose-response curve, from which the IC₅₀ (concentration causing 50% inhibition of cell viability) or the limit of detection (LOD) can be determined.[15]
Conclusion
Both this compound and abrin are exceptionally potent toxins that operate by irreversibly inhibiting protein synthesis. While abrin is more extensively characterized with a broader range of established LD₅₀ values, available data suggest this compound is of comparable or even greater toxicity in certain models. A key differentiator is this compound's capacity for retrograde axonal transport in the CNS, a property not shared by abrin. The choice between these toxins for research applications, such as the development of immunotoxins or neurological studies, should be guided by these specific biological properties. Further direct, side-by-side comparative studies are needed to fully elucidate the subtle differences in their cytotoxic potential across various biological systems.
References
- 1. mmsl.cz [mmsl.cz]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. Abrin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribosome-Inactivating Proteins from Plants: A Historical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. The toxic plant proteins ricin and abrin induce apoptotic changes in mammalian lymphoid tissues and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abrin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cfb.unh.edu [cfb.unh.edu]
- 13. Cloning and expression of the B chain of this compound, type 2 ribosome inactivating protein from Adenia volkensii harms: co-folding with the A chain for heterodimer reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abrin Toxicity and Bioavailability after Temperature and pH Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitive Detection and Differentiation of Biologically Active Ricin and Abrin in Complex Matrices via Specific Neutralizing Antibody-Based Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ribosome-inactivating protein and apoptosis: abrin causes cell death via mitochondrial pathway in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modeccin and this compound but not abrin are effective suicide transport agents in rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuronotoxicity of axonally transported toxic lectins, abrin, modeccin and this compound in rat peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Volkensin-Induced Neural Lesions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Volkensin-induced neural lesions with alternative methods, supported by experimental data. It is designed to assist researchers in selecting the most appropriate technique for their specific experimental needs, with a focus on validating the specificity and efficacy of the resulting lesions.
Introduction to this compound and Targeted Neural Lesions
This compound is a potent type 2 ribosome-inactivating protein (RIP) derived from the plant Adenia volkensii. Like other RIPs such as ricin, it consists of an A-chain with enzymatic activity that inhibits protein synthesis and a B-chain that binds to cell surface receptors, facilitating its entry into the cell. This mechanism of action makes this compound a powerful tool for creating targeted neural lesions. When injected into a specific brain region or peripheral nerve, this compound is taken up by axon terminals and retrogradely transported to the neuronal cell body, where it induces cell death. This "suicide transport" mechanism allows for the selective ablation of neurons that project to the injection site, making it a valuable technique in neuroscience research for studying the function of specific neural circuits.
The specificity of any lesioning technique is paramount for the accurate interpretation of experimental results. This guide will compare this compound to other lesioning methods and provide detailed protocols for validating the resulting neuronal loss and its functional consequences.
Comparison of Neural Lesioning Techniques
The choice of a neural lesioning technique depends on several factors, including the desired specificity, the cell type to be targeted, and the experimental question. Here, we compare this compound with other commonly used methods.
| Feature | This compound | Ricin | Saporin | Excitotoxins (Ibotenic Acid, Kainic Acid) | DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) |
| Mechanism of Action | Retrograde transport followed by inhibition of protein synthesis. | Retrograde transport followed by inhibition of protein synthesis. | Inhibition of protein synthesis; requires conjugation to a targeting molecule for cell entry. | Overstimulation of glutamate receptors, leading to excitotoxicity. | Activation of engineered G-protein coupled receptors to induce apoptosis (with specific constructs) or reversible silencing/activation. |
| Specificity | High for neurons projecting to the injection site. | High for neurons projecting to the injection site, but less efficient retrograde transport compared to this compound.[1][2] | Very high, as it depends on the specificity of the conjugated targeting molecule (e.g., antibody). | Primarily affects neuronal cell bodies at the injection site, sparing fibers of passage. Specificity for neuronal subtypes is limited. | Extremely high, as expression can be targeted to specific cell types using genetic promoters. Primarily used for reversible control of neuronal activity. |
| Toxicity | Extremely high. More potent than ricin.[2] | High. | Low intrinsic toxicity; toxicity is conferred by the targeting conjugate. | High, can cause seizures (especially kainic acid). | Low toxicity of the receptor and its ligand (Clozapine-N-Oxide). |
| Off-Target Effects | Toxic to glial cells (microglia and astrocytes) at the injection site.[3] May spread to adjacent neurons. | Toxic to glial cells. | Dependent on the specificity of the targeting molecule. | Can cause inflammation and damage to surrounding tissue. | Minimal off-target effects reported. |
| Mode of Delivery | Microinjection into the target brain region or peripheral nerve. | Microinjection into the target brain region or peripheral nerve. | Microinjection of the conjugate. | Microinjection into the target brain region. | Viral vector-mediated gene delivery to express the DREADD receptor. |
| Permanence | Permanent neuronal loss. | Permanent neuronal loss. | Permanent neuronal loss. | Permanent neuronal loss. | Can be used for reversible silencing/activation or to induce apoptosis for permanent ablation. |
Quantitative Toxicity Data
The following table summarizes the in vitro toxicity of this compound and Ricin on different neural cell types. This data is crucial for understanding the potential off-target effects on glial cells surrounding the targeted neurons.
| Toxin | Cell Type | 50% Toxicity (LD50) Concentration (Molar) | 50% Protein Synthesis Inhibition (IC50) Concentration (Molar) | Reference |
| This compound | Microglia | 2.2 x 10⁻¹² | 2.0 x 10⁻¹⁴ | [1] |
| Astrocytes | ~2.2 x 10⁻¹¹ | ~2.0 x 10⁻¹³ | [1] | |
| Neurons | Survived well at concentrations that inhibited protein synthesis | Similar to astrocytes | [1] | |
| Ricin | Microglia | ~2.2 x 10⁻¹¹ | ~2.0 x 10⁻¹³ | [1] |
| Astrocytes | ~2.2 x 10⁻¹⁰ | ~2.0 x 10⁻¹² | [1] | |
| Neurons | Survived well at concentrations that inhibited protein synthesis | Similar to astrocytes | [1] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
The following diagram illustrates the mechanism of this compound-induced neuronal cell death.
Experimental Workflow for Validating this compound Lesions
This diagram outlines the typical experimental workflow for creating and validating this compound-induced neural lesions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of lesion studies. Below are protocols for key experiments.
Protocol 1: Nissl Staining for Assessment of Neuronal Loss
Purpose: To visualize neuronal cell bodies and assess the extent of neuronal loss in the targeted brain region.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Cresyl violet acetate solution (0.1%)
-
Ethanol (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS and store at 4°C until it sinks.
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 40 µm) on a cryostat. Collect sections in PBS.
-
Staining: a. Mount sections onto gelatin-coated slides and air dry. b. Rehydrate the sections through a series of decreasing ethanol concentrations (100%, 95%, 70%) to distilled water. c. Stain in 0.1% cresyl violet solution for 5-10 minutes. d. Briefly rinse in distilled water. e. Differentiate in 95% ethanol until the background is clear and neurons are distinctly stained.
-
Dehydration and Mounting: Dehydrate the sections through increasing ethanol concentrations (95%, 100%), clear in xylene, and coverslip with a permanent mounting medium.
Expected Results: Healthy neurons will appear dark purple/blue, while areas of neuronal loss will be pale and lack stained cell bodies.
Protocol 2: Immunohistochemistry for Glial Response
Purpose: To assess the glial response (astrogliosis and microgliosis) at the lesion site, which can indicate off-target inflammation.
Materials:
-
Primary antibodies (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
PBS and PBS with Triton X-100 (PBST)
Procedure:
-
Section Preparation: Use free-floating sections prepared as described in the Nissl staining protocol.
-
Antigen Retrieval (if necessary): For some antibodies, heat-mediated antigen retrieval in citrate buffer may be required.
-
Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., rabbit anti-GFAP) diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections in PBST and incubate with the biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.
-
Signal Amplification: Wash sections and incubate with ABC reagent for 1 hour.
-
Visualization: Wash sections and develop the signal with DAB substrate until the desired staining intensity is reached.
-
Mounting: Mount the stained sections onto slides, dehydrate, and coverslip.
Expected Results: An increase in GFAP and Iba1 immunoreactivity at the injection site compared to control tissue indicates astrogliosis and microgliosis, respectively.
Protocol 3: Behavioral Analysis - Morris Water Maze (for Hippocampal Lesions)
Purpose: To assess spatial learning and memory deficits following hippocampal lesions.
Materials:
-
Circular pool (water maze) filled with opaque water
-
Submerged escape platform
-
Video tracking system
Procedure:
-
Acclimation: Handle the animals for several days before the experiment.
-
Training: a. Place the animal into the water maze facing the wall at one of four starting positions. b. Allow the animal to swim and find the hidden platform. If it does not find it within a set time (e.g., 60 seconds), guide it to the platform. c. Allow the animal to remain on the platform for 15-30 seconds. d. Conduct multiple trials per day for several consecutive days.
-
Probe Trial: After the last day of training, remove the platform and allow the animal to swim for a set time (e.g., 60 seconds).
-
Data Analysis: Record and analyze the latency to find the platform, path length, and time spent in the target quadrant during the probe trial.
Expected Results: Animals with hippocampal lesions are expected to show longer latencies to find the platform and spend less time in the target quadrant during the probe trial compared to control animals.[4][5][6]
Protocol 4: Behavioral Analysis - Rotarod Test (for Substantia Nigra Lesions)
Purpose: To assess motor coordination and balance deficits following lesions of the substantia nigra.
Materials:
-
Rotarod apparatus
Procedure:
-
Training: Place the animals on the rotarod at a constant low speed for a set duration for several days to acclimate them to the apparatus.
-
Testing: a. Place the animal on the rotarod and gradually accelerate the rotation speed. b. Record the latency to fall from the rod. c. Conduct multiple trials with inter-trial intervals.
Expected Results: Animals with lesions in the substantia nigra are expected to have a shorter latency to fall from the rotarod compared to control animals.
Protocol 5: In Vivo Electrophysiological Validation
Purpose: To confirm the loss of neuronal activity in the targeted region.
Materials:
-
High-impedance microelectrodes
-
Amplifier and data acquisition system
-
Stereotaxic frame
Procedure:
-
Electrode Implantation: Under anesthesia, implant a microelectrode or electrode array into the targeted brain region using stereotaxic coordinates.
-
Baseline Recording: Record spontaneous and/or evoked neuronal activity (single-unit spikes and local field potentials) before the lesion.
-
Lesion Induction: Inject this compound as previously described.
-
Post-Lesion Recording: At various time points after the injection, record neuronal activity from the same electrode(s).
Expected Results: A significant reduction or complete absence of neuronal firing in the targeted area after this compound injection confirms a successful lesion.[7][8]
Conclusion
This compound is a highly effective tool for creating specific neural lesions via retrograde transport. Its high potency allows for the use of small volumes, which can help to minimize non-specific damage at the injection site. However, researchers must be aware of its potential toxicity to glial cells and the possibility of spread to adjacent neurons.
The choice between this compound and other lesioning methods depends on the specific research question. For targeting neuronal populations based on their projection targets, this compound and other retrogradely transported toxins are ideal. For lesions confined to a specific nucleus without affecting fibers of passage, excitotoxins are a suitable choice. For unparalleled cell-type specificity and the option of reversible manipulation, modern chemogenetic methods like DREADDs are superior, although their application for permanent lesions is less established.
Regardless of the method chosen, rigorous validation is essential. A combination of histological, behavioral, and, where appropriate, electrophysiological techniques is necessary to confirm the specificity and functional consequences of the lesion, ensuring the reliability and validity of the experimental findings.
References
- 1. Suicide retrograde transport of this compound in cerebellar afferents: direct evidence, neuronal lesions and comparison with ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmsl.cz [mmsl.cz]
- 3. Intracellular Transport and Cytotoxicity of the Protein Toxin Ricin [mdpi.com]
- 4. The effects of hippocampal lesions on learning, memory, and reward expectancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral impairment in the rat after colchicine lesions of the hippocampus and nucleus basalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo electrophysiology of nigral and thalamic neurons in alpha-synuclein-overexpressing mice highlights differences from toxin-based models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo electrophysiology of nigral and thalamic neurons in alpha-synuclein-overexpressing mice highlights differences from toxin-based models of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Cells Treated with Volkensin: A Guide for Researchers
For Immediate Release
This guide offers a comparative overview of the cellular impact of Volkensin, a potent type II ribosome-inactivating protein (RIP). While specific quantitative comparative proteomics data for this compound is not yet publicly available, this document provides a framework for such investigations by synthesizing known mechanistic information and presenting analogous data from studies on the closely related toxin, ricin. This guide is intended for researchers, scientists, and drug development professionals interested in the cellular effects of this compound and other RIPs.
Introduction to this compound and its Mechanism of Action
This compound is a highly toxic glycoprotein isolated from the roots of Adenia volkensii. Like other type II RIPs such as ricin and abrin, it consists of two polypeptide chains linked by a disulfide bond: an enzymatic A-chain and a cell-binding B-chain. The B-chain facilitates the toxin's entry into the cell by binding to galactose-containing glycoproteins and glycolipids on the cell surface. Following endocytosis and retrograde transport to the endoplasmic reticulum, the A-chain is translocated to the cytosol. There, it functions as an N-glycosidase, removing a specific adenine residue from the 28S ribosomal RNA of the large ribosomal subunit. This irreversible damage to the ribosome inhibits protein synthesis, leading to cell death.[1][2][3][4][5]
Comparative Proteomics: A Framework for Understanding this compound's Impact
Quantitative proteomics is a powerful tool for elucidating the global cellular response to a toxin like this compound. By comparing the proteomes of treated and untreated cells, researchers can identify proteins and pathways that are significantly altered, providing insights into the toxin's specific mechanisms of cytotoxicity and the cell's stress responses.
Representative Quantitative Proteomics Data
The following table presents a selection of differentially expressed proteins identified in a proteomic study of mouse lung tissue exposed to aerosolized ricin.[6] This data is presented as a representative example of the types of protein alterations that could be expected in a similar study with this compound, given their shared mechanism of action.
| Protein Name | Gene Symbol | Fold Change (Treated/Control) | p-value | Putative Function |
| 14-3-3 protein zeta/delta | YWHAZ | ↑ 2.5 | < 0.05 | Signal transduction, apoptosis regulation |
| High mobility group box 1 | HMGB1 | ↑ 3.1 | < 0.05 | Inflammation, DNA binding |
| Apolipoprotein A-I | APOA1 | ↓ 2.8 | < 0.05 | Lipid transport |
| Peroxiredoxin-6 | PRDX6 | ↓ 2.2 | < 0.05 | Oxidative stress response |
| Selenium-binding protein 1 | SELENBP1 | ↓ 2.6 | < 0.05 | Unknown, potential role in detoxification |
| Dihydropyrimidinase-related protein 2 | DPYSL2 | ↑ 2.1 | < 0.05 | Neuronal development, cytoskeletal dynamics |
Note: This data is adapted from a study on ricin and serves as an illustrative example. Actual results for this compound may vary.
Key Signaling Pathways Activated by Ribosome-Inactivating Proteins
The inhibition of protein synthesis by RIPs like this compound triggers a complex cellular stress response. Key signaling pathways implicated in the cellular response to ricin, and likely this compound, include the Ribotoxic Stress Response, the NF-κB signaling pathway, and the intrinsic and extrinsic apoptosis pathways.
Ribotoxic Stress Response
Damage to the 28S rRNA by the toxin's A-chain activates the ribotoxic stress response, a highly conserved signaling cascade.[7][8][9][10] This leads to the activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which in turn regulate downstream processes including inflammation and apoptosis.
NF-κB Signaling Pathway
The cellular stress induced by RIPs can also lead to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[8][11][12][13][14] Activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. uniprot.org [uniprot.org]
- 3. Ricin Trafficking in Plant and Mammalian Cells [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ricin Toxicity: Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Study of Differential Protein Expression in Mouse Lung Tissues after Aerosolized Ricin Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. cusabio.com [cusabio.com]
A Comparative Guide to Assessing the Purity of Volkensin Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for assessing the purity of Volkensin preparations, a critical aspect for research, diagnostics, and therapeutic development. This compound, a potent type 2 ribosome-inactivating protein (RIP) from the roots of Adenia volkensii, requires stringent purity evaluation to ensure the reliability and safety of its applications.[1][2][3] This document outlines key experimental protocols, presents comparative data, and discusses alternative toxins.
Introduction to this compound and the Importance of Purity
This compound is a heterodimeric glycoprotein toxin composed of an enzymatically active A-chain and a cell-binding B-chain.[1][3] Its high cytotoxicity makes it a valuable tool in biomedical research, with potential applications in cancer therapy. However, the presence of impurities can significantly impact experimental outcomes and pose safety risks.
For recombinant this compound , a primary concern is the presence of host cell proteins (HCPs), which can elicit immune responses and affect the stability of the final product.[4][5][6] For native this compound purified from its natural source, potential impurities include other plant proteins and isoforms of the toxin itself.[3][7] Therefore, robust and accurate purity assessment is paramount.
Methods for Purity Assessment
A multi-faceted approach is often necessary for a thorough evaluation of protein purity. The most common and effective methods for assessing this compound preparations include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique for visualizing protein purity based on molecular weight.[8][9][10][11] It provides a qualitative assessment and can be used for semi-quantitative analysis through densitometry.
Experimental Protocol: SDS-PAGE for this compound Purity
-
Sample Preparation:
-
Dissolve the this compound preparation in a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol) to a final concentration of 1-2 mg/mL.
-
Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Prepare a 12% polyacrylamide gel.
-
Load approximately 10-20 µg of the prepared this compound sample into a well. Include a molecular weight marker in an adjacent lane.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
A pure this compound sample should exhibit a single major band corresponding to its molecular weight (approximately 62 kDa for the intact toxin, or bands for the A and B chains under reducing conditions).[1] The presence of other bands indicates impurities.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more quantitative assessment of protein purity by separating components based on their physicochemical properties.[12][13] Reversed-phase HPLC (RP-HPLC) is particularly useful for resolving closely related protein species.
Experimental Protocol: RP-HPLC for this compound Purity
-
Sample Preparation:
-
Dissolve the this compound preparation in a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The purity of the this compound preparation is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of the target protein and identifying impurities with high accuracy.[14] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often used for this purpose.
Experimental Protocol: MALDI-TOF MS for this compound Purity
-
Sample Preparation:
-
Mix a small amount of the this compound sample (approximately 1 µL of a 1 mg/mL solution) with a MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).
-
Spot the mixture onto a MALDI target plate and allow it to air dry.
-
-
Mass Analysis:
-
Acquire the mass spectrum in the appropriate mass range for this compound.
-
The resulting spectrum should show a major peak corresponding to the molecular weight of this compound. The presence of other significant peaks may indicate impurities.
-
Comparison of this compound Preparations
Both native and recombinant this compound have their advantages and potential impurity profiles. The choice between them depends on the specific application and the required purity level.
| Preparation Method | Source | Potential Major Impurities | Typical Purity Range |
| Native this compound | Adenia volkensii roots | Other plant proteins, isoforms of this compound, polysaccharides | >95% (after affinity chromatography) |
| Recombinant this compound | E. coli or other expression systems | Host cell proteins (HCPs), endotoxins, incorrectly folded protein, protein aggregates | >98% (after multi-step purification)[15] |
Note: The purity values are indicative and can vary depending on the specific purification protocol.
Alternative Ribosome-Inactivating Proteins
For comparative studies or as alternative therapeutic agents, other type 2 RIPs with similar mechanisms of action to this compound can be considered. The purity assessment methods described for this compound are also applicable to these toxins.
| Toxin | Source | Key Characteristics |
| Ricin | Ricinus communis (castor beans) | Well-characterized, high toxicity. |
| Abrin | Abrus precatorius (rosary pea) | Extremely toxic, multiple isoforms exist.[14][16] |
| Modeccin | Adenia digitata | Structurally and functionally similar to this compound.[1] |
Quantitative Purity Data for Alternative RIPs (for reference):
| Toxin | Purification Method | Purity Assessment Method | Reported Purity | Reference |
| Abrin | Anion exchange chromatography | MALDI-TOF MS | ≥97% | [14] |
| Ricin | Affinity and size exclusion chromatography | SDS-PAGE | >97% | [17][18] |
Visualizing the Workflow and Method Comparison
To aid in understanding the process of purity assessment, the following diagrams illustrate the general workflow and a comparison of the key analytical techniques.
References
- 1. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning and expression of the B chain of this compound, type 2 ribosome inactivating protein from Adenia volkensii harms: co-folding with the A chain for heterodimer reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Adenia volkensii Harms (kilyambiti plant), a type 2 ribosome-inactivating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Detect Host Cell Proteins in Biopharmaceutical - Creative Proteomics Blog [creative-proteomics.com]
- 5. Host Cell Protein Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Host Cell Protein Analysis | Complete Omics Inc. [completeomics.com]
- 7. researchgate.net [researchgate.net]
- 8. qkine.com [qkine.com]
- 9. Assessing protein purity using SDS PAGE [protocols.io]
- 10. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 11. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 12. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 13. hplc.eu [hplc.eu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Volkensin
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent toxins like Volkensin are paramount. As a Type 2 Ribosome-Inactivating Protein (RIP), this compound, isolated from Adenia volkensii, exhibits high toxicity by inhibiting protein synthesis.[1][2][3] Due to its similarity to other Type 2 RIPs such as ricin and abrin, established protocols for these toxins provide a reliable framework for the safe management and disposal of this compound.[2][4] Adherence to these procedures is critical for ensuring laboratory safety and mitigating risk.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is essential to work within a certified Class II Biosafety Cabinet (BSC) or a fume hood to prevent aerosolization.[5][6] Appropriate Personal Protective Equipment (PPE), including a buttoned-down lab coat or solid-front gown, eye protection (safety glasses or face shield), and gloves, must be worn at all times.[6][7][8] All disposable materials that come into contact with this compound should be considered contaminated and disposed of as hazardous waste.
Inactivation and Decontamination Protocols
The primary step before disposal is the effective inactivation of this compound. This can be achieved through chemical or thermal methods.
Chemical Inactivation:
A solution of 0.1% sodium hypochlorite is recommended for the decontamination of surfaces, effectively inactivating more than 99% of ricin or abrin within 30 minutes.[9] For liquid waste containing this compound, treatment with a sodium hypochlorite solution to a final concentration of at least 0.5% is also an effective inactivation method.[2] Alternatively, a detergent and water solution with a pH of at least 8 but not exceeding 10.5 can be used for decontamination procedures.[7]
Thermal Inactivation:
This compound, like ricin, can be inactivated by heat. Heating solutions containing the toxin to a temperature above 80°C will denature the protein and render it inactive.[9] For solid waste and contaminated equipment, autoclaving is the preferred method.
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
-
Preparation: Within a BSC, carefully collect all liquid waste containing this compound into a designated, chemically resistant container.
-
Inactivation: Add a concentrated sodium hypochlorite solution (e.g., household bleach) to the liquid waste to achieve a final concentration of at least 0.5%.
-
Incubation: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Disposal: Following inactivation, the solution may be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Experimental Protocol: Thermal Inactivation of Solid this compound Waste
-
Collection: Place all contaminated solid waste (e.g., pipette tips, gloves, plasticware) into a biohazard bag.
-
Packaging: Loosely close the biohazard bag to allow for steam penetration and place it inside a secondary, autoclavable pan.[5]
-
Autoclaving: Autoclave the waste at 121°C for a minimum of 60 minutes on a liquid cycle (slow exhaust).[5]
-
Disposal: After the autoclave cycle is complete and the materials have cooled, the autoclaved bag can typically be disposed of as regular laboratory waste, pending institutional and local guidelines.[5]
Quantitative Data for this compound Inactivation
| Inactivation Method | Agent/Condition | Concentration/Temperature | Minimum Contact Time | Efficacy |
| Chemical | Sodium Hypochlorite | 0.1% | 30 minutes | >99% inactivation of ricin/abrin[9] |
| Sodium Hypochlorite | 0.5% | Not Specified | Effective for ricin inactivation[2] | |
| Detergent Solution | pH 8.0 - 10.5 | Not Specified | Recommended for decontamination[7] | |
| Thermal | Heat | > 80°C | Not Specified | Inactivates ricin[9] |
| Autoclave | 121°C | 60 minutes | Standard for toxin destruction[5] |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, evacuate the area immediately and prevent others from entering. Wearing appropriate PPE, cover the spill with absorbent material. Gently apply a 0.5% sodium hypochlorite solution to the spill area, working from the outside in, and allow a contact time of at least 30 minutes. All cleanup materials must be disposed of as hazardous waste. Following decontamination, wash the area thoroughly with soap and water.
By implementing these rigorous safety and disposal protocols, laboratories can effectively manage the risks associated with this compound, ensuring a safe research environment for all personnel. Always consult your institution's specific biosafety guidelines and local regulations for hazardous waste disposal.
References
- 1. Structural analysis of toxic this compound, a type 2 ribosome inactivating protein from Adenia volkensii Harm (kilyambiti plant): molecular modeling and surface analysis by computational methods and limited proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmsl.cz [mmsl.cz]
- 3. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biosafety.utk.edu [biosafety.utk.edu]
- 6. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 7. Ricin: Biotoxin | NIOSH | CDC [cdc.gov]
- 8. Ricin: Understanding Risks, Symptoms, and Safety Guidelines [rupahealth.com]
- 9. Ricin / Abrin factsheet [health.nsw.gov.au]
Safeguarding Researchers: A Comprehensive Guide to Handling Volkensin
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Volkensin, a highly potent ribosome-inactivating protein. Given the absence of a specific Safety Data Sheet (SDS), a highly conservative safety approach is mandatory. All personnel must treat this compound as an extremely hazardous substance.
This compound, derived from Adenia volkensii, is a potent biological toxin that inhibits protein synthesis, posing a significant risk to researchers.[1][2] Its toxicity is comparable to, and in some studies suggested to be even greater than, the well-known toxin ricin.[3] The primary routes of exposure in a laboratory setting include inhalation of aerosols, ingestion, and absorption through the skin or mucous membranes.[4][5]
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is required at all times when handling this compound to prevent accidental exposure. The minimum required PPE is outlined below.
| Body Part | Required Protection | Specifications and Best Practices |
| Eyes/Face | Safety goggles and a face shield | Safety goggles must be worn at all times. A face shield is mandatory when there is a risk of splashing or aerosolization.[4][6] |
| Skin | Chemical-resistant gloves (Nitrile) and a dedicated lab coat | Double-gloving with nitrile gloves is strongly recommended.[4][6] Gloves must be inspected for integrity before use and disposed of as contaminated waste immediately after handling this compound. A solid-front, long-sleeved lab coat is required. |
| Respiratory | NIOSH-approved respirator (N95 or higher) | A respirator is mandatory when handling powdered this compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust particles.[4] |
| Body | Full-length pants and closed-toe shoes | To protect against accidental spills. |
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound. It is crucial to note the extreme toxicity of this compound and handle it accordingly.
| Toxin | Animal Model | LD50 (Lethal Dose, 50%) | Source |
| This compound | Rat | 50-60 ng/kg | [3][7] |
| This compound | Mouse | 1.4 µg/kg | [8] |
Note: The LD50 values indicate that an extremely small amount of this compound can be fatal. All handling procedures must reflect this high level of hazard.
Standard Operating Procedure for Handling this compound
Adherence to a strict, step-by-step operational plan is critical to minimize exposure risk.
Engineering Controls
All weighing, reconstitution, and handling of powdered this compound must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to mitigate inhalation risks.[4][9][10] The work surface should be covered with plastic-backed absorbent paper to contain any potential spills.[4]
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning and expression of the B chain of this compound, type 2 ribosome inactivating protein from Adenia volkensii harms: co-folding with the A chain for heterodimer reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. campus.kennesaw.edu [campus.kennesaw.edu]
- 6. Biohazardous and Toxin Sample Handling Protocols for Laboratory Safety | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. cfb.unh.edu [cfb.unh.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
